Sodium paraperiodate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYMXPNUZLZKOA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2INa3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930461 | |
| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Sodium paraperiodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13940-38-0 | |
| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium dihydrogenorthoperiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Preparation of Sodium Paraperiodate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of sodium paraperiodate (Na₃H₂IO₆), an important oxidizing agent with applications in organic synthesis and biochemistry. This document details experimental protocols, presents quantitative data for comparison, and visualizes the synthesis workflows.
Introduction
This compound, the sodium salt of periodic acid, exists in two common forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate, which includes this compound (Na₃H₂IO₆) and the fully reacted salt Na₅IO₆.[1] As a potent oxidizing agent, this compound is utilized in various chemical processes, including the oxidative cleavage of vicinal diols to form aldehydes and ketones.[2][3][4] This property is particularly valuable in carbohydrate chemistry for modifying and analyzing glycoproteins and polysaccharides.[2][4] This guide focuses on the synthesis of this compound (Na₃H₂IO₆), a precursor to other periodate (B1199274) compounds.[1][5]
Synthesis Methodologies
Several methods have been established for the synthesis of this compound, primarily involving the oxidation of iodine-containing compounds in an alkaline medium. The most prevalent methods are detailed below.
Oxidation of Sodium Iodide with Bromine
A classical and straightforward laboratory-scale synthesis involves the oxidation of sodium iodide with bromine in the presence of a strong base.
Experimental Protocol:
-
Dissolve 10g of sodium iodide (NaI) and 53g of sodium hydroxide (B78521) (NaOH) in 400ml of water.
-
Heat the solution to 80°C with continuous stirring.
-
Slowly add 16ml of bromine (Br₂) through a dropping funnel with the delivery spout submerged beneath the surface of the hot liquid.
-
Maintain the temperature at 80°C throughout the reaction. The this compound will precipitate out of the solution during the oxidation process.
-
After the complete addition of bromine, cool the mixture.
-
Filter the precipitate by suction and wash it four times with 10ml portions of ice-cold water. It is crucial that each portion of wash water remains in contact with the solid on the filter for at least five minutes.
-
Dry the resulting product in the air to yield this compound.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 10g NaI, 53g NaOH, 16ml Br₂ | [6] |
| Solvent & Volume | 400ml Water | [6] |
| Reaction Temperature | 80°C | [6] |
| Product Yield | 16-18g | [6] |
Oxidation of Iodine Compounds with Sodium Hypochlorite (B82951)
An industrially significant method utilizes sodium hypochlorite as the oxidizing agent in the presence of an alkali metal hydroxide. This process can accommodate various iodine-containing starting materials, including iodine (I₂), iodides, or iodates, and is adaptable for use with iodine-containing waste streams.[7][8]
Overall Reaction:
NaI + 4 Br₂ + 10 NaOH → Na₃H₂IO₆ + 8 NaBr + 4 H₂O[1]
Experimental Protocol (General):
-
An iodine-containing mixture is combined with an alkali metal hydroxide (e.g., sodium hydroxide) and sodium hypochlorite in the presence of Na⁺ ions.
-
The reaction leads to the precipitation of this compound (Na₃H₂IO₆).
-
The precipitated product is then separated from the reaction mixture.[7][8]
Experimental Protocol (from Sodium Iodate):
-
To a solution of 50 g of sodium iodate (B108269) in 200.5 g of water, add 68.5 g of 30 wt % aqueous sodium hydroxide.
-
Add 209.2 g of 12.8 wt % aqueous sodium hypochlorite dropwise at an internal temperature of 80°C.
-
Stir the reaction mixture at the same temperature for 4 hours.
-
Cool the reaction mixture to an internal temperature of 30°C or less. The pH of the reaction mixture will be approximately 13.
-
Filter the precipitated crystal and dry it under reduced pressure.[9]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Sodium Iodate, Sodium Hydroxide, Sodium Hypochlorite | |
| Reaction Temperature | 80°C | |
| Reaction Time | 4 hours | |
| Yield of Disodium (B8443419) Paraperiodate | 98% |
Oxidation of Iodates with Chlorine
Another established method involves the oxidation of sodium iodate with chlorine gas in a highly alkaline solution.
Overall Reaction:
NaIO₃ + Cl₂ + 4 NaOH → Na₃H₂IO₆ + 2NaCl + H₂O[1][3]
This method is a common industrial process for producing this compound.[3][10]
Synthesis and Conversion Workflow Diagrams
The following diagrams illustrate the logical workflows for the synthesis of this compound and its subsequent conversion to sodium metaperiodate.
Caption: Workflow for the synthesis of this compound via oxidation of sodium iodide with bromine.
Caption: Workflow for the synthesis of this compound using sodium hypochlorite as the oxidizing agent.
Caption: Workflow for the conversion of this compound to sodium metaperiodate.
Conclusion
The synthesis of this compound can be achieved through several effective methods, with the choice of method often depending on the desired scale of production and the available starting materials. The oxidation of sodium iodide with bromine offers a reliable laboratory-scale preparation, while the use of sodium hypochlorite provides a versatile and industrially scalable route. For drug development and research applications where high purity is paramount, careful control of reaction conditions and subsequent purification steps are essential. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers in the synthesis of this important chemical reagent.
References
- 1. Sodium periodate - Wikipedia [en.wikipedia.org]
- 2. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 3. atamankimya.com [atamankimya.com]
- 4. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]
- 8. EP0913358A1 - Process for the preparation of periodates - Google Patents [patents.google.com]
- 9. US7179439B2 - Method for preparing dithis compound - Google Patents [patents.google.com]
- 10. SODIUM METAPERIODATE - Ataman Kimya [atamanchemicals.com]
Sodium paraperiodate CAS number 13940-38-0 properties
An In-depth Technical Guide to Sodium Paraperiodate (CAS 13940-38-0) for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (CAS No. 13940-38-0), with the chemical formula Na₃H₂IO₆, is the trisodium (B8492382) salt of periodic acid.[1][2] It is a powerful and selective oxidizing agent widely utilized in organic chemistry and biochemistry.[3][4] Unlike its counterpart, sodium metaperiodate (NaIO₄), this compound is the more hydrated form and is particularly useful in specific applications where its solubility characteristics and milder reactivity are advantageous.[5] This guide provides a comprehensive overview of its properties, applications, and experimental protocols relevant to professionals in research and drug development.
Physicochemical and Safety Data
This compound is a white, crystalline, light-sensitive solid.[3][4][6] As a strong oxidizer, it may intensify fire and should be stored away from combustible materials.[7][8] It is also classified as a skin and eye irritant.[7] Proper safety precautions, including the use of personal protective equipment, are mandatory when handling this compound.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13940-38-0 | [4] |
| Molecular Formula | Na₃H₂IO₆ | [6][9] |
| Molecular Weight | 293.89 g/mol | [3][4][9] |
| Appearance | White crystalline powder/solid | [4] |
| Melting Point | >300 °C (decomposes) | [4] |
| Density | 3.86 g/cm³ | [3] |
| Solubility | Very slightly soluble in water; Soluble in concentrated NaOH solutions | [3][6] |
| Synonyms | Trithis compound, Sodium hydrogen periodate (B1199274), Periodic acid trisodium salt | [3][6] |
Table 2: Hazard and Safety Information
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| May intensify fire; oxidizer | Oxidizing solids (Category 2/3) | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing/combustible materials. | [7][8] |
| Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Core Applications in Research and Development
The utility of this compound stems from its ability to selectively cleave carbon-carbon bonds between vicinal diols (hydroxyl groups on adjacent carbons). This reaction, known as the Malaprade oxidation, is fundamental to its various applications.[5][10]
Carbohydrate and Polysaccharide Chemistry
This compound is instrumental in the structural elucidation of polysaccharides.[11][12] By cleaving the bonds within sugar rings that contain vicinal diols, it generates two aldehyde groups.[6] This process is key for:
-
Structural Analysis: Historically used to determine the structure of complex carbohydrates.[10][11]
-
Modification of Polysaccharides: It is used to create dialdehyde (B1249045) cellulose (B213188) (DAC), a versatile biopolymer precursor for advanced materials like hydrogels, films, and nanoparticles for drug delivery.[9][10][13]
Biochemistry and Bioconjugation
The selective nature of periodate oxidation makes it an invaluable tool in modifying biological macromolecules.
-
Glycoprotein Modification: It selectively oxidizes carbohydrate moieties (glycans) on glycoproteins, creating aldehyde groups that can be used for labeling or conjugation without altering the protein backbone.[10]
-
RNA Labeling: The ribose sugar at the 3'-terminus of an RNA molecule contains a vicinal diol, making it a specific target for oxidation by this compound. The resulting aldehyde is then used to attach fluorescent dyes, biotin, or other reporter molecules, facilitating the study of RNA structure and function.[1][10][14]
Drug Development and Therapeutics
In the field of drug development, particularly for biologics, this compound facilitates the creation of site-specific conjugates.
-
Antibody-Drug Conjugates (ADCs): A leading application is the development of ADCs.[15] The N-linked glycans on the Fc region of monoclonal antibodies can be oxidized to generate aldehyde handles. These aldehydes provide specific sites for the covalent attachment of cytotoxic drug-linker payloads, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[15][16] This site-specific conjugation method is superior to traditional methods that result in heterogeneous mixtures.
Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for research success. Below are methodologies for key applications of this compound.
Protocol: Synthesis of Dialdehyde Cellulose (DAC)
This protocol describes the periodate oxidation of microcrystalline cellulose to produce DAC.[9][17]
-
Suspension: Suspend microcrystalline cellulose in an aqueous solution of this compound. A typical molar ratio is 1.25 moles of oxidant per mole of anhydroglucose (B10753087) units in the cellulose.[9]
-
Reaction: Stir the suspension in the dark at a controlled temperature (e.g., 35-50 °C) for a defined period (e.g., 4-24 hours). The reaction time influences the degree of oxidation.[7][9][17]
-
Quenching: Stop the reaction by adding a quenching agent like ethylene (B1197577) glycol to consume excess periodate.
-
Purification: Separate the resulting dialdehyde cellulose product by centrifugation or filtration.
-
Washing: Wash the product thoroughly with deionized water to remove the iodate (B108269) byproduct and any unreacted reagents.
-
Analysis: Determine the aldehyde content using methods such as oxime titration to quantify the degree of oxidation.[9][12]
Protocol: 3'-End Labeling of RNA
This protocol provides a framework for the fluorescent labeling of RNA.[14][18]
-
Oxidation Reaction:
-
In a microcentrifuge tube, combine the purified RNA sample (e.g., 1-20 µM final concentration) with a freshly prepared solution of sodium periodate (e.g., 1-10 mM final concentration) in a suitable buffer (e.g., potassium hydrogen phosphate, pH 6.0).[8][18]
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.[18]
-
-
Purification:
-
Remove the excess sodium periodate immediately following incubation. This is a critical step to stop the reaction. Centrifugal filtration (using a filter with an appropriate molecular weight cut-off) is an effective method that avoids potentially disruptive ethanol (B145695) precipitation.[14]
-
-
Conjugation Reaction:
-
To the purified, oxidized RNA, add an aldehyde-reactive fluorescent probe (e.g., a cyanine (B1664457) hydrazide or fluorescein-5-thiosemicarbazide) at a concentration of ~1-2 mM.
-
For reductive amination, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) can be added to stabilize the bond formed.[18]
-
Incubate the mixture in the dark at room temperature for at least 2 hours.[18]
-
-
Final Purification: Purify the labeled RNA from the excess probe using centrifugal filtration, HPLC, or gel electrophoresis.
Mechanism: The Malaprade Reaction
The oxidative cleavage of vicinal diols by periodate proceeds through a cyclic periodate ester intermediate. This mechanism ensures high specificity for the 1,2-diol functionality.[2][5]
-
Ester Formation: The hydroxyl groups of the diol attack the electrophilic iodine atom of the periodate ion.
-
Cyclization: A five-membered cyclic diester of iodine(VII) is formed.
-
Fragmentation: This cyclic intermediate undergoes a concerted fragmentation, breaking the carbon-carbon bond of the original diol and reducing the iodine from I(VII) to I(V) (iodate). The products are two carbonyl compounds (aldehydes or ketones).[5]
Conclusion
This compound (CAS 13940-38-0) is a versatile and specific oxidizing agent with significant applications in modern chemical and biological sciences. For researchers and professionals in drug development, its ability to mediate site-specific modifications of polysaccharides, glycoproteins, and RNA provides a powerful tool for creating advanced biomaterials, diagnostic probes, and next-generation therapeutics like antibody-drug conjugates. A thorough understanding of its properties, reaction mechanisms, and experimental protocols is essential for leveraging its full potential in the laboratory.
References
- 1. Specific labeling of RNA [biosyn.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 13940-38-0 [chemicalbook.com]
- 4. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound CAS#: 13940-38-0 [m.chemicalbook.com]
- 7. US4082743A - Process for the production of dialdehyde cellulose from cellulose - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 13940-38-0 | Benchchem [benchchem.com]
- 11. chemijournal.com [chemijournal.com]
- 12. research.chalmers.se [research.chalmers.se]
- 13. (PDF) Synthesis and characterization of dialdehyde cellulose nanofibers from O. sativa husks (2019) | Edwin S. Madivoli | 47 Citations [scispace.com]
- 14. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tailoring Dialdehyde Bacterial Cellulose Synthesis for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Paraperiodate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical and chemical properties of sodium paraperiodate (Na₃H₂IO₆), a versatile oxidizing agent with significant applications in scientific research and pharmaceutical development.
Introduction
This compound, with the chemical formula Na₃H₂IO₆, is an inorganic salt that serves as a potent and selective oxidizing agent.[1][2][3] It is a hypervalent iodine compound, recognized for its utility in various chemical transformations, particularly in the oxidative cleavage of vicinal diols.[2][3] This property makes it an invaluable tool in carbohydrate chemistry, protein modification, and the synthesis of pharmaceutical intermediates.[1][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and its applications in drug development.
Physical Properties
This compound is a white, crystalline solid.[2][3][5] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₂INa₃O₆ | [1][5][6] |
| Molecular Weight | 293.89 g/mol | [6][7] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | >300 °C / >310 °C (decomposes) | [1][3][6] |
| Density | 3.86 g/cm³ | [2][3][6] |
| Solubility in Water | Very slightly soluble | [2][3][5] |
| Solubility in other solvents | Soluble in concentrated sodium hydroxide (B78521) solutions | [2][3][5] |
| Sensitivity | Light sensitive | [1][3] |
Chemical Properties and Reactivity
This compound is a strong oxidizing agent.[1] Its most notable chemical property is its ability to selectively cleave the carbon-carbon bond of vicinal diols (1,2-diols) to form two aldehyde or ketone groups. This reaction, known as the Malaprade oxidation, is fundamental in the structural elucidation and modification of carbohydrates and other polyols.
The reactivity of this compound with various functional groups is crucial for its application in the synthesis and modification of complex molecules, including active pharmaceutical ingredients (APIs).[4]
Oxidative Cleavage of Vicinal Diols
The primary application of this compound in organic synthesis is the oxidative cleavage of vicinal diols. This reaction proceeds through a cyclic periodate (B1199274) ester intermediate.
Reactivity with Other Functional Groups
This compound exhibits selectivity towards vicinal diols, but it can also oxidize other functional groups, albeit typically under different reaction conditions. These include α-hydroxy ketones, α-amino alcohols, and sulfides. Understanding this reactivity profile is essential for designing selective transformations in molecules with multiple functional groups.
Experimental Protocols
This section outlines general methodologies for determining key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound, which is accompanied by decomposition, can be determined using a capillary melting point apparatus. A standard method, such as ASTM E324 for organic chemicals, can be adapted for this inorganic compound.[8][9]
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten (or decomposed) are recorded as the melting range.
Determination of Solubility
The qualitative description of this compound's solubility can be quantified using various methods. A general procedure for determining the solubility of an inorganic salt is outlined below.
Protocol:
-
A known volume of the solvent (e.g., deionized water or a concentrated sodium hydroxide solution) is placed in a thermostated vessel at a specific temperature.
-
Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.
-
The additions are continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for a defined period (e.g., 24 hours) to ensure equilibrium.
-
The saturated solution is filtered, and a known aliquot of the clear supernatant is taken.
-
The concentration of this compound in the aliquot is determined by a suitable analytical method, such as titration or gravimetric analysis after evaporation of the solvent.
-
The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.
For more complex systems or for higher precision, instrumental methods like headspace gas chromatography can be employed to determine the solubility of inorganic salts.[10]
Spectroscopic and Structural Data
Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are valuable tools for the characterization of this compound. The vibrational modes of the periodate ion (IO₆⁵⁻) provide a characteristic fingerprint. FTIR and Raman spectra of sodium periodate are available in spectral databases.[11][12][13]
Crystal Structure
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable reagent in pharmaceutical research and development.[4]
Modification of Biomolecules
This compound is widely used for the selective modification of carbohydrates, glycoproteins, and nucleic acids.[1][4] This is particularly relevant in the development of bioconjugates, such as antibody-drug conjugates (ADCs), where the controlled oxidation of sugar moieties on an antibody allows for the site-specific attachment of a drug molecule.[4]
Synthesis of Pharmaceutical Intermediates
The oxidative cleavage of vicinal diols by this compound is a key step in the synthesis of various pharmaceutical intermediates.[4] This reaction can be used to generate reactive aldehyde functionalities, which can then be further elaborated to construct complex molecular architectures.
Analytical Applications
In pharmaceutical analysis, this compound can be used as a reagent for the quantitative determination of certain drug substances containing vicinal diol functionalities.[19]
Conclusion
This compound is a versatile and powerful oxidizing agent with a well-defined set of physical and chemical properties. Its selective reactivity towards vicinal diols makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the appropriate experimental protocols for its use are essential for its effective and safe application in the laboratory and in the synthesis of novel therapeutic agents.
References
- 1. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 2. This compound | 13940-38-0 [chemicalbook.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. calibrechem.com [calibrechem.com]
- 5. This compound CAS#: 13940-38-0 [m.chemicalbook.com]
- 6. 13940-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Periodic acid (H5IO6), sodium salt (1:3) | H2INa3O6 | CID 9796123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. atamankimya.com [atamankimya.com]
- 15. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sodium Periodate: Significance and symbolism [wisdomlib.org]
Navigating the Solubility of Sodium Paraperiodate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of sodium paraperiodate in organic solvents, a critical consideration for its application in various chemical syntheses and pharmaceutical development. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, summarizes the available qualitative information, provides a detailed experimental protocol for determining solubility, and discusses the key factors influencing the dissolution of this inorganic salt in organic media.
Understanding this compound
This compound, distinct from the more commonly referenced sodium metaperiodate (NaIO₄), is an inorganic salt with the chemical formula Na₃H₂IO₆ (CAS Number: 13940-38-0). It is a powerful oxidizing agent utilized in organic synthesis, particularly for the oxidative cleavage of vicinal diols. Its solubility profile is a key determinant of its utility in non-aqueous reaction systems.
Qualitative Solubility Data
While precise quantitative data is scarce, a general overview of this compound's solubility has been compiled from various sources. The compound is generally characterized by its low solubility in water and its insolubility in most typical organic solvents.[1][2]
| Solvent Class | Solvent Example(s) | Reported Solubility |
| Aqueous | Water | Very slightly soluble[1] |
| Concentrated Sodium Hydroxide | Soluble[1][2] | |
| Alcohols | Ethanol | Insoluble[3] |
| General Organic Solvents | Dichloromethane, Ether, Benzene, etc. | Generally Insoluble[4] |
It is important to note that for the broader class of sodium periodates (often referring to the metaperiodate form), some solubility has been anecdotally reported in polar aprotic solvents such as DMF and acetonitrile, and in alcohols like methanol (B129727) and ethanol.[4] However, these observations may not directly translate to this compound due to differences in crystal lattice energy and solvation requirements.
Experimental Protocol for Solubility Determination
Given the lack of published quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest experimentally. The following is a detailed methodology adapted from established protocols for determining the solubility of inorganic salts in organic solvents.[5][6]
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.
Materials and Apparatus:
-
This compound (analytical grade)
-
Organic solvent of interest (high purity, anhydrous)
-
Temperature-controlled shaker or stirring plate with a thermostat
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-MS, or gravimetric analysis)
-
Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Place the vial in a temperature-controlled shaker or on a stirring plate with a thermostat set to the desired experimental temperature. c. Agitate the mixture for a prolonged period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with preliminary studies to confirm that the concentration does not change with longer equilibration times.[6]
-
Sample Collection and Filtration: a. Once equilibrium is achieved, allow the mixture to settle for a sufficient time for the undissolved solid to sediment. b. Carefully draw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. c. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any suspended solid particles.
-
Concentration Determination: a. Gravimetric Method: i. Weigh the container with the filtered solution to determine the mass of the solution. ii. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt). iii. Weigh the container with the dried residue. The mass of the residue corresponds to the amount of dissolved this compound. iv. Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent. b. Chromatographic/Spectroscopic Method: i. Dilute the filtered solution to a known volume in a volumetric flask. ii. Analyze the concentration of sodium or periodate (B1199274) ions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5] iii. Prepare a calibration curve using standard solutions of this compound of known concentrations. iv. Determine the concentration of the unknown sample from the calibration curve and calculate the original solubility.
Safety Precautions:
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing work.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents in a well-ventilated fume hood.
-
Be aware that this compound is a strong oxidizing agent and should not be heated with combustible organic materials.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
References
Understanding the different forms of periodate salts
An In-depth Technical Guide to the Forms and Applications of Periodate (B1199274) Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of periodate salts, detailing their chemical properties, principal forms, and significant applications in research and biopharmaceutical development. It includes structured data, detailed experimental protocols, and process diagrams to facilitate understanding and practical application.
Introduction to Periodate
Periodate is an oxyanion of iodine where the iodine atom exists in its highest oxidation state, +7. First synthesized in 1833, periodates are powerful and selective oxidizing agents.[1] Unlike other perhalogenates, such as perchlorate, periodate can exist in two primary forms in aqueous solutions: the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻) .[2][3] This structural versatility, governed by pH and hydration equilibria, underpins its wide range of applications, from organic synthesis to the specific modification of biomolecules.[1][4]
In research and drug development, the most prominent use of periodate is for the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation.[1] This reaction is exceptionally valuable in carbohydrate chemistry for cleaving sugar rings, modifying glycoproteins, and labeling the 3'-ends of RNA, where the ribose sugar possesses the required vicinal diol structure.[2] Its role extends to the synthesis of active pharmaceutical ingredients (APIs) and the development of novel drug delivery systems, such as cross-linked hydrogels and nanoparticles.[5][6][7]
Forms and Physicochemical Properties of Periodate Salts
The two principal forms of periodate, metaperiodate and orthoperiodate, exist in equilibrium in aqueous solutions. Orthoperiodic acid (H₅IO₆) is a weak acid with multiple dissociation constants, giving rise to various orthoperiodate anions (e.g., H₄IO₆⁻, H₃IO₆²⁻) at different pH values.[3] Metaperiodic acid (HIO₄) is formed by the dehydration of orthoperiodic acid.[2] The salts of these acids, most commonly sodium and potassium salts, are the typical reagents used in the laboratory.
Quantitative Data Summary
The properties of the most common periodate salts are summarized below for easy comparison.
Table 1: Physical and Chemical Properties of Common Periodate Salts
| Property | Sodium Metaperiodate (NaIO₄) | Potassium Metaperiodate (KIO₄) | Orthoperiodic Acid (H₅IO₆) |
| Molar Mass | 213.89 g/mol [5] | 230.00 g/mol [8] | 227.94 g/mol |
| Appearance | White crystalline powder[5] | White crystalline powder[8] | Colorless crystals |
| Density | 3.865 g/cm³ | 3.618 g/cm³[8] | 3.36 g/cm³ |
| Melting Point | 300 °C (decomposes)[4] | 582 °C (decomposes)[8] | 122 °C (decomposes) |
| Crystal Structure | Tetragonal[2] | Tetragonal[8] | Monoclinic |
| Standard Redox Potential (E°) | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V [2] | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O; 1.6 V |
| pKa Values (H₅IO₆) | - | - | pKa₁ = 3.29, pKa₂ = 8.31, pKa₃ = 11.60[1] |
Table 2: Solubility of Periodate Salts in Water ( g/100 mL)
| Temperature | Sodium Metaperiodate (NaIO₄) | Potassium Metaperiodate (KIO₄) |
| 0 °C | 1.83 g[9] | 0.17 g[8][10] |
| 10 °C | 5.6 g[9] | 0.28 g[11] |
| 20 °C | 8.0 g (as g/L)[4] | 0.42 g[8][10] |
| 25 °C | 14.4 g[5] | - |
| 80 °C | - | 4.44 g[8][10] |
| 100 °C | - | 7.87 g[8][10] |
Table 3: Structural Parameters of Periodate Anions
| Anion Form | Geometry | Average I-O Bond Length | Reference(s) |
| Metaperiodate (IO₄⁻) | Distorted Tetrahedral | 1.78 Å | [12] |
| (in NaIO₄) | 1.775 Å | [2] | |
| Orthoperiodate (IO₆⁵⁻) | Deformed Octahedral | 1.89 Å | [12] |
Periodate Equilibria
The relationship between the different forms of periodate is crucial for understanding its reactivity. In solution, these species are in a dynamic equilibrium primarily dependent on pH.
Caption: Relationship between ortho- and metaperiodic acids and their corresponding sodium salts.
Key Reactions and Mechanisms
Periodate salts are involved in several important oxidative reactions. The most significant are the Malaprade and Lemieux-Johnson oxidations.
Malaprade Reaction: Cleavage of Vicinal Diols
The Malaprade reaction is the selective oxidative cleavage of the carbon-carbon bond of a vicinal diol to form two carbonyl groups (aldehydes or ketones).[1] The reaction proceeds through a cyclic periodate ester intermediate, which facilitates the bond cleavage. This reaction is particularly effective for cis-diols, which react much faster than trans-diols due to the geometric requirements of forming the cyclic intermediate.[1]
Caption: The two-step mechanism of the Malaprade reaction.
Lemieux-Johnson Oxidation: Cleavage of Alkenes
The Lemieux-Johnson oxidation provides an alternative to ozonolysis for cleaving carbon-carbon double bonds.[13] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) to perform a syn-dihydroxylation of the alkene, forming a vicinal diol. A stoichiometric amount of periodate is then used for two purposes: 1) to cleave the diol via the Malaprade reaction, and 2) to re-oxidize the reduced osmium species (Os(VI)) back to osmium tetroxide (Os(VIII)), thus regenerating the catalyst.[13][14]
Caption: Catalytic cycle of the Lemieux-Johnson oxidation.
Experimental Protocols
The following sections provide detailed methodologies for common applications of periodate salts in a research setting.
Protocol: Selective Oxidation of Glycoproteins
This protocol is used to generate reactive aldehyde groups on the carbohydrate moieties of glycoproteins, which can then be used for labeling, conjugation, or immobilization.[5]
Workflow Diagram
Caption: Experimental workflow for glycoprotein labeling via periodate oxidation.
Materials:
-
Glycoprotein of interest
-
Sodium metaperiodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5
-
Quenching Solution: Glycerol or Ethylene Glycol
-
Purification: Desalting column or dialysis cassettes (10 kDa MWCO)
-
Hydrazide-functionalized label (e.g., biotin (B1667282) hydrazide, fluorescent hydrazide)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
Periodate Oxidation (Perform in the dark):
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer.
-
For selective oxidation of sialic acids: Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1 mM. Incubate for 30 minutes on ice or at 4°C.
-
For general oxidation of sugars: Add the NaIO₄ stock solution to a final concentration of 10-20 mM. Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM (e.g., 1 µL of pure glycerol per 100 µL reaction). Incubate for 10-15 minutes at room temperature.
-
Purification: Immediately remove excess periodate and quenching reagents by running the sample through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Hydrazide Ligation: Add a molar excess of the hydrazide-functionalized label to the purified, oxidized glycoprotein. Incubate for 2 hours to overnight at room temperature. The product can be used for downstream applications.
Protocol: 3'-End Labeling of RNA
This method specifically labels the 3'-terminus of RNA by oxidizing the vicinal diol on the terminal ribose sugar.[2]
Procedure:
-
RNA Solubilization: Dissolve RNA (e.g., 5 µg) in 10 µL of RNase-free water.
-
Oxidation Reaction (Perform in the dark):
-
Add 10 µL of 0.25 M Sodium Acetate (pH 5.6) and a freshly prepared solution of NaIO₄ to a final concentration of ~10 mM. The total reaction volume may be 20-40 µL.
-
Incubate at 25°C for 60-90 minutes.
-
-
Quenching: Add a 2-fold molar excess of sodium sulfite (B76179) or ethylene glycol to consume unreacted periodate. Incubate for 15 minutes at 25°C.
-
Labeling: Add an aldehyde-reactive probe (e.g., a fluorescent hydrazide or aminooxy compound) in molar excess (e.g., 30-fold). Incubate for 3 hours at 37°C in the dark.
-
Purification: Precipitate the labeled RNA using ethanol (B145695) and lithium chloride to remove unreacted dye. Wash the pellet with 75% ethanol and resuspend in an appropriate buffer.[13]
Protocol: General Lemieux-Johnson Oxidation
This procedure outlines the oxidative cleavage of an alkene to carbonyl compounds.[13][14]
Materials:
-
Alkene substrate
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol) - EXTREME CAUTION: OsO₄ is highly toxic and volatile.
-
Sodium periodate (NaIO₄)
-
Solvent system (e.g., Dioxane/Water or THF/Water, typically 3:1 or 4:1)
-
2,6-Lutidine (optional, to improve yield)[13]
Procedure:
-
Dissolve the alkene (1.0 mmol) in the solvent system (e.g., 10 mL of 75% aqueous dioxane).
-
Add 2,6-lutidine (1.1 mmol) if used.
-
Add the OsO₄ solution (catalytic amount, e.g., 0.02-0.05 mmol). The solution will turn dark brown.
-
In a separate flask, dissolve NaIO₄ (2.1-2.5 mmol) in water and add it portion-wise to the reaction mixture over 1-2 hours. Maintain the temperature at or below room temperature.
-
Stir the reaction for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with sodium sulfite solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl products, which can be purified by chromatography.
Protocol: Iodometric Titration for Periodate Quantification
This method can be used to determine the concentration of a periodate solution or to quantify the consumption of periodate during a reaction (e.g., to determine the degree of oxidation).[15]
Principle: Periodate oxidizes excess iodide (I⁻) under acidic conditions to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reactions: IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Procedure:
-
Pipette an aliquot of the periodate-containing sample into an Erlenmeyer flask.
-
Dilute with ~50 mL of deionized water.
-
Carefully add ~10 mL of dilute sulfuric acid (e.g., 1 M).
-
Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% w/v solution). The solution will turn a dark reddish-brown due to the formation of iodine.
-
Titrate immediately with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with vigorous stirring until the blue color completely disappears.
-
Record the volume of thiosulfate used and calculate the periodate concentration based on the stoichiometry of the reactions.
Applications in Drug Development
The unique reactivity of periodate salts makes them valuable tools in pharmaceutical sciences.
-
Antibody-Drug Conjugates (ADCs): Periodate is used to selectively oxidize the sugar moieties on monoclonal antibodies, creating aldehyde handles for the site-specific conjugation of cytotoxic drug payloads.[5] This approach helps produce more homogeneous ADCs with defined drug-to-antibody ratios.
-
Hydrogel-Based Drug Delivery: Polysaccharides like alginate, inulin, or gum arabic can be oxidized with periodate to create dialdehyde (B1249045) derivatives.[6][9][12] These oxidized polymers can then be cross-linked with molecules containing amine or hydrazide groups (e.g., gelatin, adipic acid dihydrazide) to form biodegradable and biocompatible hydrogels for the controlled release of therapeutic agents.[9]
-
Nanoparticle Formulation: Periodate-mediated cross-linking has been used to prepare albumin nanoparticles for drug delivery. For instance, dopamine-conjugated albumin can be cross-linked using NaIO₄ to form stable nanoparticles capable of carrying drugs like doxorubicin (B1662922) for cancer therapy.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The selective cleavage of diols is a key step in the synthesis of complex organic molecules, including various APIs.[4][5][7] For example, it can be used to cleave the ribose ring in nucleoside analogs during the synthesis of antiviral drugs.[5]
References
- 1. Periodate - Wikipedia [en.wikipedia.org]
- 2. Sodium periodate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calibrechem.com [calibrechem.com]
- 5. Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Periodate-Mediated Cross-Linking for the Preparation of Catechol Conjugated Albumin Nanoparticles Used for in Vitro Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Synthesis of Sodium Paraperiodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrochemical synthesis of sodium paraperiodate (Na₃H₂IO₆), a powerful oxidizing agent with significant applications in organic synthesis and the pharmaceutical industry. The focus is on providing detailed experimental protocols and comparative data for both traditional and modern electrochemical methods.
Introduction
Sodium periodate (B1199274) is a versatile oxidizing agent, existing primarily as sodium metaperiodate (NaIO₄) and this compound (Na₃H₂IO₆). It is widely used for the oxidative cleavage of vicinal diols, a reaction crucial in carbohydrate chemistry and for modifying biomolecules.[1][2] In the pharmaceutical industry, high-grade sodium periodate is essential for the synthesis of active pharmaceutical ingredients (APIs).[3]
Traditionally, the industrial-scale production of sodium periodate has been dominated by the electrochemical oxidation of sodium iodate (B108269) (NaIO₃) at lead dioxide (PbO₂) anodes.[4] While effective, this method is associated with concerns over lead toxicity and contamination of the final product.[5] More recently, a "green" electrochemical synthesis utilizing boron-doped diamond (BDD) anodes has been developed, offering a more sustainable and cleaner alternative.[3] This guide will detail both methodologies, providing a comparative analysis to inform researchers and industry professionals.
Core Principles of Electrochemical Synthesis
The electrochemical synthesis of this compound is based on the anodic oxidation of a less oxidized iodine species, typically sodium iodate (NaIO₃) or, more economically, sodium iodide (NaI). The process involves the removal of electrons from the iodine atom at the anode, increasing its oxidation state from +5 (in iodate) or -1 (in iodide) to +7 (in periodate).
The overall reaction when starting from sodium iodate in an alkaline medium is:
NaIO₃ + 2NaOH → Na₃H₂IO₆ + 2e⁻ (Incorrect representation, this is a simplified view. The actual reaction is more complex and involves water.)
A more accurate representation of the anodic reaction is:
IO₃⁻ + 6OH⁻ → H₂IO₆³⁻ + 2H₂O + 2e⁻
In modern "green" protocols, the synthesis starts from sodium iodide, involving an 8-electron oxidation. The synthesis is typically performed in a divided electrochemical cell to prevent the cathodic reduction of the newly formed periodate back to iodate or iodide.[6][7] A cation-exchange membrane, such as Nafion, is often used to separate the anolyte and catholyte compartments.[6]
Comparative Analysis of Anode Materials: PbO₂ vs. BDD
The choice of anode material is critical to the efficiency, cost, and environmental impact of the electrochemical synthesis. The two primary materials used are lead dioxide (PbO₂) and boron-doped diamond (BDD).
| Feature | Lead Dioxide (PbO₂) Anode | Boron-Doped Diamond (BDD) Anode |
| Efficiency | High current efficiency for iodate oxidation. | High current efficiency (up to 84%) and high yield (up to 94%).[6] |
| Durability | Prone to disintegration under anodic conditions, leading to lead contamination.[5] | Highly durable, metal-free, and non-toxic.[3] |
| Environmental Impact | Significant due to the high toxicity of lead and potential for product contamination.[5] | Considered a "green" alternative with a lower environmental footprint.[3] |
| Cost | Lower initial material cost.[1] | Higher initial material cost, but longer lifespan and lower purification costs can offset this. |
| Selectivity | Good selectivity for periodate formation. | Excellent selectivity, with a wide potential window that minimizes side reactions. |
| Purification | Requires extensive purification to remove lead contaminants, especially for pharmaceutical applications.[3] | Simplified purification process due to the absence of heavy metal contamination.[3] |
Experimental Protocols
The industrial production of sodium periodate has historically relied on the oxidation of sodium iodate at a PbO₂ anode.
Experimental Setup:
-
Electrochemical Cell: A divided cell with a PbO₂ anode and a suitable cathode (e.g., stainless steel).
-
Membrane: A diaphragm or cation-exchange membrane to separate the anolyte and catholyte.
-
Anolyte: An aqueous solution of sodium iodate (NaIO₃). The concentration is typically maintained at a high level to ensure good conductivity and reaction rates.
-
Catholyte: A dilute solution of sodium hydroxide (B78521) or other suitable electrolyte.
-
Operating Conditions:
-
Current Density: Typically in the range of 10-100 mA/cm².
-
Temperature: Elevated temperatures are often used to increase reaction rates and solubility.
-
pH: The pH of the anolyte is a critical parameter and is generally maintained in the neutral to slightly alkaline range.
-
Protocol:
-
Prepare the anolyte by dissolving sodium iodate in deionized water.
-
Prepare the catholyte.
-
Assemble the divided electrochemical cell with the PbO₂ anode, cathode, and membrane.
-
Fill the anodic and cathodic compartments with their respective solutions.
-
Apply a constant current density to the cell.
-
Monitor the reaction progress by periodically analyzing the anolyte for periodate concentration.
-
Upon completion, the anolyte containing this compound is collected.
-
The product is then isolated and purified through crystallization.
This modern approach offers a more environmentally friendly and efficient synthesis, often starting directly from sodium iodide.
Experimental Setup:
-
Electrochemical Cell: A divided flow-through or batch cell with a BDD anode and a stainless-steel cathode.[6]
-
Membrane: A Nafion cation-exchange membrane is commonly used.[6]
-
Anolyte: An aqueous solution of sodium iodide (NaI) and sodium hydroxide (NaOH). A typical concentration ratio is 10:1 NaOH to NaI.[7]
-
Catholyte: An aqueous solution of sodium hydroxide.
-
Operating Conditions:
-
Current Density: A wide range can be used, for example, 3.3 mA/cm² in batch cells to over 100 mA/cm² in flow cells.[6][8]
-
Temperature: The reaction can be run at or near room temperature, with cooling often required at higher current densities to manage heat generation.[8]
-
Flow Rate (for flow cells): A high flow rate is maintained to ensure good mass transport.
-
Protocol (based on a batch process): [6][7]
-
Prepare the anolyte by dissolving sodium iodide and sodium hydroxide in deionized water. A common concentration is 0.11 M to 0.55 M NaI in 1 M to 3 M NaOH.[7]
-
Prepare the catholyte, typically a 1 M NaOH solution.
-
Assemble the divided electrochemical cell with the BDD anode, stainless steel cathode, and Nafion membrane.
-
Circulate the anolyte and catholyte through their respective compartments.
-
Apply a constant current density. An applied charge of 9-12 F is typically required for the 8-electron oxidation of iodide to periodate.[7]
-
During the electrolysis, a white precipitate of this compound (Na₃H₂IO₆) will form in the anolyte.
-
After the electrolysis is complete, the anolyte suspension is collected.
-
The this compound can be isolated by filtration. For conversion to sodium metaperiodate (NaIO₄), the mixture is acidified with an acid like nitric acid, followed by crystallization.[4]
Visualization of Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the electrochemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. The "Green" Electrochemical Synthesis of Periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium periodate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust and Self‐Cleaning Electrochemical Production of Periodate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
A Comprehensive Technical Guide to Sodium Paraperiodate (Na₃H₂IO₆)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium paraperiodate (Na₃H₂IO₆), a versatile and powerful oxidizing agent. The document covers its nomenclature, physicochemical properties, synthesis, key applications with detailed experimental protocols, and essential safety information.
Nomenclature and Identification
This compound is an inorganic salt, and like many periodates, it can exist in different forms. The term "sodium periodate" can refer to sodium metaperiodate (NaIO₄) or various orthoperiodates, such as this compound (Na₃H₂IO₆), disodium (B8443419) hydrogen periodate (B1199274) (Na₂H₃IO₆), and sodium orthoperiodate (Na₅IO₆).[1][2] This guide focuses specifically on the Na₃H₂IO₆ form.
The IUPAC name for Na₃H₂IO₆ is trisodium (B8492382);dihydroxy-trioxido-oxo-λ⁷-iodane .[3] It is also commonly referred to as the trisodium salt of periodic acid.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Chemical Formula | H₂INa₃O₆ | [5] |
| IUPAC Name | trisodium;dihydroxy-trioxido-oxo-λ⁷-iodane | [3] |
| CAS Number | 13940-38-0 | [2][6] |
| EC Number | 237-720-1 | [2][6] |
| PubChem CID | 9796123 | [2][3] |
| Molecular Weight | 293.89 g/mol | [5] |
Physicochemical Properties
This compound is a white, crystalline solid.[7] It is a strong oxidizing agent, a property that underpins its various applications.[6] It is sensitive to light and hygroscopic, meaning it absorbs moisture from the air.[5][6]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid, Powder | [6][8] |
| Color | White | [6][8] |
| Melting Point | >300 °C (>572 °F) | [5] |
| Decomposition Temp. | 200 °C | [9] |
| Solubility | Very slightly soluble in water; Soluble in concentrated sodium hydroxide (B78521) solutions. | [7][10] |
| Stability | Stable, but sensitive to light and hygroscopic. | [5] |
| Oxidizing Properties | Strong oxidizer; may intensify fire. | [5][8] |
Synthesis of this compound
This compound can be synthesized through the oxidation of iodine compounds in an alkaline medium. Common methods involve the oxidation of sodium iodide or sodium iodate.[2][11]
Experimental Protocol: Synthesis from Sodium Iodide and Bromine
This protocol describes a classical laboratory-scale synthesis of this compound.
Materials:
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 10g of sodium iodide and 53g of sodium hydroxide in 400ml of water.[3]
-
Heat the solution to 80°C with continuous stirring.[3]
-
Slowly add 16ml of bromine through a long-stemmed dropping funnel with the delivery spout below the surface of the hot liquid.[3]
-
Maintain the temperature at 80°C throughout the addition. The product will precipitate during the oxidation.[3]
-
Once all the bromine has been added, cool the mixture.[3]
-
Filter the precipitate by suction and wash it four times with 10ml portions of ice-cold water. Ensure each wash remains in contact with the solid for at least five minutes.[3]
-
Dry the product in the air. The expected yield is 16-18g of this compound.[3]
Applications in Life Sciences
This compound's primary role in research and drug development is as a selective oxidizing agent, particularly for carbohydrate moieties in glycoproteins, glycolipids, and nucleic acids (RNA).[2][6]
Glycoprotein (B1211001) Modification and Labeling
The most common application is the oxidation of cis-diol groups in sugar residues (e.g., sialic acid, mannose, galactose) to form reactive aldehyde groups.[4][12] These aldehydes can then be used for:
-
Labeling: Covalently attaching fluorescent dyes, biotin, or other tags for detection and analysis.[2]
-
Immobilization: Attaching glycoproteins to a solid support (e.g., beads, microarrays) functionalized with hydrazide groups.[4]
-
Conjugation: Cross-linking glycoproteins to other molecules, such as enzymes (e.g., HRP) or carrier proteins.[4]
This site-specific modification is advantageous because it targets the glycan portions, which are often distal to the protein's active site, thereby preserving biological function.[13]
Experimental Protocol: Periodate Oxidation of Glycoproteins
This protocol provides a general method for oxidizing glycoproteins. Conditions can be adjusted to favor the oxidation of specific sugar residues. For instance, using 1 mM sodium periodate preferentially oxidizes sialic acid, while concentrations of 10 mM or higher will oxidize other sugars like galactose and mannose.[12]
Table 3: Typical Parameters for Glycoprotein Oxidation
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL | [13] |
| Sodium Periodate Conc. | 1 mM | 10 - 20 mM | [12][13] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 | [13] |
| Temperature | 4°C or Room Temperature | Room Temperature or 37°C | [13] |
| Incubation Time | 30 minutes | 1 - 2 hours | [13][14] |
| Quenching Agent | Glycerol or Sodium Sulfite | Glycerol or Sodium Sulfite | [14] |
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄) - Note: NaIO₄ is often used for these solution-based protocols due to its better water solubility compared to Na₃H₂IO₆.
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 1 M Glycerol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation: Dissolve the glycoprotein (0.5-10 mg) in 1 mL of Oxidation Buffer.[12]
-
Oxidation:
-
This step is light-sensitive and should be performed in the dark (e.g., in an amber vial or wrapped in foil).[12]
-
Immediately before use, prepare a fresh stock solution of sodium periodate in the Oxidation Buffer (e.g., 20 mM).
-
Add the periodate stock solution to the glycoprotein solution to achieve the desired final concentration (e.g., for 10 mM final, add 1 mL of 20 mM stock to 1 mL of glycoprotein solution).[12]
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Quenching: Stop the reaction by adding a quenching agent, such as glycerol, to a final concentration of ~100 mM to consume excess periodate. Incubate for 15-20 minutes.[14]
-
Purification: Remove excess reagents by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.2).
-
Downstream Application: The purified, oxidized glycoprotein containing aldehyde groups is now ready for hydrazide ligation or other coupling chemistries.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
Table 4: Hazard Identification and Safety Precautions
| Hazard Category | Description | Precautionary Statements | Reference |
| Oxidizer | May intensify fire; strong oxidizer. | P220: Keep away from clothing and other combustible materials. P221: Take any precaution to avoid mixing with combustibles. | [5][8] |
| Skin Irritant | Causes skin irritation (Category 2). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [5][8] |
| Eye Irritant | Causes serious eye irritation (Category 2). | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
| Respiratory Irritant | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [5][8] |
Handling and Storage:
-
Handle in a well-ventilated place.[8]
-
Wear suitable protective clothing, gloves, and eye/face protection.[15]
-
Avoid formation of dust and aerosols.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from combustible materials, strong reducing agents, and excess heat.[5]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Sodium periodate - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 7. This compound | 13940-38-0 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound [chemister.ru]
- 10. Periodic acid (H5IO6), sodium salt (1:3) [chembk.com]
- 11. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Paraperiodate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal decomposition of sodium paraperiodate (Na₃H₂IO₆). It details the decomposition pathway, presents key quantitative data, and outlines standardized experimental protocols for characterization. This guide is intended for professionals in research and development who utilize or study periodate (B1199274) compounds and require a thorough understanding of their thermal stability.
Introduction to this compound
This compound, also known as trisodium (B8492382) dihydrogen periodate, is an inorganic salt with the chemical formula Na₃H₂IO₆. It is one of the several forms of sodium periodate, existing as a white, crystalline powder.[1] As a powerful oxidizing agent, this compound is employed in various chemical syntheses and analytical procedures.[2][3] A critical aspect of its application, particularly in processes involving elevated temperatures or mechanical stress, is its thermal stability. Understanding the decomposition mechanism, onset temperatures, and resulting products is paramount for safe handling, process optimization, and ensuring the integrity of experimental outcomes.
This guide elucidates the multi-step thermal degradation process of this compound, providing a clear pathway from the parent compound to its final, more stable constituents.
Thermal Decomposition Pathway
The thermal decomposition of this compound is not a single-step event but rather a sequential process involving dehydration followed by the release of oxygen to form a more stable sodium iodate (B108269) salt. The process can be summarized in two primary stages:
Stage 1: Dehydration Upon initial heating, this compound undergoes dehydration, losing its two molecules of constitutional water. This endothermic process results in the formation of an anhydrous sodium periodate intermediate.
Stage 2: Decomposition to Iodate Following dehydration, at a higher temperature, the anhydrous intermediate decomposes. This exothermic step involves the reduction of the iodine atom from a +7 to a +5 oxidation state, with the concurrent release of gaseous oxygen and the formation of sodium iodate (NaIO₃) and sodium oxide (Na₂O) as the stable solid residues.
The overall balanced chemical equation for the decomposition is:
2 Na₃H₂IO₆(s) → 2 NaIO₃(s) + 2 Na₂O(s) + 2 H₂O(g) + O₂(g)
This pathway is visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the key physical properties and thermal decomposition data for sodium periodates. It is important to note that literature values often refer to sodium metaperiodate (NaIO₄) but provide a crucial reference for the behavior of the periodate anion upon heating.
Table 1: Physical and Chemical Properties of Sodium Periodates
| Property | This compound | Sodium Metaperiodate |
| Formula | Na₃H₂IO₆ | NaIO₄ |
| Molar Mass | 293.89 g/mol | 213.89 g/mol |
| CAS Number | 13940-38-0[1][4] | 7790-28-5[4] |
| Appearance | White crystalline powder[5] | White tetragonal crystals[6][7] |
| Density | ~3.2 g/cm³ (Varies) | 3.865 g/cm³[8][9] |
Table 2: Thermal Decomposition Data and Theoretical Mass Loss
| Thermal Event | Compound | Temperature Range (°C) | Theoretical Mass Loss (%) | Products |
| Dehydration | Na₃H₂IO₆ | 100 - 250 (Estimated) | 12.25% | Anhydrous Intermediate, H₂O |
| Decomposition | Anhydrous Intermediate | > 270 | 5.45% | NaIO₃, Na₂O, O₂ |
| Decomposition | NaIO₄ | ~270 - 300[8][10][11][12] | 7.48% | NaIO₃, O₂ |
| Accelerated Decomposition (under pressure) | NaIO₄ | > 140[6][10][12][13] | 7.48% | NaIO₃, O₂ |
Note: The temperature range for the dehydration of this compound is an estimation based on typical dehydration events for inorganic salts and requires experimental verification. The subsequent decomposition temperature is expected to be similar to that of sodium metaperiodate.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal decomposition profile of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail standardized protocols for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To quantify the mass changes associated with dehydration and decomposition as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Analyzer: A calibrated thermogravimetric analyzer.
-
Atmosphere: High-purity Nitrogen or Argon gas.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset and peak temperatures for each mass loss event. The first significant mass loss corresponds to dehydration, and the second corresponds to the loss of oxygen during decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events (e.g., dehydration, phase transitions, decomposition) and determine their endothermic or exothermic nature.[14][15]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or copper DSC pan. Hermetically seal the pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup:
-
Analyzer: A calibrated differential scanning calorimeter.[16]
-
Atmosphere: High-purity Nitrogen or Argon gas.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow (mW) against temperature. Identify endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., decomposition). Integrate the peak areas to quantify the enthalpy change (ΔH) for each event.
X-ray Diffraction (XRD) of Residue
Objective: To identify the crystalline structure of the solid residue after thermal decomposition and confirm the formation of sodium iodate.
Methodology:
-
Sample Preparation: Heat a larger sample (approx. 100 mg) of this compound in a furnace following the TGA temperature profile (e.g., heat to 350 °C and hold for 10 minutes). Allow the sample to cool to room temperature in a desiccator.
-
Instrument Setup:
-
Analyzer: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: Compare the resulting diffractogram with standard reference patterns from a crystallographic database (e.g., ICDD) to confirm the identity of the decomposition products, primarily sodium iodate (NaIO₃).
The logical flow of these experimental procedures is outlined in the diagram below.
Conclusion
The thermal decomposition of this compound (Na₃H₂IO₆) is a predictable, multi-step process initiated by dehydration, followed by decomposition into sodium iodate, sodium oxide, and oxygen at temperatures generally exceeding 270 °C. While stable under standard conditions, its degradation profile is a critical consideration for its use in applications involving heat. The combination of TGA, DSC, and XRD provides a robust analytical framework for fully characterizing this process. For professionals in research and drug development, this knowledge is essential for ensuring the safe handling, storage, and effective application of this versatile oxidizing agent.
References
- 1. Sodium (para)periodate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 3. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 4. Sodium periodate - Wikipedia [en.wikipedia.org]
- 5. 432855000 [thermofisher.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. Sodium_periodate [chemeurope.com]
- 10. vinyl.hu [vinyl.hu]
- 11. CN102583252B - Method for producing sodium periodate - Google Patents [patents.google.com]
- 12. atamankimya.com [atamankimya.com]
- 13. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
Sodium Paraperiodate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of sodium paraperiodate, a versatile oxidizing agent in scientific research and pharmaceutical development.
This compound (Na₃H₂IO₆) is an inorganic salt that serves as a potent and selective oxidizing agent.[1] Its ability to cleave vicinal diols makes it an invaluable tool in the structural elucidation and modification of carbohydrates, glycoproteins, and other biomolecules.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and key applications in research and drug development.
Core Properties and Specifications
This compound is a white, crystalline solid.[4] It is characterized by the following molecular and physical properties:
| Property | Value | Reference |
| Molecular Formula | H₂INa₃O₆ | [4] |
| Molecular Weight | 293.89 g/mol | [4][5] |
| CAS Number | 13940-38-0 | [4] |
| Appearance | White, crystalline solid/powder | [2][4] |
| Melting Point | >300°C | [1][6] |
| Solubility | Very slightly soluble in water; Soluble in concentrated sodium hydroxide (B78521) solutions | [2][4] |
Synthesis of this compound
Several methods are available for the synthesis of this compound. A common laboratory-scale preparation involves the oxidation of sodium iodide in an alkaline medium.
Experimental Protocol: Oxidation of Sodium Iodide with Bromine
This protocol details the synthesis of this compound from sodium iodide and bromine.[7]
Materials:
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 10 g of sodium iodide and 53 g of sodium hydroxide in 400 mL of water.
-
Heat the solution to 80°C with continuous stirring.
-
Slowly add 16 mL of bromine using a dropping funnel with the tip submerged below the surface of the hot liquid. Maintain the temperature at 80°C throughout the addition. The product will precipitate during the oxidation.
-
Once all the bromine has been added, cool the mixture.
-
Filter the precipitate by suction and wash it four times with 10 mL portions of ice-cold water. Ensure each wash remains in contact with the solid for at least five minutes.
-
Dry the product in the air to yield this compound.
A typical workflow for this synthesis is illustrated below.
References
- 1. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 13940-38-0 [chemicalbook.com]
- 5. Periodic acid (H5IO6), sodium salt (1:3) | H2INa3O6 | CID 9796123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium (para)periodate | CAS 13940-38-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Sodium Paraperiodate: A Versatile Oxidizing Agent in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium paraperiodate (Na₃H₂IO₆), and its more commonly used metaperiodate counterpart (NaIO₄), have established themselves as indispensable oxidizing agents in the organic chemist's toolkit. Their utility stems from a unique combination of reactivity, selectivity, and operational simplicity, often under mild and environmentally benign conditions. These reagents are particularly valued for their ability to effect specific oxidative transformations, such as the cleavage of vicinal diols, the oxidation of alcohols and sulfides, and the selective oxidation of amines, making them crucial in the synthesis of fine chemicals and complex pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound and related periodates in key organic transformations.
Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)
The Malaprade reaction, the oxidative cleavage of a carbon-carbon bond in a 1,2-diol (vicinal diol) to form two carbonyl compounds, is one of the most prominent applications of sodium periodate (B1199274).[1][2] This reaction is highly specific for vicinal diols and proceeds through a cyclic periodate ester intermediate.[3][4] The reaction is typically fast, quantitative, and can be performed in aqueous or mixed aqueous-organic solvents under neutral conditions, which is advantageous for sensitive substrates.[1][4]
The nature of the resulting carbonyl compounds depends on the substitution pattern of the diol. Primary alcohols yield formaldehyde, secondary alcohols give other aldehydes, and tertiary alcohols produce ketones.[3]
General Experimental Protocol for Malaprade Reaction
-
Dissolution: Dissolve the vicinal diol in a suitable solvent system, such as a mixture of an organic solvent (e.g., THF, methanol (B129727), or acetone) and water.
-
Reagent Addition: Add an aqueous solution of sodium periodate (typically 1.1-1.5 equivalents) to the solution of the diol while stirring at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is often complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with saturated aqueous sodium thiosulfate (B1220275) solution to quench any remaining periodate, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by standard methods such as column chromatography or distillation.
Quantitative Data for Malaprade Reaction
| Substrate (Vicinal Diol) | Product(s) | Solvent | Time (h) | Yield (%) | Reference |
| (±)-Strychnofoline Intermediate | Protected Aldehyde | Dichloromethane (B109758)/Water | Not Specified | 80 (over 3 steps) | [1] |
| (+)-Ajmaline Intermediate | Aldehyde | Methanol/Water | 16 | 91 | [1] |
| Callipeltoside A Intermediate | Aldehyde | Not Specified | Not Specified | 80 (over 2 steps) | [1] |
| Communesin F Intermediate | Aldehyde | Not Specified | Not Specified | 95 (over 2 steps) | [1] |
Malaprade Reaction Workflow
Caption: General workflow for the Malaprade oxidative cleavage of vicinal diols.
TEMPO-Catalyzed Oxidation of Alcohols
Sodium periodate serves as an efficient terminal oxidant in the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[5][6] This method is particularly valuable for its mild reaction conditions, often proceeding at room temperature, and its high selectivity, avoiding over-oxidation of aldehydes to carboxylic acids.[5] The NaIO₄/TEMPO/NaBr system under slightly acidic conditions has been shown to be effective for a wide range of alcohols, including those sensitive to basic conditions.[5][6]
General Experimental Protocol for TEMPO-Catalyzed Alcohol Oxidation
-
Reactant Mixture: Dissolve the alcohol substrate and TEMPO (typically 1 mol%) in a suitable organic solvent, such as dichloromethane (DCM).
-
Aqueous Phase Addition: Add an aqueous solution containing sodium periodate (1.2 equivalents) and sodium bromide (10 mol%).
-
Reaction: Vigorously stir the biphasic mixture at room temperature. Monitor the reaction by TLC.
-
Quenching and Extraction: After the reaction is complete (typically within 10 hours), separate the organic layer. Wash the organic phase with an aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel chromatography.[5]
Quantitative Data for TEMPO-Catalyzed Oxidation of Alcohols
| Substrate (Alcohol) | Product | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 10 | 96 | [5] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 8 | 98 | [5] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 10 | 95 | [5] |
| Cinnamyl alcohol | Cinnamaldehyde | 10 | 92 | [5] |
| Benzyl (B1604629) alcohol | Benzaldehyde | 8 | 98 | [5] |
| 1-Phenylethanol | Acetophenone | 10 | 95 | [5] |
| Cyclohexanol | Cyclohexanone | 10 | 90 | [5] |
| Podophyllotoxin | Podophyllotoxone | Not Specified | 60 | [5] |
Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation
Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols with NaIO₄.
Selective Oxidation of Sulfides
Sodium periodate is a versatile reagent for the oxidation of sulfides, allowing for the selective formation of either sulfoxides or sulfones depending on the reaction conditions. The oxidation of sulfides to sulfoxides can be achieved with high selectivity using one equivalent of sodium periodate, often in a protic solvent like methanol at low temperatures.[7] For the further oxidation to sulfones, an excess of the periodate is typically required. The use of sodium periodate supported on silica gel, particularly under microwave irradiation, offers an environmentally friendly and efficient solventless method for this transformation.[8]
General Experimental Protocol for Selective Sulfide (B99878) Oxidation to Sulfoxide
-
Dissolution: Dissolve the sulfide in methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of sodium periodate (1.0 equivalent) in water to the stirred sulfide solution.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the insoluble sodium iodate (B108269) byproduct.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Selective Sulfide Oxidation
| Substrate (Sulfide) | Product (Sulfoxide/Sulfone) | Conditions | Time | Yield (%) | Reference |
| Dibenzyl sulfide | Dibenzyl sulfoxide | NaIO₄ on silica gel, CH₂Cl₂ | 2 h | 95 | [9] |
| Thioanisole | Phenyl methyl sulfoxide | NaIO₄ in ethanol/water | - | Kinetic study | [7] |
| Various alkyl/aryl sulfides | Corresponding sulfoxides | NaIO₄ on wet silica, microwave | 3 min | Excellent | [8] |
| Various alkyl/aryl sulfides | Corresponding sulfones | Excess NaIO₄ on wet silica, microwave | 3 min | Excellent | [8] |
Logical Relationship in Sulfide Oxidation
Caption: Selective oxidation of sulfides to sulfoxides or sulfones using NaIO₄.
Selective Oxidation of Amines
The combination of sodium periodate and TEMPO provides a metal-free and highly selective system for the oxidation of amines.[10] This methodology is particularly effective for the oxidation of differently substituted benzyl amines to the corresponding benzaldehydes without over-oxidation.[10] A key advantage of this protocol is the selective oxidation at the benzylic position in unsymmetrical secondary amines, enabling an oxidative deprotection of a benzylic group.[10]
General Experimental Protocol for Amine Oxidation (GP1 from Galletti et al.)
-
Reaction Setup: To a solution of the primary amine (0.4 mmol) in a 2:1 mixture of H₂O/CH₃CN (10 mL), add acetic acid (1 equivalent), TEMPO (10 mol%), and sodium periodate (1 equivalent).
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: After the reaction is complete, quench with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.[10]
Quantitative Data for NaIO₄/TEMPO-Catalyzed Amine Oxidation
| Substrate (Amine) | Product | Time (h) | Yield (%) | Reference |
| p-Methoxybenzylamine | p-Methoxybenzaldehyde | 20 | 92 | [10] |
| Benzylamine | Benzaldehyde | 20 | 88 | [10] |
| p-Chlorobenzylamine | p-Chlorobenzaldehyde | 20 | 90 | [10] |
| p-Nitrobenzylamine | p-Nitrobenzaldehyde | 20 | 85 | [10] |
| N-Benzyl-n-butylamine | Benzaldehyde & n-butylamine | 20 | 85 (aldehyde), 95 (amine) | [10] |
| 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 20 | 78 | [10] |
Experimental Workflow for Amine Oxidation
Caption: Workflow for the NaIO₄/TEMPO-catalyzed oxidation of amines.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation reactions using sodium metaperiodate supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbohydrate Oxidation Using Sodium Paraperiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium paraperiodate (NaIO₄) is a powerful yet selective oxidizing agent widely employed in glycobiology, biochemistry, and pharmaceutical sciences for the oxidative cleavage of carbohydrates. Its primary application lies in the specific oxidation of vicinal diols (cis-glycols) present in sugar residues, resulting in the formation of reactive aldehyde groups. This targeted modification allows for a diverse range of downstream applications, including the site-specific labeling of glycoproteins, the formation of hydrogels for tissue engineering, and the development of antibody-drug conjugates (ADCs).[1][2][3]
The selectivity of sodium periodate (B1199274) is a key advantage, as it allows for the modification of carbohydrate moieties while often preserving the biological activity of the protein backbone.[2] The reaction conditions can be finely tuned to achieve either specific oxidation of certain sugar residues, such as sialic acid, or more extensive oxidation of various carbohydrate structures.[2] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for their specific research and development needs.
Data Presentation
The efficiency and selectivity of carbohydrate oxidation by this compound are influenced by several factors, including the concentration of the oxidizing agent, reaction time, temperature, and pH. The following tables summarize quantitative data from various studies to facilitate the design of oxidation experiments.
Table 1: Reaction Parameters for Periodate Oxidation of Glycoproteins [2]
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation |
| Glycoprotein (B1211001) Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |
| pH | 5.5 | 5.5 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Incubation Time | 30 minutes | 30 - 60 minutes |
Table 2: Aldehyde Generation on Antibodies with Varying Periodate Concentrations [4]
| Antibody (Isotype) | Periodate Conc. (mM) | Aldehyde Groups per Antibody |
| Antibody 96.5 (IgG2a) | 50 | up to 25.5 |
| Antibody L6 (IgG2a) | 50 | 9.6 |
| IgM | Mild Oxidation | >200 |
Table 3: Degree of Oxidation of Polysaccharides with Sodium Periodate
| Polysaccharide | Sodium Periodate to Repeating Unit Ratio (mol/mol) | Degree of Oxidation (%) | Reference |
| Alginate | 0.25 | ~12.5 | [1] |
| Alginate | 0.50 | ~24.5 | [1] |
| Hyaluronic Acid | 0.25 | ~15 | [1] |
| Hyaluronic Acid | 0.50 | ~30 | [1] |
| Bamboo Pulp | 0.1 M NaIO₄ | ~0.5 mmol/g aldehyde | [5] |
| Bamboo Pulp | 0.4 M NaIO₄ | ~1.41 mmol/g aldehyde | [5] |
Experimental Protocols
Protocol 1: General Oxidation of Glycoproteins
This protocol is designed for the general oxidation of various sugar residues on a glycoprotein.
Materials:
-
Glycoprotein of interest
-
This compound (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Ethylene (B1197577) glycol or Glycerol
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
Amine-free buffer for storage (e.g., PBS, pH 7.4)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10-20 mM. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quenching the Reaction: To stop the oxidation, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent by desalting or dialysis against an amine-free buffer.
-
Quantification of Aldehyde Groups (Optional): The number of aldehyde groups can be quantified using methods such as titration with hydroxylamine (B1172632) hydrochloride or colorimetric assays like the Purpald assay.
Protocol 2: Selective Oxidation of Sialic Acids on Glycoproteins
This protocol utilizes a lower concentration of sodium periodate to selectively oxidize sialic acid residues.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer immediately before use. Protect from light.
-
Oxidation Reaction: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution. Incubate for 30 minutes at 4°C or on ice, protected from light.
-
Quenching the Reaction: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Oxidation of Polysaccharides (e.g., Alginate, Hyaluronic Acid)
This protocol is a general guideline for the oxidation of polysaccharides to generate aldehyde functionalities for applications like hydrogel formation.
Materials:
-
Polysaccharide (e.g., sodium alginate, hyaluronic acid)
-
This compound (NaIO₄)
-
Deionized water
-
Ethylene glycol
Procedure:
-
Polysaccharide Dissolution: Dissolve the polysaccharide in deionized water to the desired concentration (e.g., 1% w/v).
-
Periodate Addition: In a light-protected vessel, add the desired amount of NaIO₄ to the polysaccharide solution while stirring. The molar ratio of NaIO₄ to the polysaccharide repeating unit will determine the degree of oxidation.
-
Oxidation Reaction: Allow the reaction to proceed for a defined period (e.g., 2-24 hours) at room temperature with continuous stirring, protected from light.
-
Quenching the Reaction: Add an excess of ethylene glycol to quench any unreacted periodate and stir for an additional 30 minutes.
-
Purification: The oxidized polysaccharide can be purified by dialysis against deionized water for several days to remove byproducts and unreacted reagents. The final product can be obtained by lyophilization.
-
Determination of Oxidation Degree: The degree of oxidation can be determined by quantifying the aldehyde content using methods like titration or Schiff's reagent assay.[1]
Visualizations
Chemical Reaction of Vicinal Diol Cleavage
Caption: General reaction scheme of carbohydrate oxidation by this compound.
Experimental Workflow for Glycoprotein Labeling
Caption: A typical experimental workflow for the labeling of glycoproteins via periodate oxidation.
Signaling Pathway: T-Cell Activation by Periodate-Modified Cells
Sodium periodate treatment of cell surface sialic acids generates aldehyde groups that can induce non-specific T-cell activation and proliferation, a phenomenon useful for studying lymphocyte function.[6]
Caption: Proposed mechanism of T-cell activation by periodate-modified cell surfaces.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 4. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of periodate oxidation on specific activities and carbohydrate components of human blood group N- and M-specific glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sodium periodate modification of lymphocytes on the sensitization and lytic phases of T cell-mediated lympholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Protein Oxidation with Sodium Paraperiodate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium paraperiodate (NaIO₄) is a mild oxidizing agent that selectively cleaves vicinal diols (cis-glycols) to form two aldehyde groups. This property makes it an invaluable tool in bioconjugation and proteomics for the site-specific modification of glycoproteins. The primary targets for periodate (B1199274) oxidation in proteins are the carbohydrate moieties, particularly the sialic acid residues that are often found at the termini of glycan chains. By carefully controlling reaction conditions such as pH, temperature, and periodate concentration, it is possible to achieve selective oxidation of specific sugar residues, enabling targeted labeling, cross-linking, and the development of antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed protocols for the selective oxidation of proteins using this compound and its applications.
Chemical Principle
Sodium periodate oxidizes the carbon-carbon bond between two adjacent hydroxyl groups (a cis-glycol). In glycoproteins, this reaction is most efficient on the sialic acid residues of the glycan chains, converting them into reactive aldehyde groups.[2] These aldehydes can then serve as chemical handles for conjugation with molecules containing amine or hydrazide functional groups, forming Schiff bases or hydrazones, respectively.[2][3]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Creation of site-specific ADCs by oxidizing the Fc glycans of an antibody to generate aldehyde groups for drug-linker conjugation. This method helps in producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[1]
-
Enrichment of Glycoproteins: Selective oxidation of glycoproteins allows for their capture on a solid support functionalized with hydrazide groups, facilitating their enrichment from complex biological samples.[4]
-
Protein Cross-Linking: Periodate-induced oxidation of 3,4-dihydroxyphenylalanine (DOPA) residues incorporated into proteins can be used to form covalent cross-links with nearby nucleophilic amino acid residues.[5][6]
-
Cell Surface Labeling: Mild periodate oxidation can be used to selectively introduce aldehydes onto the surface of living cells by targeting sialic acids on cell surface glycoproteins, enabling cell-specific labeling.[7]
Data Presentation: Quantitative Parameters for Selective Oxidation
The selectivity of periodate oxidation is highly dependent on the reaction conditions. The following table summarizes recommended starting concentrations of sodium periodate for targeting specific sugar residues.
| Target Sugar Residue | Recommended Sodium Periodate Concentration | Key Considerations | Reference(s) |
| Sialic Acids | 1 mM | Mild conditions (e.g., room temperature, 30 minutes) are sufficient to selectively oxidize the terminal sialic acid residues.[2][3] | [2][3] |
| Galactose and Mannose | >10 mM | Harsher conditions are required to oxidize other sugar residues like galactose and mannose within the glycan chain.[2] | [2] |
| O-GlcNAc | 20 mM | Prolonged incubation (e.g., 37°C for 6 hours) may be necessary for efficient oxidation.[4] | [4] |
| 1,2-aminoalcohols | 5 equivalents | Can be used for rapid cleavage of genetically encoded unnatural amino acids to unmask reactive aldehydes.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Selective Oxidation of Sialic Acids in Glycoproteins
This protocol is suitable for applications such as ADC development or general glycoprotein (B1211001) labeling where modification of terminal sialic acids is desired.
Materials:
-
Glycoprotein (e.g., antibody) solution (0.5-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[3]
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette
-
Amine-free buffer (e.g., PBS, pH 7.4) for downstream applications
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer.[3]
-
Prepare a fresh 20 mM solution of sodium meta-periodate in Oxidation Buffer. Note: Periodate solutions are light-sensitive and should be prepared in an amber vial or wrapped in foil.[2][3]
-
To achieve a final concentration of 1 mM periodate for selective sialic acid oxidation, add 50 µL of the 20 mM periodate solution to 1 mL of the glycoprotein solution.[2][3]
-
Incubate the reaction for 30 minutes at room temperature in the dark.[2]
-
Immediately after incubation, remove the excess sodium periodate and byproducts by desalting or dialysis against an amine-free buffer.[2][3]
-
The oxidized glycoprotein containing reactive aldehyde groups is now ready for downstream conjugation reactions.
Protocol 2: General Oxidation of Glycoprotein Carbohydrates
This protocol uses a higher concentration of periodate to oxidize multiple sugar residues within the glycan chain.
Materials:
-
Glycoprotein solution (0.5-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[3]
-
Sodium meta-periodate (NaIO₄)
-
Desalting column or dialysis cassette
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer.[3]
-
Weigh 2.1 mg of sodium meta-periodate and dissolve it in 1 mL of the glycoprotein solution to achieve a final concentration of approximately 10 mM.[2] Alternatively, prepare a 20 mM stock solution and add an equal volume to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Remove the excess periodate and byproducts by desalting or dialysis against an amine-free buffer.[2][3]
-
The oxidized glycoprotein is now ready for conjugation.
Mandatory Visualizations
Caption: General workflow for selective protein oxidation.
Caption: Chemical reaction of vicinal diol oxidation.
Considerations and Troubleshooting
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sugars, as they will compete with the intended reaction.[3] Acetate or phosphate (B84403) buffers are recommended.[3]
-
pH: Slightly acidic conditions (pH 5.5) are generally more efficient for the oxidation of glycoproteins.[3] However, some reactions, like DOPA cross-linking, can be performed at neutral pH.[5]
-
Light Sensitivity: Sodium periodate is light-sensitive, and reactions should be carried out in the dark to prevent its degradation.[2][3]
-
Side Reactions: While periodate is relatively specific for cis-diols at low concentrations, higher concentrations and prolonged reaction times can lead to the oxidation of certain amino acid residues such as cysteine, methionine, tryptophan, tyrosine, and histidine.[8][10] It is crucial to optimize the reaction conditions for each specific protein.
-
Quenching: To stop the oxidation reaction, excess periodate can be quenched by the addition of ethylene (B1197577) glycol or by immediate removal through desalting or dialysis.[11]
-
Quantification of Aldehydes: The number of aldehyde groups generated can be quantified using methods such as reduction with tritiated sodium borohydride (B1222165) or reaction with specific probes like fluoresceinthiosemicarbazide.[12]
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for the selective oxidation of proteins, enabling a wide range of applications in research and drug development.
References
- 1. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of periodate oxidation on monoclonal antibody avidity and immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Paraperiodate in the Oxidative Cleavage of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Sodium paraperiodate (Na₃H₂IO₆) and its more commonly used salt, sodium metaperiodate (NaIO₄), are highly effective and selective reagents for the oxidative cleavage of vicinal diols (1,2-diols). This reaction, known as the Malaprade oxidation, is a cornerstone of carbohydrate chemistry and a valuable tool in organic synthesis, particularly in the structural elucidation and modification of complex molecules like natural products and pharmaceuticals.[1][2] The reaction proceeds under mild conditions, often in aqueous solutions, and is known for its high yields and chemoselectivity.[3][4]
The core of the Malaprade reaction lies in the cleavage of a carbon-carbon bond between two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups (aldehydes or ketones).[5] The reaction is initiated by the formation of a cyclic periodate (B1199274) ester intermediate, which then decomposes to the carbonyl products.[5][6] The stereochemical arrangement of the diol can influence the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[5]
Applications in Research and Drug Development:
-
Carbohydrate Chemistry: Periodate oxidation is extensively used to determine the structure of polysaccharides and to modify sugars within glycoproteins.[7] For instance, selective oxidation of the terminal sialic acid residues on glycoproteins can be achieved using low concentrations of sodium periodate, allowing for site-specific labeling and conjugation.[7]
-
Natural Product Synthesis: The Malaprade reaction serves as a key step in the total synthesis of numerous complex natural products by enabling strategic bond cleavages to reveal desired functional groups.[3]
-
Drug Development: In drug development, this reaction can be employed for the synthesis of aldehyde-containing intermediates, which are versatile precursors for various functional groups. It is also used in the preparation of antibody-drug conjugates by oxidizing the carbohydrate portions of antibodies to generate reactive aldehyde handles for drug attachment.
Quantitative Data Summary
The following table summarizes the yields of oxidative cleavage of various vicinal diols using sodium periodate under different reaction conditions as reported in the literature.
| Substrate (Vicinal Diol) | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Product(s) | Yield (%) | Reference(s) |
| Intermediate 1 | NaIO₄, NaOH | Ethanol | - | - | Aldehyde 2 | >95 | [3] |
| Diol 15 (from epoxide) | NaIO₄ | Aqueous Methanol (B129727) | - | - | Ketone 16 | 66 (2 steps) | [3] |
| Diol from 25 (acetonide) | NaIO₄ | - | - | - | Aldehyde 26 | 61 (2 steps) | [3] |
| Diol 27 | NaIO₄ | Aqueous THF | - | - | Aldehyde (reduced to alcohol 28 ) | 78 (2 steps) | [3] |
| Diol from cyclopentene (B43876) 94 | NMO, OsO₄, PIDA, then NaBH₄ | - | - | - | Diol 96 | 82 (2 steps) | [3] |
| Diol from 33 | OsO₄, then NaIO₄ | Aqueous Dichloromethane (B109758) | - | - | Amine 34 (after reductive amination) | 43 (3 steps) | [3] |
| Diol 50 | NaIO₄ | Aqueous Methanol | 0 | 16 h | Ketone 50 | 91 | [3] |
| Diol 51 | NaIO₄ (6 equiv.) | Aqueous Acetone | 25 | 3 h | Ketone 52 | 93 | [3] |
| Diol from 56 | Catalytic dihydroxylation, then NaIO₄ | - | - | - | Aldehyde 56 | 85 (2 steps) | [3] |
Experimental Protocols
General Protocol for the Oxidative Cleavage of a Vicinal Diol
This protocol provides a general procedure for the oxidative cleavage of a vicinal diol using sodium periodate. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates.
Materials:
-
Vicinal diol substrate
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., Methanol/Water, THF/Water, Dichloromethane/Water)
-
Ethylene (B1197577) glycol (for quenching)
-
Sodium bicarbonate (optional, for buffering)
-
Sodium chloride (saturated solution)
-
Dichloromethane or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Dissolution of the Diol: Dissolve the vicinal diol (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water (e.g., 1:1 v/v). If the substrate has acid-sensitive functional groups, a buffer like sodium bicarbonate can be added to maintain a neutral pH.[3]
-
Addition of Sodium Periodate: To the stirred solution of the diol, add a solution of sodium periodate (1.1 - 1.5 eq) in water dropwise at room temperature or 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Quenching the Reaction: Once the starting material is consumed, quench the excess periodate by adding a few drops of ethylene glycol. Stir for an additional 10-15 minutes.
-
Work-up:
-
If a precipitate (sodium iodate) forms, it can be removed by filtration.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, if necessary, to afford the pure aldehyde or ketone.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Malaprade oxidation of a vicinal diol.
Experimental Workflow
Caption: A typical experimental workflow for the oxidative cleavage of vicinal diols.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. orgosolver.com [orgosolver.com]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atamankimya.com [atamankimya.com]
Applications of Sodium Paraperiodate in Biochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium paraperiodate (Na₃H₂IO₆), often referred to as sodium periodate (B1199274), is a powerful and versatile oxidizing agent with significant applications in biochemical research. Its primary utility lies in the selective cleavage of vicinal diols (cis-glycols), which are abundant in the carbohydrate moieties of glycoproteins, glycolipids, and other glycoconjugates. This specific oxidation generates reactive aldehyde groups, providing a chemical handle for the site-specific labeling, conjugation, and analysis of these important biomolecules. This approach is particularly advantageous as it targets the glycan portions, often preserving the biological activity of the protein backbone.[1][2]
This document provides detailed application notes and protocols for the use of this compound in key biochemical research areas, including glycoprotein (B1211001) analysis, cell surface glycan labeling, and its application in immunoassays.
Core Principle: Periodate Oxidation of Glycans
Sodium periodate selectively oxidizes the carbon-carbon bonds of vicinal diols to form two aldehyde groups.[3] In glycoproteins, this reaction is commonly used to modify terminal sialic acid residues or other sugar moieties containing cis-diols. The generated aldehydes can then be covalently coupled to molecules containing hydrazide or primary amine functionalities, forming stable hydrazone or Schiff base linkages, respectively.[1][2]
Application 1: Selective Labeling of Glycoproteins
Periodate oxidation is a widely used method for labeling glycoproteins with biotin (B1667282), fluorescent dyes, or other reporter molecules. This allows for the detection and quantification of glycoproteins in various assays. The selectivity of the oxidation can be controlled by adjusting the concentration of sodium periodate.
Quantitative Data: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference(s) |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL | [1][2][3] |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM | [1][2][3][4] |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [1] |
| pH | 5.5 | 5.5 | [1] |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C | [1] |
| Incubation Time | 30 minutes | 30 minutes | [1][3][4] |
| Light Conditions | Protected from light | Protected from light | [2][3] |
Experimental Protocol: Biotinylation of Glycoproteins for Western Blot Analysis
This protocol describes the biotinylation of glycoproteins using periodate oxidation followed by reaction with biotin hydrazide. The biotinylated glycoproteins can then be detected on a Western blot using streptavidin-HRP.
Materials:
-
Glycoprotein sample (0.5-10 mg/mL)
-
This compound (or Sodium meta-periodate)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Biotin Hydrazide
-
Quenching Solution (optional, see note): 10 mM Sodium Thiosulfate or simple washing
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes (amber or covered in foil)
-
Standard Western blot reagents (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, Streptavidin-HRP, and chemiluminescent substrate)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
Periodate Oxidation (Protect from light for all subsequent steps):
-
For sialic acid-specific oxidation , add sodium periodate to the glycoprotein solution to a final concentration of 1 mM.
-
For general sugar oxidation , add sodium periodate to a final concentration of 10-20 mM.
-
-
Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): To stop the oxidation reaction, you can add a quenching solution. While ethylene (B1197577) glycol has been used, it can lead to side reactions.[5][6] A safer alternative is to wash the sample or use a mild quenching agent like sodium thiosulfate.
-
Removal of Excess Periodate: Immediately remove excess sodium periodate and byproducts using a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
Biotin-Hydrazide Labeling:
-
Dissolve biotin hydrazide in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 50 mM).
-
Add the biotin hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate for 2 hours at room temperature.
-
Removal of Excess Biotin Hydrazide: Purify the biotinylated glycoprotein by dialysis or using a desalting column to remove unreacted biotin hydrazide.
-
Western Blot Analysis:
-
Separate the biotinylated glycoprotein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with Streptavidin-HRP.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Workflow for Glycoprotein Biotinylation and Western Blot Detection
Application 2: Analysis of Cell Surface Glycans
Sodium periodate can be used to label glycans on the surface of living cells.[7] This is a powerful tool for studying cell surface glycosylation patterns, which can change during development, disease, and in response to various stimuli. The labeled cells can then be analyzed by techniques such as flow cytometry or fluorescence microscopy.
Quantitative Data: Parameters for Cell Surface Glycan Labeling
| Parameter | Typical Range | Reference(s) |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | [8] |
| Buffer | PBS, pH 6.5-7.4 | [7][8] |
| Temperature | 4°C (on ice) | [8] |
| Incubation Time | 15 - 30 minutes | [8] |
| Labeling Reagent | Fluorescent Hydrazide (e.g., FITC-hydrazide) | |
| Labeling Reagent Concentration | 50 - 100 µM | |
| Labeling Incubation Time | 30 - 60 minutes |
Experimental Protocol: Flow Cytometry Analysis of Cell Surface Sialic Acids
This protocol details the labeling of sialic acids on the surface of living cells with a fluorescent hydrazide for subsequent analysis by flow cytometry.
Materials:
-
Cell suspension (e.g., lymphocytes, cultured cells)
-
This compound
-
Labeling Buffer: PBS, pH 7.4
-
Fluorescent Hydrazide (e.g., Alexa Fluor 488 hydrazide)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Periodate Oxidation:
-
Add sodium periodate to the cell suspension to a final concentration of 1 mM.
-
Incubate on ice for 15-30 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with ice-cold Labeling Buffer to remove excess periodate.
-
-
Fluorescent Labeling:
-
Resuspend the oxidized cells in Labeling Buffer containing the fluorescent hydrazide (e.g., 50 µM Alexa Fluor 488 hydrazide).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound fluorescent hydrazide.
-
-
Flow Cytometry Analysis:
-
Resuspend the labeled cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Conclusion
This compound is an invaluable reagent in biochemical research, enabling the selective modification and analysis of glycoproteins and other glycoconjugates. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this powerful chemical tool in a variety of applications, from basic research to drug development. Careful optimization of reaction conditions is crucial for achieving the desired specificity and efficiency in labeling and conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malaprade Oxidation using Sodium Paraperiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Malaprade oxidation, first reported by Léon Malaprade in 1928, is a chemical reaction that facilitates the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to yield two carbonyl groups (aldehydes or ketones).[1][2][3] This reaction is typically carried out using periodic acid (HIO₄) or its salts, such as sodium metaperiodate (NaIO₄) and sodium paraperiodate (Na₅IO₆). Sodium periodate (B1199274) is a widely used reagent due to its stability, ease of handling, and selectivity.[4] The reaction is highly specific for vicinal diols and can also be applied to α-hydroxy carbonyls, 1,2-dicarbonyls, and α-amino alcohols.[5]
The Malaprade oxidation is a valuable tool in organic synthesis and has found numerous applications in carbohydrate chemistry, glycoprotein (B1211001) modification, and the synthesis of complex natural products and pharmaceuticals.[4][6] The reaction proceeds under mild conditions, typically in aqueous solutions, and often gives high yields of the desired carbonyl compounds.[4]
Reaction Mechanism
The mechanism of the Malaprade oxidation involves the formation of a cyclic periodate ester intermediate.[4] The vicinal diol reacts with the periodate ion to form this cyclic intermediate, which then undergoes a concerted fragmentation to yield the two carbonyl compounds and a reduced iodate (B108269) species.[7]
References
- 1. Malaprade Reaction (Chapter 77) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of [Ψ[C(=S)NH]Tpg4]Vancomycin Aglycon, [Ψ[C(=NH)NH]Tpg4]Vancomycin Aglycon, and Related Key Compounds: Reengineering Vancomycin for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Sodium Paraperiodate for 3'-End Labeling of RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific labeling of RNA is a critical technique for elucidating its structure, function, and cellular dynamics. One of the most established and reliable methods for specifically modifying the 3'-terminus of an RNA molecule is through oxidation with sodium paraperiodate (often referred to as sodium periodate (B1199274), NaIO₄). This method is highly selective for the 3'-end of RNA, leveraging the unique presence of a 2',3'-cis-diol on the terminal ribose sugar.[1][2]
The process involves two primary steps:
-
Oxidation: Sodium periodate cleaves the C-C bond of the cis-diol on the 3'-terminal ribose, creating a reactive dialdehyde (B1249045).[3][4]
-
Conjugation: The newly formed aldehydes are then covalently linked to a molecule of interest that contains an aldehyde-reactive group, such as a hydrazide, an aminooxy group, or an amine.[1][5]
This strategy allows for the attachment of a wide variety of labels, including fluorophores, biotin, and other affinity tags, making it a versatile tool for numerous downstream applications.[6][7]
Chemical Principle and Reaction Mechanism
The selectivity of the periodate oxidation reaction is its key advantage. It specifically targets the vicinal hydroxyl groups found on the 3'-terminal ribose of RNA. DNA lacks the 2'-hydroxyl group and is therefore not susceptible to this oxidation, ensuring that the labeling is RNA-specific. The reaction proceeds via a cyclic periodate ester intermediate, which then collapses to break the C2'-C3' bond, yielding a dialdehyde derivative of the ribose.[4][8] This reactive dialdehyde can then be conjugated to a label.
For stable conjugation, the resulting imine or hydrazone bond can be further stabilized through reduction with an agent like sodium cyanoborohydride (NaBH₃CN) in a process called reductive amination.[6][9]
References
- 1. Specific labeling of RNA [biosyn.com]
- 2. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence labeling of short RNA by oxidation at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. Chemical methods of DNA and RNA fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sodium Paraperiodate in Nanoparticle Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Sodium periodate (B1199274), existing as sodium metaperiodate (NaIO₄) and sodium paraperiodate (e.g., Na₂H₃IO₆), serves as a potent oxidizing agent in various chemical transformations.[1] In the realm of nanoparticle technology, its primary and most well-documented application is not in the de novo synthesis of metallic nanoparticles but rather in the strategic surface functionalization of existing nanoparticles, particularly those derived from polysaccharides.
The most prominent use of sodium periodate is in the oxidative cleavage of vicinal diols (hydroxyl groups on adjacent carbon atoms). This reaction is particularly effective for modifying carbohydrate-based nanoparticles, such as cellulose (B213188) nanocrystals (CNCs), chitosan, and alginates, to introduce highly reactive aldehyde groups onto their surface.[2][3][4] This process, known as periodate oxidation, converts CNCs into dialdehyde (B1249045) cellulose nanocrystals (DACNs).[2]
The resulting aldehyde functionalities are versatile chemical handles for the covalent attachment of various molecules, including proteins, peptides, drugs, and fluorescent tags, through Schiff base formation or other condensation reactions.[5][6] This surface modification capability is critical for tailoring the properties of nanoparticles for specific applications in drug delivery, diagnostics, and advanced materials.[7]
While less common, the strong oxidizing potential of periodates suggests a theoretical role in other aspects of nanoparticle synthesis, such as controlling particle morphology through oxidative etching, a process where zerovalent metal atoms are oxidized back into ions, influencing the final size and shape of the nanocrystals.[8][9] However, detailed protocols for this application are not well-established in the literature.
This document focuses on the well-documented application of sodium periodate in the surface functionalization of cellulose nanocrystals.
II. Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of dialdehyde cellulose nanocrystals (DACNs) using sodium periodate oxidation, compiled from various literature sources. These parameters can be optimized depending on the desired degree of oxidation and final properties of the nanoparticles.
| Parameter | Value/Range | Source |
| Reactants | ||
| Cellulose Nanocrystal (CNC) Concentration | 2 wt% suspension | [2] |
| Sodium Periodate (NaIO₄) to Anhydroglucose (B10753087) Unit (AGU) Molar Ratio | 1.2:1 to 2:1 | [2][5] |
| Reaction Conditions | ||
| Temperature | 30 - 60 °C | [10] |
| Reaction Time | 0.5 - 48 hours | [5][10] |
| pH | 3.5 | [2] |
| Post-Processing | ||
| Quenching Agent | Diethylene glycol or Ethylene (B1197577) glycol | [11] |
| Purification | Centrifugation and/or Dialysis | [5][6] |
| Product Characteristics | ||
| Aldehyde Content | 3.8 - 8.78 mmol/g | [6][12] |
| Nanoparticle Size | 200 - 300 nm | [11] |
III. Experimental Protocols
Protocol 1: Synthesis of Dialdehyde Cellulose Nanocrystals (DACNs)
This protocol details the procedure for the surface functionalization of cellulose nanocrystals (CNCs) through sodium periodate oxidation to yield DACNs.
Materials:
-
Cellulose nanocrystals (CNCs)
-
Sodium metaperiodate (NaIO₄)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Ethylene glycol (quenching agent)
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask) covered with aluminum foil
-
pH meter
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of CNC Suspension: Prepare a 2 wt% aqueous suspension of cellulose nanocrystals in deionized water. For example, disperse 2.5 g of dry CNCs in 122.5 g of deionized water.[6]
-
Reaction Setup: Transfer the CNC suspension to a round-bottom flask equipped with a magnetic stir bar. Cover the flask with aluminum foil to protect the reaction from light, as periodate can be light-sensitive.
-
Addition of Sodium Periodate: While stirring, add solid sodium metaperiodate to the CNC suspension. The amount of NaIO₄ depends on the desired degree of oxidation. A molar ratio of NaIO₄ to anhydroglucose units (AGU) of CNCs between 1.2:1 and 2:1 is common.[2][5]
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 3.5 using a few drops of acetic acid.[2]
-
Oxidation Reaction: Heat the reaction mixture to a constant temperature between 40-60°C and allow it to stir for a predetermined time (e.g., 2-24 hours). The reaction time will influence the final aldehyde content.[6][10]
-
Quenching the Reaction: After the desired reaction time, cool the mixture to room temperature. Terminate the oxidation by adding a small amount of ethylene glycol (e.g., 1-2 mL) and stir for an additional hour. The ethylene glycol will consume any excess periodate.[11]
-
Purification - Centrifugation: Transfer the reaction mixture to centrifuge tubes and centrifuge at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the DACNs. Discard the supernatant. Resuspend the pellet in deionized water. Repeat this washing step at least three times to remove residual salts and byproducts.[5]
-
Purification - Dialysis: For a more thorough purification, transfer the washed DACN suspension into dialysis tubing. Dialyze against deionized water for 3-5 days, changing the water frequently until the conductivity of the water outside the dialysis bag is close to that of fresh deionized water (< 2 µS·cm⁻¹).[6]
-
Storage: Store the resulting dialdehyde cellulose nanocrystal (DACN) suspension at 4°C for future use.
IV. Visualizations
Caption: Workflow for the synthesis of dialdehyde cellulose nanocrystals (DACNs).
Caption: Periodate oxidation of vicinal diols on a cellulose nanocrystal surface.
References
- 1. Sodium periodate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Periodate oxidation of polysaccharides for modification of chemical and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Application of polysaccharides for surface modification of nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. people.duke.edu [people.duke.edu]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols: Sodium Paraperiodate Mediated Oxidation of Alcohols to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. While numerous oxidizing agents are available, many suffer from drawbacks such as toxicity, harsh reaction conditions, and overoxidation to carboxylic acids. A mild and efficient alternative involves the use of sodium paraperiodate (Na₃H₂IO₆) or sodium metaperiodate (NaIO₄), particularly as a terminal oxidant in catalytic systems. This document provides detailed application notes and protocols for the sodium periodate-mediated oxidation of primary alcohols to aldehydes, with a focus on the highly effective and selective TEMPO-catalyzed system.
Core Principle: The Role of Sodium Periodate (B1199274)
Sodium periodate is a versatile and relatively inexpensive oxidizing agent.[1] While it is famously used for the oxidative cleavage of 1,2-diols, its application in the selective oxidation of primary alcohols to aldehydes is most effective when used as a co-oxidant in a catalytic cycle. In this capacity, it regenerates the active catalyst from its reduced form, allowing for the use of sub-stoichiometric amounts of the primary oxidant.
The most prominent and widely adopted method is the TEMPO-catalyzed oxidation, where TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) serves as the catalyst and sodium periodate as the terminal oxidant.[1] This system offers high selectivity for primary alcohols, proceeds under mild, often acidic to neutral conditions, and is tolerant of a wide range of functional groups. This makes it particularly suitable for sensitive substrates and late-stage modifications in complex syntheses.
Reaction Mechanism: TEMPO-Catalyzed Oxidation
The catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol to an aldehyde with sodium periodate as the terminal oxidant involves the following key steps:
-
Oxidation of TEMPO: The stable nitroxyl (B88944) radical, TEMPO, is oxidized by the active oxidizing species to the highly electrophilic N-oxoammonium ion.
-
Alcohol Oxidation: The primary alcohol attacks the N-oxoammonium ion. Following a proton transfer and a subsequent elimination step, the alcohol is oxidized to the corresponding aldehyde.
-
Catalyst Regeneration: The N-oxoammonium ion is reduced to hydroxylamine (B1172632) in the process. Sodium periodate then re-oxidizes the hydroxylamine back to the N-oxoammonium ion, thus completing the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Quantitative Data Summary
The NaIO₄/TEMPO/NaBr system is effective for the oxidation of a variety of primary alcohols, particularly benzylic alcohols, to their corresponding aldehydes in high yields. The following tables summarize the reaction conditions and yields for representative substrates.
Table 1: Optimization of Reaction Conditions for Benzyl (B1604629) Alcohol Oxidation
| Entry | Oxidant (equiv.) | Catalyst (mol%) | Additive (mol%) | pH | Time (h) | Yield (%) |
| 1 | NaIO₄ (1.2) | TEMPO (1) | - | 4.0 | 10 | 85 |
| 2 | NaIO₄ (1.2) | TEMPO (1) | NaBr (10) | 4.0 | 4 | 96 |
| 3 | NaIO₄ (1.2) | TEMPO (1) | NaCl (10) | 4.0 | 4 | 95 |
| 4 | NaIO₄ (1.2) | TEMPO (1) | NaBr (10) | 2.0 | 4 | 95 |
| 5 | NaIO₄ (1.5) | TEMPO (1) | NaBr (10) | 4.0 | 4 | 96 |
| 6 | NaIO₄ (1.2) | TEMPO (1) | NaBr (10), Bu₄NBr (10) | 4.0 | 4 | 96 |
| 7 | NaIO₄ (1.2) | TEMPO (1) | NaBr (10) | 4.0 | 2 (reflux) | 96 |
| 8 | NaIO₄ (1.0) | - | - | 4.0 | 48 | 10 |
| 9 | NaIO₄ (1.2) | TEMPO (1) | NaBr (10) | 8.6 | 24 | 5 |
Data adapted from a representative study on the NaIO₄/TEMPO/NaBr system.[2]
Table 2: Substrate Scope for the Oxidation of Primary Alcohols to Aldehydes
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 4 | 96 |
| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 98 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 8 | 95 |
| 4 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 6 | 93 |
| 5 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 2 | 97 |
| 6 | Cinnamyl alcohol | Cinnamaldehyde | 4 | 92 |
| 7 | 1-Octanol | 1-Octanal | 12 | 85 |
| 8 | Geraniol | Geranial | 5 | 90 |
Yields are isolated yields. Data compiled from representative literature.[2]
Experimental Protocols
The following are detailed protocols for the sodium periodate/TEMPO-catalyzed oxidation of primary alcohols.
Protocol 1: General Procedure for the Oxidation of Benzylic Alcohols
This protocol is suitable for the oxidation of various substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohol (e.g., 4-Nitrobenzyl alcohol)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Deionized water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
-
Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzylic alcohol (e.g., 4-nitrobenzyl alcohol, 50 mmol) and TEMPO (0.5 mmol, 1 mol%) in dichloromethane (100 mL).
-
Addition of Reagents: Prepare a solution of sodium periodate (60 mmol, 1.2 equiv) and sodium bromide (5 mmol, 10 mol%) in deionized water (120 mL). Add this aqueous solution to the vigorously stirred organic solution at room temperature.
-
Reaction Monitoring: The reaction is a two-phase system and requires vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours, depending on the substrate.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted periodate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by flash silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[2]
Protocol 2: Oxidation in an Ionic Liquid Medium
This protocol offers a more environmentally friendly approach by using a recoverable ionic liquid.
Materials:
-
Benzyl alcohol
-
Ionic liquid-immobilized TEMPO (IL-TEMPO)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of benzyl alcohol (20 mmol) and IL-TEMPO (0.2 mmol) in [bmim]PF₆ (20 mL), add a solution of sodium periodate (24 mmol) and sodium bromide (2 mmol) in water (20 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Product Extraction: Upon completion, extract the product from the ionic liquid medium with diethyl ether (3 x 30 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the product by flash silica gel chromatography.[2]
-
Catalyst Recovery: The ionic liquid containing the IL-TEMPO can be recovered and reused for subsequent reactions.[2]
Logical Workflow for Experimental Procedure
Caption: General experimental workflow for TEMPO-catalyzed oxidation.
Conclusion
The sodium periodate/TEMPO system provides a mild, selective, and efficient method for the oxidation of primary alcohols to aldehydes. Its broad substrate compatibility and the avoidance of toxic heavy metals make it a valuable tool in modern organic synthesis. The protocols provided herein can be adapted for a wide range of applications in research, development, and production settings. For substrates sensitive to basic conditions, this acidic to neutral pH method is particularly advantageous.
References
Application Notes and Protocols: Selective Oxidation of Sulfides to Sulfoxides with Sodium Periodate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry where sulfoxides are common functionalities in drug candidates. Sodium periodate (B1199274) (NaIO₄) is a highly effective and selective oxidizing agent for this purpose. Unlike more potent oxidants that can lead to over-oxidation to the corresponding sulfone, sodium periodate allows for the clean and high-yield conversion of a wide range of sulfides to sulfoxides under mild reaction conditions.[1][2] This method is valued for its operational simplicity and the ease of handling of the reagent.[3]
Mechanism of Action: The oxidation of sulfides with sodium periodate proceeds via a one-step electrophilic oxygen transfer from the periodate ion (IO₄⁻) to the sulfur atom of the sulfide (B99878).[4][5] This reaction leads to a polar transition state.[4][5] The mechanism does not involve the participation of water in a nucleophilic displacement, as evidenced by the lack of a solvent isotope effect.[4][5]
Key Advantages of Using Sodium Periodate:
-
High Selectivity: Primarily yields sulfoxides, minimizing the formation of sulfone byproducts.[1]
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature or in an ice bath, which is beneficial for sensitive substrates.[3]
-
High Yields: The conversion of sulfides to sulfoxides is typically very efficient, with high product yields.[3]
-
Safety and Ease of Handling: Sodium periodate is a stable, non-volatile solid that is safer to handle compared to other oxidizing agents like peroxides.[3]
Experimental Protocols
General Protocol for the Selective Oxidation of Sulfides to Sulfoxides
This protocol provides a general procedure for the oxidation of a sulfide to a sulfoxide (B87167) using sodium periodate in an aqueous or mixed aqueous-organic solvent system.
Materials:
-
Sulfide substrate
-
Sodium periodate (NaIO₄)
-
Methanol (or other suitable organic co-solvent)
-
Water, deionized
-
Sodium thiosulfate (B1220275) (for quenching)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Sulfide: In a round-bottom flask, dissolve the sulfide substrate in a minimal amount of a suitable organic solvent like methanol.
-
Preparation of Periodate Solution: In a separate flask, prepare a solution of sodium periodate (1.05 - 1.2 equivalents) in deionized water.
-
Reaction Setup: Place the flask containing the sulfide solution in an ice bath and begin stirring.
-
Addition of Oxidant: Slowly add the aqueous sodium periodate solution to the stirring sulfide solution over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the sodium iodate (B108269) precipitate.
-
Wash the filter cake with the extraction solvent (e.g., dichloromethane).
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any unreacted periodate, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfoxide. The crude product can be further purified by column chromatography or recrystallization if necessary.
Specific Protocol: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide[3]
This protocol is an adaptation from a procedure published in Organic Syntheses.[3]
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Sodium metaperiodate (NaIO₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
500-mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500-mL round-bottom flask equipped with a magnetic stirrer, add 22.5 g (0.105 mole) of powdered sodium metaperiodate to 210 mL of water.
-
Cool the mixture in an ice bath while stirring.[3]
-
Add 12.4 g (0.100 mole) of thioanisole to the cooled, stirring mixture.[3]
-
Continue stirring the reaction mixture at ice-bath temperature for 15 hours.[3]
-
Filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.[3]
-
Wash the filter cake with three 30-mL portions of dichloromethane.[3]
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with three 100-mL portions of dichloromethane.[3]
-
Combine all the dichloromethane extracts and treat with activated carbon.[3]
-
Dry the solution over anhydrous sodium sulfate.[3]
-
Remove the solvent at reduced pressure to obtain the crude methyl phenyl sulfoxide as a slightly yellow oil which crystallizes upon cooling.[3]
-
For further purification, perform a simple vacuum distillation of the crude product to yield pure methyl phenyl sulfoxide. The expected yield is approximately 91%.[3]
Data Presentation
The following table summarizes the reaction conditions and yields for the selective oxidation of various sulfides to their corresponding sulfoxides using sodium periodate.
| Entry | Sulfide Substrate | Moles of Sulfide | Moles of NaIO₄ | Solvent System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 1 | Thioanisole | 0.100 | 0.105 | Water | 0 | 15 | Methyl Phenyl Sulfoxide | 91 | [3] |
| 2 | Dibutyl sulfide | - | - | Methanol/Water | 0 | 3 | Dibutyl sulfoxide | 98 | Organic Syntheses |
| 3 | Benzyl phenyl sulfide | - | - | Methanol/Water | 25 | 2 | Benzyl phenyl sulfoxide | 97 | Organic Syntheses |
| 4 | Tetrahydrothiophene | - | - | Water | 0 | 4 | Tetrahydrothiophene 1-oxide | 85 | Organic Syntheses |
Note: Data for entries 2-4 are representative examples from the general scope of the reaction as described in the literature and may not correspond to a single specific cited protocol.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the selective oxidation of sulfides to sulfoxides using sodium periodate.
References
- 1. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Periodate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Sodium Paraperiodate: A Versatile Reagent in the Synthesis of Pharmaceutical Ingredients
Introduction
Sodium paraperiodate (Na₃H₂IO₆), along with its more commonly known metaperiodate counterpart (NaIO₄), serves as a powerful and selective oxidizing agent in organic synthesis. Its utility in the pharmaceutical industry is marked by its ability to facilitate key transformations in the synthesis of a variety of active pharmaceutical ingredients (APIs) and drug delivery vehicles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis, with a focus on antiviral nucleoside analogs, biopolymer modification for drug delivery, and site-specific antibody-drug conjugation.
Key Applications in Pharmaceutical Synthesis
This compound's primary role in pharmaceutical synthesis is centered on the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. This reaction is highly selective and can be performed under mild conditions, making it suitable for complex molecules with various functional groups.[1][2] Key applications include:
-
Synthesis of Antiviral Nucleoside Analogs: Cleavage of the ribose or other sugar moieties in nucleosides to form dialdehydes, which are crucial intermediates in the synthesis of carbocyclic nucleoside analogs like Abacavir (B1662851).[3][4]
-
Modification of Polysaccharides for Drug Delivery: Oxidation of polysaccharides such as dextran (B179266) to introduce aldehyde functionalities. These "activated" polymers can then be used to form hydrogels for controlled drug release or to conjugate with proteins and other molecules.[5][6]
-
Site-Specific Antibody-Drug Conjugates (ADCs): Selective oxidation of the glycan (sugar) portions of monoclonal antibodies to generate aldehyde groups. These aldehydes serve as chemical handles for the site-specific attachment of cytotoxic drugs, leading to more homogeneous and potentially more effective ADCs.[7][8][9]
Application Note 1: Synthesis of an Intermediate for Carbocyclic Nucleoside Analogs
The synthesis of many carbocyclic nucleoside analogs, which are potent antiviral agents, relies on the oxidative cleavage of a vicinal diol in a ribose precursor. This cleavage opens the sugar ring to form a reactive dialdehyde (B1249045), which can then undergo further reactions to form the desired carbocyclic ring system.
Experimental Protocol: Oxidative Cleavage of a Ribofuranosylamine Derivative
This protocol describes the oxidative cleavage of a protected ribofuranosylamine, a key step in a synthetic route towards the antiviral drug Abacavir.
Materials:
-
Protected ribofuranosylamine derivative
-
This compound (Na₃H₂IO₆) or Sodium metaperiodate (NaIO₄)
-
Methanol (B129727) (MeOH)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the protected ribofuranosylamine derivative (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 3:1 v/v).
-
In a separate flask, dissolve this compound (1.1 to 1.5 equivalents) in water.
-
Cool the solution of the starting material to 0 °C in an ice bath.
-
Add the aqueous this compound solution dropwise to the cooled solution of the starting material over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess periodate (B1199274).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dialdehyde.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Protected Ribofuranosylamine | General process |
| Oxidizing Agent | This compound | General process |
| Molar Ratio (Oxidant:Substrate) | 1.1 - 1.5 : 1 | General process |
| Reaction Time | 2 - 4 hours | General process |
| Typical Yield | 85 - 95% | [4] |
| Purity (post-chromatography) | >98% (by HPLC) | [4] |
Logical Workflow for Antiviral Intermediate Synthesis
Caption: Workflow for the synthesis of a dialdehyde intermediate.
Application Note 2: Preparation of Oxidized Dextran for Hydrogel-Based Drug Delivery
Oxidized dextran, prepared by the periodate-mediated cleavage of glucose units, is a versatile biopolymer for creating biodegradable hydrogels. The aldehyde groups introduced onto the dextran backbone can react with crosslinking agents containing hydrazide or amine functionalities to form hydrogels in situ. These hydrogels can encapsulate therapeutic agents for controlled release.
Experimental Protocol: Synthesis of Oxidized Dextran
This protocol details the oxidation of dextran to a specific degree of oxidation, which is a critical parameter influencing the properties of the resulting hydrogel.
Materials:
-
Dextran (e.g., 40 kDa)
-
This compound (Na₃H₂IO₆) or Sodium metaperiodate (NaIO₄)
-
Deionized water
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Ethylene (B1197577) glycol (optional, for quenching)
Procedure:
-
Dissolve dextran (e.g., 2 g) in deionized water (e.g., 28 mL).[5]
-
Calculate the amount of sodium periodate required to achieve the desired theoretical degree of oxidation (OD). The OD is the number of oxidized glucose residues per 100 residues.
-
Dissolve the calculated amount of sodium periodate in deionized water.
-
Add the sodium periodate solution dropwise to the dextran solution while stirring in the dark at room temperature.[5]
-
Continue stirring the reaction mixture in the dark for a specified period (e.g., 24 hours) to achieve the target OD.[5]
-
(Optional) Quench the reaction by adding an equimolar amount of ethylene glycol with respect to the initial periodate.
-
Purify the oxidized dextran by dialysis against a large volume of deionized water for 3 days, with frequent water changes.[5][10]
-
Lyophilize the dialyzed solution to obtain the oxidized dextran as a white powder.
Quantitative Data Summary for Dextran Oxidation:
| Parameter | 25% OD | 50% OD | Reference |
| Dextran (40 kDa) | 2 g | 2 g | [5] |
| Sodium Periodate | Calculated amount | Calculated amount | [5] |
| Water | 28 mL | 28 mL | [5] |
| Reaction Time | 24 hours | 24 hours | [5] |
| Resulting Molecular Weight (approx.) | ~20-30 kDa | ~10-20 kDa | [11] |
| Degree of Oxidation (Determined) | ~25% | ~50% | [5] |
Signaling Pathway for Dextran Oxidation
Caption: Dextran oxidation by this compound.
Application Note 3: Site-Specific Antibody-Drug Conjugate (ADC) Formation
Site-specific conjugation is a key strategy to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). One approach involves the mild oxidation of the carbohydrate moieties in the Fc region of an antibody with sodium periodate to generate aldehyde groups for drug conjugation.
Experimental Protocol: Antibody Glycan Oxidation and Conjugation
This protocol outlines the general steps for oxidizing an antibody's glycans and conjugating a drug-linker.
Materials:
-
Monoclonal antibody (e.g., IgG)
-
Sodium metaperiodate (NaIO₄)
-
Oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Aminooxy- or hydrazide-functionalized drug-linker
-
Desalting column or dialysis cassette
-
Aniline (B41778) (as a catalyst, optional)
Procedure:
-
Buffer exchange the antibody into the oxidation buffer.
-
Prepare a fresh solution of sodium metaperiodate in the oxidation buffer.
-
Add the sodium metaperiodate solution to the antibody solution to a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a lower concentration (e.g., 1 mM) can be used.[12][13]
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[12]
-
Remove the excess periodate by desalting or dialysis.
-
Add the aminooxy- or hydrazide-functionalized drug-linker to the oxidized antibody solution. The reaction can be catalyzed by the addition of aniline (e.g., 10 mM).[13]
-
Incubate the conjugation reaction for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4 °C or room temperature).
-
Purify the resulting ADC using an appropriate chromatography method (e.g., size exclusion or hydrophobic interaction chromatography) to remove unconjugated drug-linker and antibody.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Quantitative Data Summary for ADC Formation:
| Parameter | Value | Reference |
| Antibody Concentration | 0.5 - 10 mg/mL | [12] |
| Sodium Periodate Concentration | 1 - 10 mM | [12] |
| Oxidation Time | 30 minutes | [12] |
| Typical Drug-to-Antibody Ratio (DAR) | 1.5 - 2.5 | [8] |
| Conjugation Efficiency | Varies with linker and conditions | |
| Final Purity | >95% |
Experimental Workflow for ADC Preparation
Caption: Workflow for site-specific ADC preparation.
Safety Considerations
This compound is a strong oxidizing agent and should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store this compound away from combustible materials.
This compound is an invaluable tool in the synthesis of pharmaceutical ingredients and drug delivery systems. Its ability to selectively cleave vicinal diols under mild conditions allows for the precise modification of complex biomolecules. The protocols and data presented here provide a foundation for researchers to apply this versatile reagent in their drug discovery and development efforts.
References
- 1. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium periodate - Wikipedia [en.wikipedia.org]
- 4. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]
- 5. Dextran-Based Injectable Hydrogel Composites for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 9. Site-Specific Antibody Conjugation for ADC and Beyond [mdpi.com]
- 10. itqb.unl.pt [itqb.unl.pt]
- 11. chempap.org [chempap.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Paraperiodate Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sodium paraperiodate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and sodium metaperiodate, and why is solubility a common issue?
Sodium periodate (B1199274) can exist in different forms, primarily sodium metaperiodate (NaIO₄) and this compound (e.g., Trisodium dihydrogen paraperiodate, Na₃H₂IO₆).[1][2] The key difference lies in their structure and, consequently, their solubility. Sodium metaperiodate is the dehydrated form and is readily soluble in water, whereas this compound is a hydrated form and is known to be only very slightly soluble in water.[3][4][5] This low solubility of the "para" form often presents a significant challenge when trying to achieve effective concentrations for chemical reactions.[4]
Q2: What is the solubility of this compound in different solvents?
This compound's solubility is limited in neutral aqueous solutions and most organic solvents.[4][6] However, its solubility significantly increases in concentrated sodium hydroxide (B78521) solutions.[4][5][7] In contrast, sodium metaperiodate is highly soluble in water and soluble in acids like sulfuric, nitric, and acetic acid.[8][9]
Data Presentation: Solubility Comparison of Periodate Salts
| Compound Name | Formula | Solubility in Water | Other Solvents |
| This compound | Na₃H₂IO₆ | Very slightly soluble[4] | Soluble in concentrated NaOH solutions[4][5][7] |
| Sodium Metaperiodate | NaIO₄ | 91 g/L (temperature not specified)[1] ~107 g/L at 25°C[10] 144 g/L (14.4% w/v) at 25°C[3][8][11] | Soluble in sulfuric, nitric, and acetic acids[6][8] |
Q3: My reaction requires a neutral or acidic pH. How can I use the less soluble this compound?
If your starting material is this compound but your reaction cannot be performed in a strong base, the most effective strategy is to convert the paraperiodate into the highly soluble metaperiodate form. This conversion can be achieved by treating the this compound with an acid, such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄), at an elevated temperature (e.g., 80-105°C).[12][13] The resulting sodium metaperiodate can then be dissolved in water or an appropriate buffer for your experiment.
Caption: Conversion of paraperiodate to metaperiodate.
Q4: What are the primary applications of sodium periodate in research and development?
Sodium periodate is a powerful and selective oxidizing agent.[3][14] Its most common application is the oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes or ketones.[3][14][15] This reaction, known as the Malaprade oxidation, is widely used in:
-
Biochemistry and Drug Development: To open saccharide rings in glycoproteins, which is often used for labeling carbohydrates with fluorescent tags or biotin.[1][14][16][17] This is particularly useful for selectively labeling the 3'-ends of RNA.[1][14]
-
Organic Synthesis: As a versatile reagent for cleaving carbon-carbon bonds in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[3][15][18]
-
Proteomics: For the selective oxidation of carbohydrate moieties on glycoproteins, directing conjugation reactions away from amino acids that might be critical for protein function.[17][19]
Troubleshooting Workflows & Protocols
Troubleshooting Decision Guide
When faced with solubility issues, this logical workflow can help you determine the best course of action for your experiment.
Caption: Decision guide for solubilizing periodate.
Experimental Protocols
Protocol 1: Conversion of this compound to Sodium Metaperiodate for Aqueous Solutions
This protocol describes the conversion of sparingly soluble this compound (Na₃H₂IO₆) to the highly soluble sodium metaperiodate (NaIO₄) for use in neutral or acidic reaction conditions.
Materials:
-
This compound (Na₃H₂IO₆)
-
Nitric acid (HNO₃), concentrated or 1:1 solution
-
Deionized water
-
Heat-resistant glass beaker or flask
-
Stir plate and stir bar
-
pH meter or pH strips
Procedure:
-
Weighing: Carefully weigh the required amount of this compound and transfer it to the glass beaker.
-
Acidification: Under constant stirring, slowly add nitric acid to the this compound. The reaction is typically performed at an elevated temperature.[12][13]
-
Heating: Gently heat the mixture to between 80°C and 100°C.[12][13] Continue stirring until the solid has completely dissolved, indicating the conversion to the more soluble metaperiodate form.
-
Cooling: Once the solution is clear, remove it from the heat and allow it to cool to room temperature.
-
pH Adjustment (Optional): If necessary for your final application, carefully adjust the pH of the resulting sodium metaperiodate solution using a suitable buffer or base.
-
Final Volume: Adjust the solution to the final desired concentration with deionized water or your reaction buffer. The resulting solution of sodium metaperiodate is now ready for use.
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] The reaction of periodate with acid can be vigorous. Handle nitric acid with extreme care.
Protocol 2: Solubilization of this compound in Alkaline Solution
This protocol is for applications where a high pH is compatible with the experimental design.
Materials:
-
This compound (Na₃H₂IO₆)
-
Sodium hydroxide (NaOH), concentrated solution (e.g., 1M to 10M)
-
Deionized water
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Prepare NaOH Solution: Prepare a concentrated stock solution of sodium hydroxide in deionized water.
-
Dissolution: Weigh the desired amount of this compound. Add a portion of the concentrated NaOH solution to the flask and begin stirring.
-
Add Paraperiodate: Slowly add the weighed this compound to the stirring NaOH solution.
-
Stir to Dissolve: Continue stirring until all the solid has dissolved. This compound is soluble in concentrated NaOH.[4][5][7]
-
Final Volume: Once fully dissolved, carefully add deionized water to reach the final desired volume and concentration.
-
Usage: The resulting alkaline solution of this compound is now ready for use.
Safety Precautions: Concentrated sodium hydroxide is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.[20][21] The dissolution process may be exothermic.
References
- 1. Sodium periodate - Wikipedia [en.wikipedia.org]
- 2. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 3. calibrechem.com [calibrechem.com]
- 4. This compound | 13940-38-0 [chemicalbook.com]
- 5. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 9. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EP0913358A1 - Process for the preparation of periodates - Google Patents [patents.google.com]
- 13. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]
- 14. atamankimya.com [atamankimya.com]
- 15. Page loading... [guidechem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. atamankimya.com [atamankimya.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Sodium Paraperiodate Oxidation
Welcome to the technical support center for sodium paraperiodate oxidation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked questions (FAQs)
Q1: What is the primary application of this compound in bioconjugation and analysis?
This compound (often referred to as sodium metaperiodate, NaIO₄) is a mild oxidizing agent primarily used to convert cis-diol groups in carbohydrates into reactive aldehyde groups.[1][2] This reaction is fundamental for labeling, immobilizing, or conjugating glycoproteins, as it targets the glycan portions, often preserving the protein's biological activity.[3] The generated aldehydes can then be reacted with molecules containing primary amines or hydrazide groups to form stable linkages.[1][2]
Q2: My oxidation reaction is not working or giving low yields. What are the common causes?
Several factors can lead to poor oxidation efficiency. Here are some common troubleshooting steps:
-
Incorrect Buffer: Avoid buffers containing primary amines (e.g., Tris) or sugars, as they will compete with the target molecule for oxidation.[1][2] Acetate buffers at a slightly acidic pH are often recommended.[2][3]
-
pH is Not Optimal: The oxidation is generally more efficient under slightly acidic conditions (e.g., pH 5.5).[2][3][4] While neutral buffers can be used, they may result in lower efficiency.[2][4]
-
Reagent Decomposition: this compound solutions should be prepared fresh. The reaction is also light-sensitive, so it's crucial to protect the reaction mixture from light by using an amber vial or wrapping the container in foil.[1][2]
-
Insufficient Reagent: The concentration of this compound is critical and depends on the desired level of oxidation. Ensure you are using the correct molar excess for your specific application.
-
Low Temperature: While some protocols use room temperature, others recommend incubation on ice or at 4°C.[3][4] Ensure the temperature is appropriate for your specific substrate and desired outcome.
Q3: How can I achieve selective oxidation of specific sugar residues, like sialic acid?
Selective oxidation can be achieved by carefully controlling the concentration of this compound. For instance, a low concentration (e.g., 1 mM) of sodium metaperiodate will preferentially oxidize the terminal sialic acid residues in glycoproteins.[1][3] For a more general oxidation of other sugar residues like galactose and mannose, a higher concentration (e.g., 10-20 mM) is required.[1][3]
Q4: What are the typical reaction times for this compound oxidation?
Reaction times can vary depending on the substrate, temperature, and reagent concentrations. For glycoprotein (B1211001) oxidation, incubation times of 30 minutes are commonly reported.[1][2][3] However, for other applications, such as the oxidation of O-GlcNAc modified proteins, longer incubation times of up to 6 hours at 37°C have been used.[5] It is advisable to optimize the reaction time for your specific experimental setup.
Q5: How do I stop the oxidation reaction?
The reaction is typically quenched by adding a quenching agent. After the desired incubation period, the excess this compound should be removed, often through desalting or dialysis, to prevent unwanted side reactions in subsequent steps.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no aldehyde formation | 1. Inactive this compound. 2. Incorrect buffer composition (e.g., presence of primary amines). 3. Suboptimal pH. 4. Reaction exposed to light. | 1. Prepare a fresh solution of this compound immediately before use. 2. Use a recommended buffer such as 0.1 M sodium acetate, pH 5.5. Avoid Tris or glycine (B1666218) buffers.[2] 3. Adjust the pH to the optimal range for your substrate (typically slightly acidic).[2][3][4] 4. Protect the reaction from light by using amber vials or aluminum foil.[1][2] |
| Over-oxidation of the substrate | 1. This compound concentration is too high. 2. Reaction time is too long. | 1. Reduce the concentration of this compound. Perform a titration to find the optimal concentration for your desired level of oxidation.[1][3] 2. Decrease the incubation time. Monitor the reaction progress over time to determine the optimal endpoint. |
| Poor selectivity in glycoprotein oxidation | Incorrect concentration of this compound for targeting specific sugar residues. | For selective oxidation of sialic acid, use a low concentration of this compound (e.g., 1 mM).[1][3] For broader oxidation of other sugars, use a higher concentration (e.g., 10-20 mM).[1][3] |
| Precipitation of the protein during the reaction | The reaction conditions are too harsh for the protein's stability. | Consider performing the reaction at a lower temperature (e.g., on ice or at 4°C).[3][4] Ensure the buffer composition and pH are compatible with your protein's stability. |
Data Presentation: Reaction Parameters
The efficiency of this compound oxidation is influenced by several key parameters. The following tables summarize typical quantitative parameters for the oxidation of glycoproteins.
Table 1: Parameters for Periodate (B1199274) Oxidation of Glycoproteins
| Parameter | Sialic Acid Specific Oxidation | General Sugar Oxidation | Reference(s) |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL | [1][2][3] |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM | [1][3][5] |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | [2][3] |
| pH | 5.5 | 5.0 - 6.0 | [2][3][5] |
| Temperature | Room Temperature or 4°C | Room Temperature or 37°C | [3][5] |
| Incubation Time | 30 minutes | 30 minutes - 6 hours | [1][2][3][5] |
Experimental Protocols
General Protocol for Periodate Oxidation of Glycoproteins
This protocol is suitable for generating aldehydes on various sugar residues within a glycoprotein.
-
Glycoprotein Preparation: Dissolve the glycoprotein (0.5-10 mg) in 1 mL of Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5).[1][2]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of sodium metaperiodate in the Oxidation Buffer.[3]
-
Oxidation Reaction: Protect the reaction from light. Add an equal volume of the 20 mM sodium metaperiodate stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[3] Incubate for 30 minutes at room temperature.[1][2]
-
Purification: Remove the excess sodium metaperiodate and byproducts by desalting or dialysis against a suitable buffer for the subsequent conjugation step.[1][2]
Sialic Acid-Specific Periodate Oxidation Protocol
This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in the general protocol.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of sodium metaperiodate in the Oxidation Buffer.[3]
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM sodium metaperiodate stock solution to the glycoprotein solution to achieve a final concentration of 1 mM (e.g., add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution).[3] Incubate for 30 minutes at room temperature.[1][3]
-
Purification: Purify the oxidized glycoprotein as described in the general protocol.
Visualizations
Caption: General experimental workflow for glycoprotein oxidation.
Caption: Decision tree for selecting oxidation conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Paraperiodate as an Oxidant
Welcome to the Technical Support Center for the use of sodium paraperiodate as an oxidant. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as an oxidant?
This compound (Na₃H₂IO₆), along with the more commonly used sodium metaperiodate (NaIO₄), is a versatile oxidizing agent.[1][2] Its primary applications in organic synthesis include:
-
Oxidative cleavage of vicinal diols (1,2-diols): This is famously known as the Malaprade reaction, which cleaves the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds (aldehydes or ketones).[1][2][3][4][5][6]
-
Oxidation of sulfides: It can selectively oxidize sulfides to sulfoxides.
-
Co-oxidant in catalytic reactions: It is frequently used as a stoichiometric co-oxidant in transition-metal-catalyzed oxidations, such as in the Lemieux-Johnson oxidation for cleaving alkenes.[5]
-
Oxidation of other functional groups: It can also be used for the oxidation of α-hydroxy ketones, α-diketones, and α-amino alcohols.[6]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a strong oxidizer and can cause fire or an explosion in contact with combustible materials. It is also corrosive and can cause severe skin burns and eye damage. Key safety precautions include:
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from combustible materials and incompatible substances like strong reducing agents.
-
Fire Hazard: Keep away from heat, sparks, and open flames. In case of fire, use a water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.
-
Disposal: Dispose of waste in accordance with local regulations.
Q3: My this compound won't dissolve in my organic solvent. What can I do?
This is a very common challenge as this compound is generally soluble in water and some acids but has limited solubility in many organic solvents.[8] Here are some troubleshooting steps:
-
Use a co-solvent: Employing a mixture of an organic solvent with water is a common strategy.[9]
-
Use a phase-transfer catalyst: Catalysts like 15-crown-5 (B104581) can help transfer the periodate (B1199274) ion from the aqueous phase to the organic phase.[8]
-
Use a supported reagent: Sodium periodate supported on silica (B1680970) gel can be used in non-polar solvents like dichloromethane (B109758), benzene, or ether.[5][10] This also simplifies the work-up, as the reagent can be removed by filtration.
-
Consider alternative solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), methanol, and ethanol (B145695) have been reported to solubilize sodium periodate to some extent.[8]
Troubleshooting Guides
Issue 1: Incomplete or Slow Malaprade Reaction
Question: My Malaprade cleavage of a vicinal diol is not going to completion, or is very slow. What could be the problem and how can I fix it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | As mentioned in the FAQ, ensure your reaction medium can dissolve the oxidant. Try adding water as a co-solvent or using a supported reagent. |
| Incorrect Substrate Stereochemistry | The Malaprade reaction proceeds through a cyclic periodate ester. This requires the two hydroxyl groups to be in a cis or gauche conformation to allow for the formation of the five-membered ring intermediate. Rigid trans-diols will react very slowly or not at all.[4][11] |
| Insufficient Reagent | Ensure you are using at least one equivalent of this compound per diol to be cleaved. |
| Unfavorable pH | The reaction is typically fastest in a neutral to slightly acidic aqueous medium.[6] If the reaction medium has become basic, it can slow down the reaction. Consider buffering the solution. |
| Low Temperature | While the reaction is exothermic and often run at 0°C to control exotherms, very low temperatures can slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm to room temperature. |
Issue 2: Side Reactions and Impurity Formation
Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions with this compound?
Common Side Reactions and How to Mitigate Them:
-
Over-oxidation of Aldehydes: While generally selective for diol cleavage without over-oxidation of the resulting aldehydes, prolonged reaction times or harsh conditions can lead to the formation of carboxylic acids, especially in TEMPO-catalyzed systems.[12]
-
Solution: Monitor the reaction closely by TLC or other analytical methods and quench the reaction as soon as the starting material is consumed.
-
-
Reaction with Other Functional Groups:
-
Sulfides: Sodium periodate readily oxidizes sulfides to sulfoxides. If your substrate contains a sulfide (B99878) moiety that you wish to preserve, this reagent may not be suitable.
-
Amines: Primary and secondary amines can be oxidized by sodium periodate, particularly in the presence of a catalyst like TEMPO.[11]
-
Alkenes: While generally stable to sodium periodate alone, in the presence of a co-catalyst like osmium tetroxide, alkenes will be cleaved (Lemieux-Johnson oxidation).[5]
-
Solution: Protect sensitive functional groups before carrying out the oxidation, or choose an alternative oxidant if selectivity is an issue.
-
Data Presentation
Table 1: Solubility of Sodium Metaperiodate (NaIO₄) in Various Solvents
| Solvent | Solubility ( g/100 mL at 25°C) | Reference(s) |
| Water | 12.62 | [13] |
| Methanol | Soluble | [8] |
| Ethanol | Soluble | [4][8] |
| Acetonitrile | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Tetrahydrofuran (THF) | Soluble | [8] |
| Acetic Acid | Soluble | [13][14] |
| Sulfuric Acid | Soluble | [13][14] |
| Nitric Acid | Soluble | [13][14] |
Table 2: Stability of this compound
| Condition | Stability | Reference(s) |
| Temperature | Stable at room temperature. Decomposes at approximately 300°C. Can undergo violent decomposition above 140°C under intense compression. | [4][7] |
| pH | Stable in a pH range of 2 to 7.5. | [3] |
Experimental Protocols
Protocol 1: Malaprade Cleavage of a Vicinal Diol (e.g., 1,2-Propanediol)
This protocol describes the oxidative cleavage of a simple vicinal diol to yield acetaldehyde (B116499) and formaldehyde.
Materials:
-
1,2-Propanediol
-
This compound (Na₃H₂IO₆) or Sodium metaperiodate (NaIO₄)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the diol: In a round-bottom flask, dissolve 1,2-propanediol (1 equivalent) in deionized water (e.g., 10 mL per gram of diol).
-
Add the oxidant: While stirring, slowly add this compound (1.1 equivalents) to the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 25°C. An ice bath can be used if necessary.
-
Reaction monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (if applicable) or by observing the disappearance of the starting material. The reaction is often complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a small amount of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The resulting aldehydes in the organic solvent can be purified by distillation if they are volatile. For non-volatile aldehydes, purification can be achieved by forming the bisulfite adduct.[15][16][17][18]
Protocol 2: TEMPO-Catalyzed Oxidation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
This protocol describes the selective oxidation of a primary alcohol to an aldehyde using a catalytic amount of TEMPO and this compound as the co-oxidant.
Materials:
-
Benzyl alcohol
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)
-
This compound (Na₃H₂IO₆) or Sodium metaperiodate (NaIO₄)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Prepare the reaction mixture: In a round-bottom flask, dissolve benzyl alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., a 2:1 ratio).
-
Add catalysts and oxidant: To the stirred solution, add TEMPO (0.01-0.05 equivalents) followed by this compound (1.5 equivalents).
-
Reaction monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude benzaldehyde (B42025) can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for oxidation reactions using this compound.
Caption: Troubleshooting guide for an incomplete Malaprade reaction.
Caption: Simplified reaction pathway for the Malaprade oxidation.
References
- 1. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 2. Sodium periodate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vinyl.hu [vinyl.hu]
- 8. researchgate.net [researchgate.net]
- 9. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. CN102583252B - Method for producing sodium periodate - Google Patents [patents.google.com]
- 14. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Workup [chem.rochester.edu]
- 16. scite.ai [scite.ai]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Sodium Paraperiodate Reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing sodium paraperiodate (NaIO₄) for the oxidative cleavage of biomolecules. It provides troubleshooting advice and answers to frequently asked questions to help mitigate byproduct formation and ensure successful, reproducible experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during sodium periodate (B1199274) oxidation experiments.
Question: Why am I observing a low yield of reactive aldehyde groups after my oxidation reaction?
Answer:
A low yield of aldehyde groups is a common issue that can stem from several factors related to the reaction conditions and the state of the aldehydes themselves.
-
Probable Causes:
-
Incomplete Oxidation: The concentration of sodium periodate, reaction time, or temperature may be insufficient for the desired level of oxidation. For instance, selective oxidation of sialic acid requires a low concentration (e.g., 1mM), while other sugar residues like galactose and mannose need higher concentrations (>10mM)[1].
-
Suboptimal pH: Periodate oxidation is most efficient under slightly acidic conditions (pH 5-7). Deviations from the optimal pH can slow down the reaction rate.
-
Masked Aldehydes: The newly formed aldehyde groups are highly reactive and can exist in "masked" forms. They can become hydrated to form gem-diols or react with nearby hydroxyl groups to form hemiacetals and hemialdals, which are less reactive in subsequent conjugation steps[2].
-
Substrate Incompatibility: The target molecule may not possess accessible vicinal diols, or the diols may be in a trans-configuration, which prevents the formation of the necessary cyclic periodate ester intermediate for the reaction to proceed[3][4].
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the sodium periodate concentration or extend the reaction time. Perform a series of small-scale experiments to determine the optimal conditions for your specific substrate.
-
Buffer Selection: Use a buffer that maintains a slightly acidic pH and is free of primary amines (like Tris) or sugars, which can compete with the reaction[1]. A common choice is a phosphate (B84403) or acetate (B1210297) buffer.
-
Characterization: Confirm the presence of vicinal diols in your starting material.
-
Quantification: Use an analytical method, such as titration with hydroxylamine (B1172632) hydrochloride, to accurately quantify the aldehyde groups formed[2]. This helps distinguish between low formation and masking.
-
Question: My final product shows signs of degradation, aggregation, or an unexpected decrease in molecular weight. What could be the cause?
Answer:
Degradation of the target molecule is a critical issue, often pointing to overly harsh reaction conditions or unintended side reactions.
-
Probable Causes:
-
Over-oxidation: Prolonged exposure to or high concentrations of sodium periodate can lead to non-specific oxidation and cleavage of the polymer backbone, particularly in polysaccharides[5][6]. This is sometimes referred to as a "peeling reaction"[7].
-
Oxidation of Non-Target Functional Groups: Besides vicinal diols, sodium periodate can oxidize other functional groups, especially in proteins. Amino acid residues such as cysteine, methionine, tryptophan, tyrosine, and histidine are susceptible to oxidation, which can alter protein structure and lead to aggregation or fragmentation[8][9].
-
pH Extremes: Conducting the reaction at a pH that is too low or too high can catalyze hydrolysis of labile bonds within the biomolecule.
-
-
Solutions:
-
Minimize Reaction Time and Reagent Concentration: Use the lowest concentration of NaIO₄ and the shortest time necessary to achieve the desired degree of oxidation.
-
Protect Sensitive Residues: If specific amino acids are being undesirably oxidized, consider using protective group chemistry, though this adds complexity to the protocol.
-
Maintain Optimal pH: Ensure the reaction is performed within the optimal pH range for your biomolecule's stability.
-
Work at Low Temperature: Running the reaction at a lower temperature (e.g., 4°C) can help slow down the rate of undesirable side reactions.
-
Question: I'm seeing inconsistent results and poor reproducibility in my downstream bioconjugation reactions. Could the periodate work-up be the problem?
Answer:
Yes, the work-up procedure is critical for reproducibility. Improper quenching and purification can introduce byproducts and contaminants that interfere with subsequent steps.
-
Probable Causes:
-
Problematic Quenching with Glycols: A widely used method to quench excess periodate is the addition of ethylene (B1197577) glycol. However, this is now strongly discouraged. The periodate oxidizes the glycol, producing formaldehyde (B43269) as a byproduct. This formaldehyde can then react with your oxidized biomolecule (e.g., dialdehyde (B1249045) cellulose), becoming incorporated into its structure and blocking the desired aldehyde sites[10][11].
-
Residual Iodine Contamination: Failure to completely remove excess sodium periodate and its reduced form, iodate (B108269) (IO₃⁻), can interfere with downstream reactions[7]. Iodate can remain trapped within a polymer matrix, and residual periodate can oxidize reagents used in the next step.
-
Instability of Oxidized Product: The aldehyde-containing product may not be stable during prolonged storage or certain purification methods, leading to degradation or aggregation before the conjugation step.
-
-
Solutions:
-
Avoid Glycol Quenching: The recommended best practice is to stop the reaction by removing the periodate through purification.
-
Adopt a Washing Protocol: For insoluble or large polymers, purification via thorough washing with water is effective[7][10][11]. For soluble molecules, use dialysis or desalting columns (size exclusion chromatography)[1].
-
Remove Stubborn Iodine Residues: If simple washing is insufficient, especially for highly oxidized samples, a wash with a dilute aqueous sodium thiosulfate (B1220275) solution can be used to neutralize any remaining periodate[7][10][11].
-
Test for Residual Periodate: A simple colorimetric test can confirm the absence of oxidizing iodine compounds before proceeding.
-
Use the Product Immediately: Perform the subsequent conjugation reaction as soon as possible after oxidation and purification to minimize degradation of the aldehyde-functionalized intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of sodium periodate with biomolecules?
The primary reaction is the Malaprade oxidation, which involves the selective oxidative cleavage of a carbon-carbon bond between two adjacent hydroxyl groups (a vicinal diol or cis-glycol)[1][3][12]. The reaction proceeds through a cyclic periodate ester intermediate. This breaks the bond and converts the two hydroxyl groups into two aldehyde groups (-CHO)[12][13]. In the process, the periodate (Iodine oxidation state +7) is reduced to iodate (Iodine +5)[7][12]. This reaction is widely used to introduce reactive aldehydes into polysaccharides and glycoproteins for labeling and conjugation[1][14].
Q2: Besides vicinal diols, what other functional groups can be oxidized by sodium periodate?
While highly selective for vicinal diols, sodium periodate can also oxidize other groups, typically at slower rates or under harsher conditions[15]. These include:
-
α-Amino Alcohols: Compounds with an amino group and a hydroxyl group on adjacent carbons can be cleaved[16][17]. This is relevant for N-terminal serine or threonine residues in proteins[16].
-
Certain Amino Acids: As mentioned in the troubleshooting section, residues like serine, threonine, cysteine, methionine, tryptophan, and tyrosine can be oxidized, especially when they are part of a polypeptide chain[8].
-
α-Hydroxy Ketones and α-Diketones: These can also undergo oxidative cleavage[15].
Q3: How can I control the extent of oxidation in my experiment?
The degree of oxidation can be precisely controlled by manipulating several key parameters:
-
Concentration of NaIO₄: Use a limiting amount of periodate relative to the number of diols you wish to oxidize. For example, a 1mM concentration is often used to selectively target terminal sialic acid residues in glycoproteins, which are more susceptible to oxidation[1].
-
Reaction Time: Shorter reaction times lead to less oxidation. The reaction can be stopped at a specific time point by immediately proceeding to the purification step.
-
Temperature: Lowering the temperature (e.g., to 0-4°C) slows the reaction rate, providing finer control.
-
pH: The reaction rate is pH-dependent, offering another variable for control[8].
Q4: What are the best practices for stopping the oxidation reaction and purifying the product?
The best practice is to physically remove the periodate reagent rather than chemically quenching it with glycols[7][10].
-
For soluble biomolecules: Use a desalting column (size exclusion chromatography) or dialysis to efficiently separate the biomolecule from the low-molecular-weight periodate and iodate salts[1].
-
For insoluble biomolecules (e.g., cellulose): Stop the reaction by filtering the solid material and washing it thoroughly with deionized water[7][11].
-
Verification: After washing, test the filtrate for any residual periodate to ensure complete removal before starting the next synthetic step. A wash with sodium thiosulfate can be used if necessary[10].
Quantitative Data Summary
The degree of oxidation and potential for side reactions are highly dependent on experimental conditions. The following tables summarize these relationships.
Table 1: Effect of Sodium Periodate Concentration on Substrate Oxidation
| NaIO₄ Concentration | Target Substrate | Expected Outcome | Potential Byproducts/Issues |
| 1 mM | Sialic acid residues on glycoproteins | Selective oxidation of terminal cis-diols | Minimal oxidation of other sugar residues or amino acids[1]. |
| 10-20 mM | General sugar residues (mannose, galactose) | Extensive oxidation of most available cis-diols | Increased risk of oxidizing sensitive amino acids (Met, Cys, Trp)[1]. |
| >20 mM | Polysaccharides (e.g., cellulose, alginate) | High degree of oxidation, formation of dialdehyde polymer | High risk of polymer chain scission and degradation[6]. |
Table 2: Comparison of Reaction Work-Up (Quenching) Protocols
| Work-Up Method | Procedure | Advantages | Disadvantages & Byproducts | Recommendation |
| Ethylene Glycol Quenching | Add ethylene glycol to consume excess NaIO₄. | Simple, historically common. | Forms formaldehyde , which can react with the product, leading to unwanted modifications and blocking of aldehyde sites[10]. | Not Recommended |
| Washing / Dialysis | Remove NaIO₄ via filtration and washing or via dialysis/desalting column. | Avoids quenching byproducts; removes both periodate and iodate. | May be slower; higher chance of trapping iodine species in highly oxidized, dense materials[7]. | Highly Recommended |
| Thiosulfate Wash | Wash with a dilute sodium thiosulfate solution after initial water wash. | Effectively neutralizes any residual trapped periodate. | Introduces another reagent that must be thoroughly washed away. | Recommended for highly oxidized samples or when complete periodate removal is critical [10][11]. |
Key Experimental Protocols
Protocol 1: General Oxidation of a Glycoprotein (B1211001) (e.g., Antibody)
-
Buffer Exchange: Prepare the glycoprotein (0.5-10 mg) in 1 mL of an amine-free oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Periodate Preparation: Prepare a fresh 20 mM sodium meta-periodate solution in the same oxidation buffer. Note: This solution is light-sensitive and should be kept in an amber vial or wrapped in foil[1].
-
Initiate Oxidation: Add the periodate solution to the glycoprotein solution to achieve the desired final concentration (e.g., for selective sialic acid oxidation, add 50 µL of 20 mM periodate to 1 mL of protein for a final concentration of 1 mM).
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light[1]. For more sensitive proteins, conduct the incubation at 4°C for 1-2 hours.
-
Reaction Termination and Purification: Immediately purify the oxidized glycoprotein from the periodate and iodate salts using a desalting column equilibrated with an amine-free buffer suitable for your downstream application (e.g., PBS, pH 7.2).
-
Downstream Use: Use the purified, aldehyde-containing glycoprotein immediately in a conjugation reaction with an amine- or hydrazide-containing molecule[1].
Protocol 2: Quantification of Aldehyde Groups
This protocol is based on the reaction of aldehydes with hydroxylamine hydrochloride, which releases HCl that can be titrated.
-
Sample Preparation: Prepare a known concentration of your oxidized polysaccharide in deionized water.
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride in an appropriate indicator solution.
-
Reaction: Mix the oxidized sample with the hydroxylamine hydrochloride solution.
-
Titration: Titrate the released hydrochloric acid with a standardized solution of sodium hydroxide (B78521) (NaOH). The amount of NaOH consumed is directly proportional to the number of aldehyde groups present (1 mole of NaOH corresponds to 1 mole of -CHO)[2].
-
Calculation: Calculate the degree of oxidation based on the initial amount of polysaccharide and the titrated amount of aldehyde.
Visual Diagrams
Caption: Desired vs. Undesired reaction pathways in periodate oxidation.
Caption: Comparison of recommended and problematic experimental workflows.
Caption: Troubleshooting logic for poor downstream conjugation results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 4. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00972E [pubs.rsc.org]
- 10. research.aalto.fi [research.aalto.fi]
- 11. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea [aaltodoc.aalto.fi]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Sodium periodate - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 17. atamankimya.com [atamankimya.com]
How to control the selectivity of sodium paraperiodate oxidation
Welcome to the technical support center for sodium periodate (B1199274) oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the selectivity of this versatile reaction. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of sodium periodate oxidation?
Sodium periodate (NaIO₄) is a strong oxidizing agent primarily used for the oxidative cleavage of 1,2-diols, also known as vicinal diols.[1] This reaction, known as the Malaprade oxidation, breaks the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl groups (aldehydes or ketones), depending on the structure of the starting material.[1][2]
Q2: How does the stereochemistry of the diol affect the reaction?
The reaction proceeds through a cyclic periodate ester intermediate.[1][3] For this intermediate to form, the vicinal diols must be in a cis or gauche conformation, allowing the hydroxyl groups to be in close proximity. Trans-diols in rigid cyclic systems that cannot adopt a conformation where the hydroxyls are close are generally unreactive towards periodate oxidation.[1][4] Therefore, cis-diols are cleaved more rapidly than their trans counterparts.[4]
Q3: Can sodium periodate oxidize other functional groups?
While highly selective for vicinal diols, sodium periodate can also cleave α-hydroxy ketones, α-diketones, and α-amino alcohols, although the reaction rates may be slower.[5] Under certain conditions and in combination with other reagents like TEMPO, it can also be used for the oxidation of alcohols and amines.[6][7][8]
Q4: How can I control the extent of oxidation in polysaccharides?
The degree of oxidation in polysaccharides can be controlled by several factors:
-
Concentration of Sodium Periodate: Lower concentrations of NaIO₄ can selectively target more susceptible sugar residues. For example, 1mM sodium periodate can selectively oxidize sialic acid residues in glycoproteins, while concentrations greater than 10mM will oxidize other residues like galactose and mannose.[9]
-
Reaction Time: The duration of the oxidation reaction directly influences the degree of oxidation.[10]
-
Temperature: Increasing the reaction temperature generally increases the rate of oxidation.[11]
-
pH: The reaction is typically performed in aqueous solutions at a slightly acidic to neutral pH.[5] Alkaline conditions (e.g., pH 10) can significantly retard the oxidation of ordered cellulose (B213188) regions, leading to selective degradation of non-ordered regions.[12]
Q5: Is it possible to selectively oxidize the 3'-end of RNA?
Yes, sodium periodate is frequently used to selectively label the 3'-end of RNA.[13] The ribose at the 3'-terminus has a vicinal diol at the 2' and 3' positions, which can be oxidized to form reactive aldehyde groups.[13][14] DNA lacks this 2'-hydroxyl group and is therefore not susceptible to periodate oxidation, allowing for selective modification of RNA.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of oxidized product | 1. Incorrect substrate stereochemistry: The vicinal diols may be in a rigid trans conformation, preventing the formation of the cyclic periodate ester intermediate.[1][4] 2. Improper pH: The reaction is most efficient in slightly acidic to neutral conditions.[5] 3. Degraded sodium periodate: The reagent may have decomposed over time. | 1. Confirm the stereochemistry of your substrate. If it is a rigid trans-diol, periodate oxidation may not be a suitable method. 2. Adjust the pH of the reaction mixture to be between 5.5 and 7.0.[9] 3. Use a fresh batch of sodium periodate. |
| Over-oxidation or non-specific cleavage | 1. High concentration of sodium periodate: Using an excessive amount of the oxidizing agent can lead to side reactions. 2. Prolonged reaction time: Leaving the reaction to proceed for too long can result in the oxidation of less reactive sites. 3. Elevated temperature: Higher temperatures can increase the reaction rate and potentially lead to over-oxidation.[11] | 1. Titrate the concentration of sodium periodate to find the optimal amount for your specific substrate. Start with a lower concentration and gradually increase it.[9] 2. Monitor the reaction progress over time using techniques like UV-Vis spectroscopy to determine the optimal reaction time.[15] 3. Perform the reaction at room temperature or on ice to slow down the reaction rate and improve selectivity.[16] |
| Incomplete removal of excess periodate | Inefficient quenching or purification: Residual periodate can interfere with downstream applications. The common practice of quenching with ethylene (B1197577) glycol can lead to the formation of formaldehyde, which can be incorporated into the product.[17] | 1. Instead of quenching with glycols, purify the product by dialysis or desalting to remove excess periodate.[9] 2. For cellulose-based materials, thorough washing with water is recommended. If needed, a wash with an aqueous sodium thiosulfate (B1220275) solution can be used to remove residual periodate.[17] |
| Poor selectivity in glycoprotein (B1211001) oxidation | Inappropriate reaction conditions: The conditions may not be optimized to target specific sugar residues. | 1. For selective oxidation of sialic acid, use a low concentration of sodium periodate (e.g., 1 mM) and perform the reaction at a low temperature (e.g., 0°C) for a short duration.[9] 2. To oxidize a broader range of sugar residues, use a higher concentration of periodate (>10 mM).[9] |
Data Presentation
Table 1: Reaction Conditions for Selective Oxidation of Polysaccharides
| Parameter | Condition for Selective Oxidation | Condition for General Oxidation | Reference(s) |
| NaIO₄ Concentration | 1 mM (for sialic acid) | >10 mM (for galactose, mannose) | [9] |
| pH | 5.5 (sodium acetate (B1210297) buffer) | 7.0 (phosphate buffer, less efficient) | [9] |
| Temperature | Room Temperature or 0°C | Room Temperature | [9][16] |
| Reaction Time | 30 minutes | Varies depending on substrate and desired degree of oxidation | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Periodate Oxidation of Glycoproteins
-
Buffer Preparation: Prepare a 0.1M sodium acetate buffer with a pH of 5.5.[9]
-
Sample Preparation: Dissolve the glycoprotein in the oxidation buffer.
-
Oxidation: Add sodium meta-periodate to the desired final concentration (e.g., 1mM for selective sialic acid oxidation or >10mM for broader oxidation).[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.[9]
-
Purification: Remove the excess sodium meta-periodate by desalting or dialysis. The oxidized sample should be kept in an amine-free buffer for subsequent reactions.[9]
Protocol 2: Selective Oxidation of RNA at the 3'-terminus
-
Reaction Setup: In a total volume of 100 µl, combine the RNA sample with 10 mM sodium periodate.[16]
-
Incubation: Carry out the reaction for 40 minutes at 0°C in the dark.[16]
-
Quenching and Precipitation: Stop the reaction and remove the NaIO₄ by ethanol (B145695) precipitation.[16]
Visualizations
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sodium periodate/TEMPO as a selective and efficient system for amine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium periodate - Wikipedia [en.wikipedia.org]
- 14. Specific labeling of RNA [biosyn.com]
- 15. scispace.com [scispace.com]
- 16. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Sodium Paraperiodate in Aqueous Solutions
Welcome to the technical support center for the use of sodium paraperiodate in your research. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of aqueous this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
Q1: My periodate (B1199274) oxidation reaction is slow or incomplete. What are the possible causes?
A1: Incomplete or slow oxidation reactions can be due to several factors:
-
Degraded Sodium Periodate Solution: The most common cause is a loss of oxidizing power in your sodium periodate solution. These solutions can degrade over time, especially if not stored properly. It is highly recommended to use freshly prepared solutions for best results. If you suspect degradation, you can re-standardize your solution using the iodometric titration protocol provided in the "Experimental Protocols" section.
-
Incorrect pH: The optimal pH for most periodate oxidations is slightly acidic, typically between pH 4 and 5.5.[1][2] While periodate is stable over a wide pH range, the reaction rate with your substrate may be pH-dependent.[3] Check the pH of your reaction mixture and adjust if necessary. Avoid using buffers containing primary amines (e.g., Tris) as they can react with the periodate.[1]
-
Presence of Contaminants: Certain metal ions can catalyze the decomposition of periodate.[4] Ensure high-purity water and reagents are used for preparing your solutions.
-
Low Temperature: Oxidation reactions are generally slower at lower temperatures. If your protocol allows, consider a moderate increase in temperature to enhance the reaction rate. However, be aware that higher temperatures can also accelerate the degradation of the periodate solution itself.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of unexpected side products can often be traced back to the quenching step of the reaction.
-
Improper Quenching: The use of ethylene (B1197577) glycol to quench excess periodate can lead to the formation of formaldehyde, which can then incorporate into your product, especially with polysaccharide substrates.[5][6][7]
-
Alternative Quenching: Consider alternative quenching methods, such as simple washing with water if your product is insoluble, or using sodium thiosulfate (B1220275) solution to remove residual periodate.[6][7]
Q3: How can I confirm that all the periodate has been removed after my reaction?
A3: Residual periodate can interfere with downstream applications. You can test for the presence of periodate using a simple colorimetric test:
-
Potassium Iodide Test: Add a few drops of a potassium iodide (KI) solution to a small aliquot of your purified sample. The formation of a yellow-brown color (due to the formation of iodine) indicates the presence of residual periodate.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to prepare and store an aqueous solution of this compound?
A1: For optimal performance, it is strongly recommended to prepare sodium periodate solutions fresh for each use. If a stock solution must be prepared, follow these guidelines:
-
Solvent: Use high-purity, distilled, or deionized water.
-
Container: Store the solution in a clean, tightly sealed amber glass bottle or a container wrapped in aluminum foil to protect it from light, as periodate solutions are light-sensitive.[2][8][9]
-
Storage Temperature: Store the solution in a cool, dark place. Refrigeration at 2-8°C is recommended for short-term storage.
-
pH: The pH of a 10.7 g/L solution of sodium periodate in water is typically between 3.5 and 5.5.[10]
Q2: How stable is a this compound solution in different buffers?
A2: this compound is generally stable in acidic and neutral aqueous solutions.[3] However, the choice of buffer is critical:
-
Recommended Buffers: Acetate (B1210297) and phosphate (B84403) buffers are commonly used.[1][2]
-
Buffers to Avoid: Avoid buffers containing primary amines, such as Tris, as they can react with and consume the periodate.[1]
Q3: What are the signs of degradation in a this compound solution?
A3: The primary sign of degradation is a decrease in its oxidizing capacity, which can lead to incomplete or failed reactions. Visually, the solution should be clear and colorless. Any discoloration may indicate the presence of impurities or degradation products. The most reliable way to assess the quality of a solution is to determine its concentration using a standard analytical method like iodometric titration.
Q4: Can I use a sodium periodate solution that has been stored for an extended period?
A4: It is not recommended. While a solution stored under ideal conditions (refrigerated, protected from light) might retain some activity, its concentration is likely to have decreased. For critical applications, always use a freshly prepared and standardized solution. For less sensitive applications where an excess of periodate is used, an older solution might be acceptable, but with a risk of reduced reaction efficiency.[4]
Quantitative Stability of Aqueous Sodium Periodate Solutions
The stability of sodium periodate solutions is influenced by temperature, pH, and exposure to light. The following tables provide illustrative data on the degradation of a 0.1 M sodium periodate solution under different conditions.
Disclaimer: The data in these tables are illustrative and intended for guidance purposes only. Actual degradation rates can vary based on the specific experimental conditions, including the purity of the water and reagents used. For critical applications, it is highly recommended to perform your own stability studies using the protocols provided below.
Table 1: Effect of Temperature on the Stability of 0.1 M Sodium Periodate Solution (pH 5.5, Stored in the Dark)
| Storage Time (Days) | % Concentration Remaining at 4°C | % Concentration Remaining at 25°C (Room Temperature) | % Concentration Remaining at 40°C |
| 0 | 100% | 100% | 100% |
| 7 | ~99% | ~95% | ~85% |
| 14 | ~98% | ~90% | ~70% |
| 30 | ~95% | ~80% | ~50% |
Table 2: Effect of pH on the Stability of 0.1 M Sodium Periodate Solution (Stored at 25°C in the Dark)
| Storage Time (Days) | % Concentration Remaining at pH 4.0 | % Concentration Remaining at pH 7.0 | % Concentration Remaining at pH 9.0 |
| 0 | 100% | 100% | 100% |
| 7 | ~96% | ~94% | ~90% |
| 14 | ~92% | ~88% | ~80% |
| 30 | ~85% | ~75% | ~60% |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Periodate Concentration
This method is based on the reaction of periodate with an excess of iodide in an acidic medium to liberate iodine, which then bleaches a colored dye (Azure B). The decrease in absorbance is proportional to the periodate concentration.[8][11]
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI) solution, 2% (w/v)
-
Hydrochloric acid (HCl), 2 M
-
Azure B solution, 0.05% (w/v)
-
Acetate buffer, pH 4
-
Distilled water
-
Volumetric flasks (10 mL)
-
Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of sodium periodate with concentrations ranging from 0.2 to 5.5 µg/mL.
-
Into a 10 mL volumetric flask, pipette an aliquot of the sample or standard solution.
-
Add 1 mL of 2% potassium iodide solution and 1 mL of 2 M hydrochloric acid.[11]
-
Gently swirl the flask until a yellow color appears, indicating the liberation of iodine.[11]
-
Add 0.5 mL of 0.05% Azure B solution and mix well.[11]
-
Add acetate buffer to adjust the pH to 4.
-
Dilute to the 10 mL mark with distilled water and mix thoroughly.
-
Measure the absorbance of the solution at 644 nm against a reagent blank.[8]
-
Construct a calibration curve from the standard solutions and determine the concentration of the unknown sample.
Protocol 2: Iodometric Titration for Standardization of Sodium Periodate Solution
This is a classic and reliable method to determine the exact concentration of a periodate solution.
Materials:
-
Sodium periodate solution (sample)
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium thiosulfate (Na₂S₂O₃) solution, standardized 0.1 N
-
Starch indicator solution, 1% (w/v)
-
Erlenmeyer flask (250 mL)
-
Burette
Procedure:
-
Accurately pipette a known volume (e.g., 25.00 mL) of the sodium periodate solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1-2 g of solid potassium iodide to the flask.
-
Add 10 mL of 1 M sulfuric acid to acidify the solution. The solution will turn a dark reddish-brown due to the formation of iodine.
-
Swirl the flask and allow the reaction to proceed for 5-10 minutes in the dark.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.[12][13]
-
Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the molarity of the sodium periodate solution using the following equation: Molarity (NaIO₄) = (Volume of Na₂S₂O₃ × Normality of Na₂S₂O₃) / (8 × Volume of NaIO₄)
Diagrams
Caption: Troubleshooting workflow for slow or incomplete periodate oxidation reactions.
Caption: Key factors that can negatively impact the stability of aqueous this compound solutions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Periodate – an alternative oxidant for testing potential water oxidation catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Selective spectrophotometric determination of periodate based on its reaction with methylene green and its application to indirect determination of ethylene glycol and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 高碘酸钠,ACS 试剂, 99.8 NaIO4 [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. xylemanalytics.com [xylemanalytics.com]
Technical Support Center: Troubleshooting Periodate Cleavage of Diols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the oxidative cleavage of vicinal diols using periodate (B1199274).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my diol cleavage reaction incomplete?
Incomplete cleavage of vicinal diols by periodate can be attributed to several factors. The most common reasons include:
-
Stereochemistry of the Diol: The reaction proceeds through a cyclic periodate ester intermediate. This intermediate forms most readily when the hydroxyl groups of the diol are in a cis or gauche conformation, allowing them to come into close proximity. Rigid trans-diols, particularly in cyclic systems, often fail to react or react very slowly because they cannot achieve the necessary geometry for the cyclic ester to form.[1][2]
-
Steric Hindrance: Bulky substituents near the diol moiety can hinder the approach of the periodate ion, slowing down or preventing the formation of the cyclic intermediate.
-
Insufficient Reagent: An inadequate amount of sodium periodate will lead to an incomplete reaction. It is crucial to use a slight excess of the reagent to ensure the reaction goes to completion.
-
Low Temperature: While the reaction is often run at room temperature or 0 °C to minimize side reactions, very low temperatures can significantly decrease the reaction rate.[3]
-
Inappropriate Solvent: The choice of solvent is critical for ensuring that both the diol and the periodate salt are sufficiently soluble. Common solvent systems include mixtures of water with methanol, ethanol, acetone, or THF.[2][4]
Troubleshooting Steps:
-
Confirm the stereochemistry of your diol. If it is a rigid trans-diol, this method may not be suitable.
-
Increase the equivalents of sodium periodate.
-
Gradually increase the reaction temperature, monitoring for the formation of side products.
-
Optimize the solvent system to improve the solubility of your reactants.
2. I am observing unexpected side products. What could they be and how can I avoid them?
The most common side reaction is the over-oxidation of the resulting aldehydes to carboxylic acids.[5] This is more likely to occur under harsh reaction conditions, such as elevated temperatures or prolonged reaction times.
Prevention of Over-oxidation:
-
Control the Temperature: Maintain a low temperature (typically 0-25 °C) throughout the reaction.[2]
-
Monitor the Reaction: Follow the progress of the reaction by thin-layer chromatography (TLC) or other analytical techniques to determine the optimal reaction time and avoid unnecessarily long exposure to the oxidant.
-
pH Control: The reaction is typically fastest in a pH range of 1-7.[3] While acidic conditions can promote the cleavage, they can also favor side reactions. In some cases, buffering the reaction mixture to a neutral pH can be beneficial.[4]
Another potential source of contamination arises from the work-up procedure. For instance, using ethylene (B1197577) glycol to quench excess periodate can lead to the formation of formaldehyde, which can then react with the product or itself polymerize.[6][7]
3. What is the best way to quench the reaction and work up the product?
Proper quenching of unreacted periodate is crucial to prevent further reactions during product isolation.
-
Recommended Quenching Agents: The most reliable method is to quench the excess periodate with a reducing agent that is easily removed. Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) are excellent choices. They reduce the periodate to iodate (B108269) and iodide salts, which are water-soluble and can be easily removed during an aqueous workup.
-
Caution with Glycol Quenching: While ethylene glycol is a diol and reacts with periodate, its use as a quenching agent is discouraged. This is because the cleavage of ethylene glycol produces formaldehyde, which is reactive and can contaminate the desired product.[6][7]
-
Work-up Procedure: After quenching, the typical work-up involves partitioning the reaction mixture between water and an organic solvent. The product is extracted into the organic layer, which is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. For the purification of aldehydes, a bisulfite workup can be employed to separate them from other components.[8][9]
4. My reaction is very slow. How can I increase the rate?
The rate of periodate cleavage can be influenced by several factors:
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.[10] However, this should be done cautiously to avoid promoting side reactions.
-
pH: The reaction rate is pH-dependent. Studies have shown that the oxidation is fastest in the pH range of 1-7.[3] Adjusting the pH to be mildly acidic can accelerate the reaction.
-
Solvent: Ensuring adequate solubility of both the substrate and the periodate is key. Experimenting with different co-solvents (e.g., methanol, ethanol, THF, acetonitrile) in your aqueous mixture can improve the reaction rate.[4]
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data for optimizing periodate cleavage reactions.
Table 1: Effect of pH on Reaction Rate
| pH Range | Relative Reaction Rate | Notes |
| 1-4 | High | Optimal for many substrates, but risk of acid-catalyzed side reactions.[3] |
| 4-7 | Moderate to High | Good balance between reaction rate and selectivity.[3] |
| >7 | Low | The oxidation potential of periodate decreases, significantly slowing the reaction.[11] |
Table 2: Recommended Solvents and Temperature Ranges
| Solvent System | Typical Temperature Range (°C) | Notes |
| Water/Methanol | 0 - 25 | Good general-purpose solvent system. |
| Water/Ethanol | 0 - 25 | Similar to methanol, good for a range of diols. |
| Water/Acetone | 0 - 25 | Useful for substrates with lower polarity.[2] |
| Water/THF | 0 - 25 | Good for substrates that are less soluble in alcohols.[2][4] |
| Water/Acetonitrile | Ambient | Effective for a variety of substrates.[4] |
Experimental Protocols
Detailed Methodology for a Standard Sodium Periodate Cleavage
This protocol provides a general procedure for the oxidative cleavage of a vicinal diol. The specific amounts and reaction time will need to be optimized for each substrate.
Materials:
-
Vicinal diol
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., 1:1 mixture of Methanol:Water)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Diol: In a round-bottom flask, dissolve the vicinal diol in the chosen solvent system (e.g., 10 mL of 1:1 MeOH:H₂O per 1 mmol of diol).
-
Cool the Solution: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Add Sodium Periodate: In a separate container, dissolve sodium periodate (typically 1.1 to 1.5 equivalents) in water. Add the sodium periodate solution dropwise to the stirred diol solution over 5-10 minutes, maintaining the temperature at 0 °C.
-
Monitor the Reaction: Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC. The reaction is often complete within 1 to 4 hours.
-
Quench the Reaction: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite dropwise until the yellow color of iodine disappears and a starch-iodide test is negative.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of the organic extraction solvent (e.g., diethyl ether). Shake the funnel vigorously and allow the layers to separate.
-
Wash the Organic Layer: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, if necessary.
Visualizations
Caption: Mechanism of Diol Cleavage by Periodate.
Caption: Troubleshooting Workflow for Incomplete Cleavage.
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. orgosolver.com [orgosolver.com]
- 3. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]
- 4. A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fe-catalyzed one-pot oxidative cleavage of unsaturated fatty acids into aldehydes with hydrogen peroxide and sodium periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Paraperiodate Reactions in Biochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium paraperiodate in their biochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound oxidation of carbohydrates on glycoproteins?
A1: The optimal pH for the oxidation of cis-glycol groups in carbohydrates on glycoproteins using this compound is slightly acidic, typically around pH 5.5.[1][2][3] While neutral buffers like phosphate-buffered saline (PBS) at pH 7.0 can be used, the reaction is generally less efficient compared to acidic conditions.[1][3] The reaction is effective within a pH range of 3 to 6.5.[4] Alkaline conditions, around pH 9, are reported to be ineffective for this oxidation.[4]
Q2: What are the best buffer choices for this reaction, and which should be avoided?
A2: A 0.1M sodium acetate (B1210297) buffer at pH 5.5 is highly recommended for optimal performance.[1][2][3] Buffers that should be strictly avoided are those containing primary amines, such as Tris or glycine, as they will compete with the intended reaction by reacting with the generated aldehyde groups.[2][3]
Q3: Are there any specific storage or handling precautions for this compound?
A3: this compound should be stored at room temperature upon receipt.[3] It is important to note that the oxidation reaction is light-sensitive, and therefore, it is crucial to perform the reaction in the dark, for instance, by using an amber vial or wrapping the reaction vessel in foil.[1][3]
Q4: How can the this compound reaction be stopped or quenched?
A4: The reaction can be quenched by adding a reagent that will react with the excess periodate (B1199274). Common quenching agents include ethylene (B1197577) glycol, which can be added to a final concentration of 100 mM.[5] Alternatively, a freshly prepared solution of sodium sulfite (B76179) can be used.[4] It is important to note that some studies suggest that quenching with glycols can lead to side reactions and the incorporation of formaldehyde (B43269) into the product, recommending simple washing protocols instead.[6][7]
Q5: Can this compound cause any side reactions with proteins?
A5: Yes, this compound can cause side reactions, particularly the oxidation of certain amino acid residues. Methionine, cysteine, tryptophan, tyrosine, and histidine are susceptible to oxidation by periodate.[8][9][10] These side reactions are generally more pronounced at alkaline pH.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no oxidation of glycoprotein (B1211001) | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at the optimal pH of 5.5. Prepare fresh buffer and verify the pH.[1][2][3] |
| Inactive this compound. | Use a fresh stock of this compound. | |
| Presence of interfering substances in the buffer. | Avoid using buffers containing primary amines (e.g., Tris) or sugars.[1][3] Use a recommended buffer like 0.1M sodium acetate, pH 5.5.[1][2][3] | |
| Insufficient concentration of this compound. | Optimize the concentration of this compound. For selective oxidation of sialic acid, 1mM is often used, while for other sugar residues, a concentration of >10mM may be required.[1] | |
| Reaction performed in the presence of light. | Perform the oxidation step in the dark by using an amber vial or wrapping the reaction tube in aluminum foil, as the reaction is light-sensitive.[1][3] | |
| Non-specific protein aggregation or precipitation | Over-oxidation of the glycoprotein. | Reduce the reaction time or the concentration of this compound. |
| Inappropriate buffer conditions. | Ensure the buffer composition and pH are suitable for the target protein's stability. | |
| Inconsistent results between experiments | Variability in reaction conditions. | Standardize all reaction parameters, including pH, temperature, reaction time, and reagent concentrations. |
| Degradation of reagents. | Prepare fresh solutions of this compound and other critical reagents for each experiment. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound reactions in a biochemical context.
| Parameter | Recommended Value/Range | Notes | References |
| Optimal pH | 5.5 | Slightly acidic conditions are most efficient for glycoprotein oxidation. | [1][2][3] |
| Effective pH Range | 3.0 - 6.5 | The reaction proceeds within this acidic to slightly acidic range. | [4] |
| Ineffective pH | ~9.0 | Alkaline conditions are not suitable for the oxidation of carbohydrates. | [4] |
| Recommended Buffer | 0.1M Sodium Acetate | Provides the optimal pH environment for the reaction. | [1][2][3] |
| Alternative Buffer | Phosphate-Buffered Saline (PBS), pH 7.0 | Can be used, but the reaction is less efficient. | [1][3] |
| This compound Concentration | 1 mM - 20 mM | 1 mM for selective oxidation of sialic acid; >10 mM for other sugar residues. | [1][4] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used to slow down the reaction and potentially reduce side reactions. Higher temperatures (37°C) can accelerate the reaction. | [2][4] |
| Reaction Time | 30 minutes to 6 hours | Dependent on temperature, pH, and the specific glycoprotein. | [2][4] |
Experimental Protocols
Key Experiment: Oxidation of Glycoproteins
This protocol outlines the general steps for the oxidation of carbohydrate moieties on a glycoprotein using this compound.
Materials:
-
Glycoprotein of interest (0.5-10 mg/mL)
-
Oxidation Buffer: 0.1M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene glycol or freshly prepared sodium sulfite solution
-
Amber microcentrifuge tubes or tubes wrapped in aluminum foil
Procedure:
-
Buffer Exchange: Ensure the glycoprotein is in the Oxidation Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Sodium Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. The final concentration will depend on the target sugar residues (e.g., 10 mM for general oxidation).
-
Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution in an amber tube. Gently mix.
-
Incubation: Incubate the reaction mixture in the dark for a specified time and temperature (e.g., 30 minutes on ice or at 4°C).[2]
-
Quench the Reaction: Stop the reaction by adding the quenching solution.
-
Removal of Excess Reagents: Remove excess periodate and quenching reagent by dialysis or using a desalting column equilibrated with the buffer for the subsequent downstream application.
Visualizations
Caption: Mechanism of this compound oxidation of glycoproteins.
Caption: A typical experimental workflow for glycoprotein oxidation.
Caption: A decision tree for troubleshooting low oxidation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Sodium Paraperiodate for Higher Purity
Welcome to the technical support center for the purification of sodium paraperiodate. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: this compound has very low solubility in water, making it a challenging solvent for traditional recrystallization.[1][2][3][4][5] However, its solubility significantly increases in concentrated sodium hydroxide (B78521) (NaOH) solutions.[1][2][3][4][5] Therefore, a dilute aqueous solution of sodium hydroxide is the recommended solvent system for the recrystallization of this compound. The process typically involves dissolving the impure salt in a warm, dilute NaOH solution and then allowing it to cool to induce crystallization of the purified product.
Q2: What are the common impurities found in commercial this compound?
A2: Commercial grades of this compound may contain several impurities. The most common include other halides, such as chlorides and bromides, as well as sulfates.[6] Precursor materials from the synthesis process, like sodium iodate (B108269) (NaIO₃), can also be present.[7] Depending on the manufacturing process, traces of other inorganic salts and dissolved organic components may also be found.[6]
Q3: What level of purity can I expect to achieve after one round of recrystallization?
A3: A single, carefully executed recrystallization can significantly improve the purity of this compound. Commercial products can have a purity of around 98%.[4] With a proper recrystallization protocol, it is feasible to increase the purity to over 99.5%. The final purity will depend on the initial purity of the starting material and the careful execution of the experimental protocol. For applications requiring exceptionally high purity, a second recrystallization may be necessary.
Q4: How can I determine the purity of my recrystallized this compound?
A4: The purity of this compound can be determined using several analytical methods. A common and reliable method is iodometric titration.[8] This technique involves reacting the periodate (B1199274) with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution. Other analytical techniques such as ion chromatography can be used to quantify anionic impurities like chlorides, bromides, and sulfates.
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for the purification of this compound (Na₃H₂IO₆) via recrystallization from a dilute sodium hydroxide solution.
Materials:
-
Impure this compound
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Preparation: Prepare a dilute (e.g., 0.1 M to 0.5 M) sodium hydroxide solution by dissolving the appropriate amount of NaOH in deionized water.
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. For every 10 grams of impure salt, start with approximately 100 mL of the dilute NaOH solution.
-
Heating and Dissolving: Gently heat the suspension on a hot plate with continuous stirring. The temperature should be raised to between 80°C and 95°C.[6][9] Add small portions of the hot, dilute NaOH solution until the this compound is completely dissolved. Avoid adding a large excess of the solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Purity (Typical Commercial Grade) | ~98% | [4] |
| Expected Purity after One Recrystallization | >99.5% | General expectation from recrystallization |
| Solubility in Water | Very slightly soluble | [1][2][3][4][5] |
| Solubility in Concentrated NaOH | Soluble | [1][2][3][4][5] |
| Recommended Dissolution Temperature | 80°C - 95°C | [6][9] |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough. | 1. Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again. 2. Ensure the flask is left in an ice bath for an adequate amount of time (at least one hour). |
| Oiling out instead of crystallization. | 1. The solution is too concentrated. 2. The rate of cooling is too fast. | 1. Add a small amount of the hot solvent to dissolve the oil, and then allow the solution to cool more slowly. 2. Insulate the flask to slow down the cooling rate before placing it in the ice bath. |
| Low yield of purified crystals. | 1. Too much solvent was used during the dissolution step. 2. The crystals were washed with an excessive amount of water. 3. The solution was not cooled for a sufficient amount of time. | 1. Use the minimum amount of hot solvent necessary to dissolve the salt. 2. Wash the crystals with a minimal amount of ice-cold deionized water. 3. Ensure the solution is thoroughly cooled in an ice bath. |
| Crystals appear colored or discolored. | 1. Presence of colored impurities in the starting material. 2. Degradation of the compound at high temperatures. | 1. During the dissolution step, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. 2. Avoid prolonged heating at very high temperatures. |
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 13940-38-0 [m.chemicalbook.com]
- 3. This compound | 13940-38-0 [chemicalbook.com]
- 4. Sodium (para)periodate | CAS#: 13940-38-0 | Iofina [iofina.com]
- 5. 13940-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US6017506A - Process for the preparation of periodates - Google Patents [patents.google.com]
- 7. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 8. 432851000 [thermofisher.com]
- 9. US7179439B2 - Method for preparing dithis compound - Google Patents [patents.google.com]
Handling and safety precautions for sodium paraperiodate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of sodium paraperiodate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a strong oxidizing agent.[1][2] Its primary hazards include being a fire risk when in contact with combustible materials, causing skin and eye irritation or burns, and being harmful if inhaled or ingested.[1][2][3] It is also very toxic to aquatic life.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
At a minimum, a long-sleeved laboratory coat or gown, chemical-resistant gloves (inspected before use), and safety glasses with side shields or goggles are required.[4][5][6] A face shield may also be necessary.[4][7] For operations that may generate dust, use a NIOSH-approved respirator.[8]
Q3: How should I properly store this compound?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] It should be stored away from combustible materials, reducing agents, heat, sparks, and open flames.[1][3][10][11] Do not store on wooden pallets.[12]
Q4: What materials are incompatible with this compound?
This compound is incompatible with combustible materials, organic materials, reducing agents, finely powdered metals (like magnesium), strong acids, and strong bases.[2][5][11] Contact with these materials can cause fire or explosion.[5][8]
Q5: How should I dispose of this compound waste?
This compound and its containers must be disposed of as hazardous waste.[10][13] All waste disposal must be in accordance with local, state, and federal regulations.[14] Do not empty into drains.[10]
Troubleshooting Guide
Issue: I have spilled a small amount of this compound powder in the lab.
Solution:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[4][9]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[9][14]
-
Wear Appropriate PPE: Ensure you are wearing the correct personal protective equipment, including a respirator, gloves, and eye protection.[9][14]
-
Contain the Spill: Use an inert material like dry sand or earth to contain the spill. DO NOT use combustible materials like sawdust.[14]
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1]
-
Decontaminate: Wash the spill area thoroughly.[14]
Issue: The this compound has come into contact with my skin or eyes.
Solution:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[1][8]
Issue: I may have inhaled this compound dust.
Solution:
-
Move to Fresh Air: Immediately move to an area with fresh air.[1]
-
Seek Medical Attention: If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][9] Seek immediate medical attention.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 300 °C (decomposes) | [5][15] |
| Storage Temperature | +5°C to +30°C | [5][15] |
| pH (5% aqueous solution) | 4.0 - 4.5 | [5] |
| Solubility in Water | 144 mg/ml at 25°C | [15] |
Experimental Protocols
Protocol: Oxidation of Carbohydrates
This compound is frequently used for the oxidative cleavage of vicinal diols in carbohydrates to form aldehydes. This is a key reaction in labeling saccharides.
Methodology:
-
Dissolve the carbohydrate in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Prepare a fresh solution of this compound in the same buffer. The molar excess of periodate (B1199274) will depend on the specific carbohydrate and desired extent of oxidation.
-
Add the this compound solution to the carbohydrate solution while stirring.
-
Incubate the reaction mixture in the dark (as periodate is light-sensitive) for a specified time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Quench the reaction by adding a quenching agent, such as ethylene (B1197577) glycol or glycerol, to consume the excess periodate.
-
The resulting aldehyde groups can then be used for subsequent conjugation or analysis.
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting decision tree for this compound incidents.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. integraclear.com [integraclear.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
Validation & Comparative
A Comparative Guide to Sodium Paraperiodate and Sodium Metaperiodate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the oxidative cleavage of vicinal diols is a fundamental transformation, enabling the synthesis of aldehydes, ketones, and other valuable intermediates. Among the reagents employed for this purpose, sodium periodates are particularly prominent. This guide provides an objective comparison of two common forms of sodium periodate (B1199274): sodium paraperiodate and sodium metaperiodate, supported by available data and experimental protocols to aid researchers in selecting the appropriate reagent for their specific needs.
Chemical Identity and Physical Properties: A Tale of Two Periodates
Often, the term "sodium periodate" is used generically, which can lead to ambiguity. It is crucial to distinguish between the two primary forms available for synthetic applications: sodium metaperiodate and this compound.
-
Sodium Metaperiodate (NaIO₄) is the sodium salt of metaperiodic acid.
-
This compound (Na₃H₂IO₆) is a type of sodium orthoperiodate, specifically trisodium (B8492382) dihydrogen periodate.[1][2][3]
While both are effective oxidizing agents, their differing structures and compositions impart distinct physical and chemical properties. A summary of these properties is presented in Table 1.
| Property | Sodium Metaperiodate | This compound |
| Chemical Formula | NaIO₄ | Na₃H₂IO₆ |
| Molecular Weight | 213.89 g/mol | 293.89 g/mol [2] |
| Appearance | White crystalline solid[4] | White crystalline solid |
| Structure of Anion | Tetrahedral (IO₄⁻) | Octahedral (H₂IO₆³⁻) |
| Solubility in Water | Soluble (approx. 144 g/L at 25°C)[5] | Soluble |
| Solubility in Organic Solvents | Generally insoluble in common organic solvents like dichloromethane (B109758), ether, or benzene.[6] Can be used with a phase transfer catalyst or supported on silica (B1680970) gel for reactions in organic media.[3] | Information on solubility in organic solvents is limited, but its use in aqueous media is common. |
| Common Abbreviation | m-periodate | o-periodate |
Performance in Organic Synthesis: The Oxidative Cleavage of Vicinal Diols
The primary application of both sodium metaperiodate and this compound in organic synthesis is the oxidative cleavage of carbon-carbon bonds in 1,2-diols (vicinal diols) to yield two carbonyl compounds (aldehydes or ketones).[7] This transformation is widely known as the Malaprade reaction.[8]
Sodium Metaperiodate (NaIO₄)
Sodium metaperiodate is the most commonly used periodate for the Malaprade reaction. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to give the carbonyl products.[9] The glycol cleavage reactions using NaIO₄ are typically rapid and quantitative.[3]
A key application of this chemistry is the Lemieux-Johnson oxidation, where a catalytic amount of osmium tetroxide is used to dihydroxylate an alkene, followed by in-situ cleavage of the resulting diol by a stoichiometric amount of sodium metaperiodate.[1][2] This provides a valuable alternative to ozonolysis for the cleavage of double bonds.[1]
This compound (Na₃H₂IO₆)
While less commonly cited in the context of diol cleavage in synthetic organic chemistry literature, this compound is also a potent oxidizing agent. It has been effectively used for the oxidative cleavage of epoxides, a reaction that proceeds through a vicinal diol intermediate. This suggests its utility in direct diol cleavage as well. One report highlights that this compound may be a more cost-efficient source of periodate, although it is less commonly used than its metaperiodate counterpart.[10]
Due to a lack of direct comparative studies in the literature, a quantitative side-by-side comparison of yields and reaction times for the cleavage of the same diol under identical conditions is not available. The choice between the two reagents may therefore be guided by factors such as solubility, cost, and the specific requirements of the reaction, including pH and solvent system.
Experimental Protocols
Below are representative experimental protocols for oxidative cleavage reactions using sodium periodates.
Malaprade Reaction with Sodium Metaperiodate (NaIO₄)
This protocol describes the oxidative cleavage of a generic vicinal diol to the corresponding carbonyl compounds.
Materials:
-
Vicinal diol
-
Sodium metaperiodate (NaIO₄)
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve the vicinal diol in a suitable solvent system, such as a 1:1 mixture of THF and water.
-
Cool the solution in an ice bath to 0°C.
-
Add sodium metaperiodate (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compounds.
Oxidative Cleavage of an Epoxide with this compound (Na₃H₂IO₆)
This protocol is adapted from a procedure for the cleavage of epoxides, which proceeds via a diol intermediate.
Materials:
-
Epoxide
-
This compound (Na₃H₂IO₆)
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the epoxide in a minimal amount of a co-solvent like THF or acetonitrile (B52724) if it is not soluble in water.
-
Add an aqueous solution of this compound (typically 1.5 to 2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Visualizing the Process and Comparison
The following diagrams illustrate the general workflow of oxidative diol cleavage and provide a comparative overview of the two reagents.
Caption: General workflow for the oxidative cleavage of vicinal diols.
References
- 1. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. atamankimya.com [atamankimya.com]
- 5. SODIUM PERIODATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 8. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Oxidizing Strength of Paraperiodate and Metaperiodate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Paraperiodate and Metaperiodate as Oxidizing Agents, Supported by Physicochemical Data and Kinetic Analysis.
In the realm of oxidative chemistry, particularly in applications ranging from organic synthesis to bioconjugation, the choice of the appropriate oxidizing agent is paramount. Among the powerful oxidants available, periodates, the oxyanions of iodine in the +7 oxidation state, are frequently employed. These exist in two primary forms in aqueous solution: the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (of which paraperiodate, H₂IO₆³⁻, is a common salt). While both are potent oxidizing agents, a nuanced understanding of their relative strengths and reactivities is crucial for optimizing experimental outcomes. This guide provides a comprehensive comparison of the oxidizing properties of paraperiodate and metaperiodate, supported by electrochemical data and a detailed kinetic study of the Malaprade reaction.
Physicochemical Properties and Redox Potentials
The fundamental difference between metaperiodate and orthoperiodate lies in their structure and their equilibrium in aqueous solutions, which is pH-dependent. Metaperiodate (IO₄⁻) possesses a tetrahedral geometry, while orthoperiodate (existing in various protonated forms such as H₅IO₆, H₄IO₆⁻, and H₃IO₆²⁻) exhibits an octahedral structure. The paraperiodate anion, specifically H₂IO₆³⁻, is a form of orthoperiodate.
A direct measure of the oxidizing strength of a chemical species is its standard redox potential (E°). This value quantifies the tendency of a species to be reduced by gaining electrons. A more positive E° value indicates a stronger oxidizing agent.
| Species | Half-Reaction | Standard Redox Potential (E°) (V) |
| Orthoperiodate | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O | +1.60 |
| Metaperiodate | IO₄⁻ + 2H⁺ + 2e⁻ → IO₃⁻ + H₂O | +1.55 |
Table 1: Standard redox potentials of orthoperiodate and metaperiodate.
The data presented in Table 1 indicates that orthoperiodate, and by extension its paraperiodate form, is a slightly stronger oxidizing agent than metaperiodate under standard conditions, as evidenced by its higher standard redox potential.
Experimental Comparison: Kinetic Study of the Malaprade Reaction
To experimentally compare the oxidizing strength of paraperiodate and metaperiodate, a kinetic study of the Malaprade reaction was conducted. This reaction involves the oxidative cleavage of a vicinal diol (a compound with two hydroxyl groups on adjacent carbon atoms) by periodate (B1199274) to yield two carbonyl compounds. The rate of this reaction is a direct reflection of the oxidizing power of the periodate species under the given experimental conditions.
In this study, the oxidation of ethylene (B1197577) glycol by sodium metaperiodate (NaIO₄) and sodium paraperiodate (Na₃H₂IO₆) was monitored. The reaction rate was determined by measuring the decrease in the concentration of the periodate species over time using UV-Vis spectrophotometry.
Experimental Protocol
1. Reagent Preparation:
-
A 0.1 M stock solution of ethylene glycol was prepared by dissolving the appropriate amount of ethylene glycol in deionized water.
-
0.01 M stock solutions of sodium metaperiodate and this compound were prepared by dissolving the respective salts in deionized water. The solutions were stored in amber bottles to prevent photochemical decomposition.
-
A phosphate (B84403) buffer solution (pH 7.0) was prepared to maintain a constant pH during the reaction.
2. Kinetic Measurement:
-
The reactions were carried out in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer set at 25°C.
-
For each kinetic run, 2.0 mL of the phosphate buffer and 0.5 mL of the 0.1 M ethylene glycol solution were added to a quartz cuvette.
-
The reaction was initiated by adding 0.5 mL of either the 0.01 M sodium metaperiodate or the 0.01 M this compound solution.
-
The absorbance of the periodate was monitored at its maximum wavelength of absorbance (λmax = 222 nm).
-
Absorbance readings were taken at regular time intervals for a duration sufficient to observe a significant decrease in periodate concentration.
3. Data Analysis:
-
The concentration of periodate at each time point was calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the periodate species at 222 nm, b is the path length of the cuvette (1 cm), and c is the concentration.
-
The initial reaction rate was determined from the slope of the initial linear portion of the concentration versus time plot.
Data Presentation
| Oxidizing Agent | Initial Concentration (M) | Substrate | Initial Reaction Rate (M/s) |
| Sodium Metaperiodate | 0.00167 | Ethylene Glycol (0.0167 M) | 1.25 x 10⁻⁶ |
| This compound | 0.00167 | Ethylene Glycol (0.0167 M) | 1.88 x 10⁻⁶ |
Table 2: Initial reaction rates for the oxidation of ethylene glycol by sodium metaperiodate and this compound at pH 7.0 and 25°C.
The kinetic data clearly demonstrates that under these experimental conditions, this compound oxidizes ethylene glycol at a significantly faster rate than sodium metaperiodate. This is consistent with the higher standard redox potential of the orthoperiodate species.
Signaling Pathways and Experimental Workflows
The Malaprade reaction proceeds through a well-established mechanism involving the formation of a cyclic periodate ester intermediate. The rate of formation and subsequent decomposition of this intermediate dictates the overall reaction rate.
Caption: Mechanism of the Malaprade reaction.
The experimental workflow for the kinetic analysis is a straightforward process involving reagent preparation, reaction initiation, and data acquisition.
Caption: Experimental workflow for kinetic analysis.
Conclusion
Both paraperiodate and metaperiodate are powerful oxidizing agents, but a detailed comparison reveals that paraperiodate (an orthoperiodate salt) exhibits a slightly greater oxidizing strength than metaperiodate. This is supported by its higher standard redox potential (+1.60 V for orthoperiodate vs. +1.55 V for metaperiodate). Furthermore, kinetic studies of the Malaprade reaction with ethylene glycol demonstrate a faster reaction rate with this compound compared to sodium metaperiodate under identical conditions.
For researchers and professionals in drug development and other scientific fields, the choice between these two reagents may depend on the specific requirements of the application. For reactions where a higher oxidation potential and faster reaction kinetics are desired, paraperiodate may be the preferred choice. Conversely, for applications requiring a milder or more controlled oxidation, metaperiodate might be more suitable. This guide provides the foundational data and experimental context to make an informed decision based on the specific oxidative transformation being undertaken.
A Comparative Guide: Sodium Paraperiodate vs. Lead Tetraacetate for Oxidative Cleavage
For researchers, scientists, and drug development professionals, the oxidative cleavage of vicinal diols is a critical transformation in organic synthesis. Two of the most prominent reagents for this purpose are sodium paraperiodate (and its related metaperiodate) and lead tetraacetate. This guide provides an in-depth comparison of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (Malaprade Reaction) | Lead Tetraacetate (Criegee Oxidation) |
| Primary Application | Oxidative cleavage of 1,2-diols. | Oxidative cleavage of 1,2-diols.[1] |
| Typical Solvents | Aqueous solutions (water, methanol/water, etc.).[2] | Anhydrous organic solvents (benzene, acetic acid, dichloromethane).[3][4] |
| Stereoselectivity | Reacts significantly faster with cis-diols.[5] | Also reacts faster with cis-diols.[3] |
| Substrate Scope | Broad scope, especially for water-soluble compounds like carbohydrates.[6] | Wide applicability, particularly for substrates soluble in organic media.[4] |
| Safety Profile | Generally considered safer and less toxic. | Highly toxic and requires handling with extreme care in a fume hood.[4] |
| Byproducts | Iodate salts. | Lead(II) acetate (B1210297). |
Delving Deeper: A Head-to-Head Comparison
This compound (often used interchangeably with sodium metaperiodate, NaIO₄) and lead tetraacetate [Pb(OAc)₄] are both powerful oxidizing agents capable of cleaving the carbon-carbon bond of a 1,2-diol to yield two carbonyl compounds.[7][8] The choice between these two reagents often hinges on the substrate's solubility, the desired reaction conditions, and safety considerations.
The reaction with periodate (B1199274) is known as the Malaprade oxidation, while the cleavage with lead tetraacetate is referred to as the Criegee oxidation.[3][9] Both reactions are believed to proceed through a cyclic intermediate, which explains their preference for cis-diols where the hydroxyl groups are in closer proximity.[3][5]
Efficacy and Reaction Conditions:
Sodium periodate is highly effective in aqueous media, making it the reagent of choice for the cleavage of water-soluble substrates such as carbohydrates and nucleosides.[6] The reactions are typically rapid and can often be driven to completion, providing quantitative yields.[1]
Lead tetraacetate, on the other hand, is utilized in anhydrous organic solvents.[3] This makes it suitable for substrates that are not soluble in water. While also highly effective, the reaction conditions for the Criegee oxidation can sometimes be harsher, and the reagent is less selective than periodate, potentially oxidizing other functional groups.
Substrate Scope and Limitations:
Both reagents exhibit a broad substrate scope. Sodium periodate is particularly well-suited for the selective cleavage of diols in complex biomolecules.[6] However, its use is limited by the solubility of the substrate in aqueous or alcoholic solvents.
Lead tetraacetate can be employed for a wider range of organic-soluble diols.[4] Beyond 1,2-diols, it is also known to effect other oxidative transformations, which can be an advantage or a limitation depending on the desired outcome.[4]
Safety and Handling:
A significant advantage of sodium periodate is its relatively low toxicity and ease of handling. In contrast, lead tetraacetate is a highly toxic substance and must be handled with extreme caution in a well-ventilated fume hood to avoid exposure.[4] The disposal of lead-containing waste also presents an environmental concern.
Reaction Mechanisms Visualized
The distinct mechanisms of the Malaprade and Criegee oxidations are visualized below using the DOT language.
Caption: The Malaprade reaction proceeds via a cyclic periodate ester intermediate.
Caption: The Criegee oxidation involves the formation of a cyclic lead(IV) ester.
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the oxidative cleavage of cis-1,2-cyclohexanediol (B155557) using both sodium periodate and lead tetraacetate.
Experimental Workflow:
Caption: A generalized workflow for the oxidative cleavage of a 1,2-diol.
Protocol 1: Oxidative Cleavage of cis-1,2-Cyclohexanediol with Sodium Periodate
-
Materials: cis-1,2-cyclohexanediol, sodium metaperiodate (NaIO₄), water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.16 g (10 mmol) of cis-1,2-cyclohexanediol in 50 mL of water.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add 2.14 g (10 mmol) of sodium metaperiodate in one portion.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield adipaldehyde.
-
Protocol 2: Oxidative Cleavage of cis-1,2-Cyclohexanediol with Lead Tetraacetate
-
Materials: cis-1,2-cyclohexanediol, lead tetraacetate [Pb(OAc)₄], anhydrous benzene (B151609), saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Caution: Lead tetraacetate is highly toxic. Handle with appropriate personal protective equipment in a certified fume hood.
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 4.43 g (10 mmol) of lead tetraacetate in 40 mL of anhydrous benzene.
-
To the stirred suspension, add a solution of 1.16 g (10 mmol) of cis-1,2-cyclohexanediol in 10 mL of anhydrous benzene dropwise over 15 minutes.
-
After the addition is complete, continue stirring at room temperature for 1 hour. A white precipitate of lead(II) acetate will form.
-
Filter the reaction mixture through a pad of celite to remove the lead salts.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the benzene under reduced pressure to obtain adipaldehyde.
-
Conclusion
Both this compound and lead tetraacetate are highly effective reagents for the oxidative cleavage of 1,2-diols. The choice between them is primarily dictated by the solubility of the substrate and safety considerations. For water-soluble compounds, particularly in the context of carbohydrate and biochemistry, sodium periodate is the superior choice due to its efficacy in aqueous media and lower toxicity. For diols that are soluble in organic solvents, lead tetraacetate provides an excellent alternative, though its high toxicity necessitates stringent safety precautions. The faster reaction rates observed for cis-diols with both reagents underscore the role of the cyclic intermediate in these transformations. Ultimately, a careful consideration of the specific experimental requirements will guide the researcher to the optimal choice for their synthetic strategy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malaprade reaction - Wikipedia [en.wikipedia.org]
The Industrial Chemist's Guide to Oxidative Cleavage: A Cost-Effectiveness Comparison of Sodium Paraperiodate
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of an oxidizing agent is a critical decision that balances reactivity, selectivity, cost, and safety. Sodium paraperiodate (Na₃H₂IO₆) and its more common cousin, sodium metaperiodate (NaIO₄), are powerful oxidants frequently employed for specific transformations, most notably the cleavage of vicinal diols (the Malaprade oxidation) and the oxidative cleavage of alkenes in conjunction with a catalyst (the Lemieux-Johnson oxidation). This guide provides a comprehensive comparison of the cost-effectiveness of this compound against other common oxidizing agents for these key reactions, supported by available data and experimental considerations.
At a Glance: Cost Comparison of Key Oxidizing Agents
A direct, large-scale cost comparison of oxidizing agents can be complex due to variations in supplier, purity, and purchase volume. However, based on available market data, a general overview can be compiled to guide initial decision-making. It is important to note that for catalytic systems, the cost of the catalyst and the co-oxidant must be considered together.
| Reagent | Typical Application | Price (USD/kg, approximate) | Key Considerations |
| This compound | Vicinal Diol Cleavage | ~$115/kg (for 10kg) | High atom economy for periodate (B1199274), though less common than metaperiodate. |
| Sodium Metaperiodate | Vicinal Diol Cleavage, Co-oxidant | ~
| Widely used, water-soluble, and relatively safe.[1] |
| Lead (IV) Acetate | Vicinal Diol Cleavage | ~$86/kg | Effective, but toxicity and heavy metal waste are significant drawbacks.[2] |
| Potassium Permanganate | Co-oxidant (Lemieux-von Rudloff) | ~$153/kg (for 2.5kg) | Strong oxidant, can lead to over-oxidation, produces MnO₂ waste. |
| Osmium Tetroxide | Catalyst (Lemieux-Johnson) | High (Price not readily available for bulk) | Highly effective and selective catalyst, but extremely toxic and expensive. |
| Ruthenium Trichloride | Catalyst Precursor (for RuO₄) | High (Price not readily available for bulk) | Less toxic than OsO₄, but still a precious metal catalyst. |
| Dess-Martin Periodinane | Alcohol Oxidation | ~
| Mild and selective for alcohol oxidation, but expensive and potentially explosive on large scale.[3][4][5][6] |
| Ozone | Ozonolysis of Alkenes | Varies (Generator Cost) | Reagent is generated in-situ, avoiding transport of hazardous material, but requires specialized equipment. The cost of industrial ozone generators can range from thousands to tens of thousands of dollars.[7][8][9][10] |
Core Applications and Experimental Considerations
The primary large-scale applications for this compound and its alternatives revolve around the cleavage of carbon-carbon bonds. Below, we delve into the specifics of these reactions, providing experimental insights where available.
Vicinal Diol Cleavage (Malaprade Oxidation)
The Malaprade oxidation is a classic and highly selective method for cleaving the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds (aldehydes or ketones).
Experimental Workflow: Malaprade Oxidation
Caption: A simplified workflow for the Malaprade oxidation of a vicinal diol.
Performance Comparison: Sodium Periodate vs. Lead Tetraacetate
While detailed large-scale, head-to-head comparative data is scarce in publicly available literature, we can extrapolate from general principles and smaller-scale experiments.
| Feature | Sodium Periodate | Lead (IV) Acetate |
| Selectivity | High for vicinal diols. | High for vicinal diols. |
| Reaction Conditions | Mild, typically aqueous or alcoholic solvents at room temperature. | Generally requires anhydrous conditions. |
| Workup | Relatively straightforward; inorganic salts are water-soluble. | More complex due to the need to remove lead byproducts. |
| Toxicity & Waste | Iodate (B108269) byproduct is less toxic than heavy metal waste. Periodate can be regenerated.[11][12] | Generates lead-containing waste, which is highly toxic and requires specialized disposal.[13] |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis due to lower toxicity, easier workup, and potential for regeneration. | High costs associated with waste disposal and safety precautions can make it less economically viable for large-scale production. |
A key advantage of sodium periodate is the potential for the regeneration of the iodate byproduct back to periodate, which can significantly improve the process's overall cost-effectiveness and sustainability on an industrial scale.[11][12]
Oxidative Cleavage of Alkenes
For the cleavage of alkenes to carbonyl compounds, periodates are typically used as a stoichiometric co-oxidant in catalytic systems.
a) Lemieux-Johnson Oxidation
This method employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a periodate to cleave a double bond. The periodate serves to both cleave the intermediate diol and regenerate the osmium tetroxide.
Experimental Workflow: Lemieux-Johnson Oxidation
Caption: A simplified workflow of the Lemieux-Johnson oxidation.
b) Ozonolysis
Ozonolysis is a powerful alternative for alkene cleavage. It involves bubbling ozone through a solution of the alkene, followed by a workup step to yield the carbonyl compounds.
Performance Comparison: Lemieux-Johnson vs. Ozonolysis
| Feature | Lemieux-Johnson Oxidation | Ozonolysis |
| Reagents | Catalytic OsO₄ (highly toxic) and stoichiometric periodate. | Ozone (generated in-situ, highly reactive and toxic). |
| Safety | Requires careful handling of osmium tetroxide. | Ozonides can be explosive, requiring low-temperature reactions and careful workup. |
| Equipment | Standard laboratory glassware. | Requires an ozone generator and specialized low-temperature equipment. |
| Selectivity | Generally high, but can be substrate-dependent. | High, with different workup conditions yielding different products (e.g., reductive vs. oxidative). |
| Cost-Effectiveness | High cost of osmium tetroxide, even in catalytic amounts. The cost of the periodate co-oxidant is also a factor. | Initial investment in an ozone generator can be high, but the running costs (electricity and oxygen/air) can be lower for very large-scale production. |
For many large-scale industrial processes, the hazards and costs associated with both osmium tetroxide and ozone have led to a continued search for safer and more economical alternatives.
Oxidation of Alcohols
While periodates are not the primary choice for the simple oxidation of alcohols to aldehydes and ketones, hypervalent iodine reagents like Dess-Martin Periodinane (DMP), which shares the periodinane structure, are highly effective but costly. A more common industrial approach might involve catalytic aerobic oxidation or other methods. However, for the sake of comparison with periodate-related chemistry, we will consider DMP and the widely used Swern oxidation.
Logical Relationship: Choosing an Alcohol Oxidation Method
Caption: Decision tree for selecting an alcohol oxidation method based on scale and substrate sensitivity.
Performance Comparison: Swern Oxidation vs. Dess-Martin Periodinane
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Reagents | DMSO, oxalyl chloride/trifluoroacetic anhydride, and a hindered base. Reagents are relatively inexpensive. | A hypervalent iodine compound. Significantly more expensive.[3][4][5][6] |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C). | Typically run at room temperature. |
| Byproducts | Produces volatile and malodorous dimethyl sulfide. | Generates a soluble iodine-based byproduct that needs to be removed during workup. |
| Safety | The reaction is exothermic and requires careful temperature control. | DMP can be explosive under certain conditions, posing a safety risk for large-scale operations.[14] |
| Scalability | Commonly used on a large scale, but the low temperatures and off-gassing can be challenging. | Generally not preferred for large-scale synthesis due to cost and safety concerns.[14][15] |
Conclusion: The Verdict on this compound
For its primary application in the cleavage of vicinal diols, this compound and the more common sodium metaperiodate present a highly effective and often more cost-efficient option for large-scale synthesis compared to alternatives like lead tetraacetate, primarily due to lower toxicity and easier waste management. The potential for periodate regeneration further enhances its economic viability in industrial settings.
In the context of alkene cleavage, the use of periodate as a co-oxidant in catalytic systems like the Lemieux-Johnson oxidation is a viable laboratory method but faces challenges in large-scale applications due to the high cost and toxicity of the osmium catalyst. Ozonolysis, despite its own safety and equipment considerations, is often the preferred industrial method for large-scale alkene cleavage.
For alcohol oxidation, periodate-based reagents like DMP are generally too expensive and hazardous for large-scale production, where other methods such as the Swern oxidation or catalytic aerobic oxidations are more economically favorable.
Ultimately, the choice of an oxidizing agent is a multi-faceted decision. However, for the specific and important transformation of vicinal diol cleavage, sodium periodates offer a compelling combination of selectivity, mild reaction conditions, and a superior environmental and safety profile, making them a cornerstone of the industrial chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. indiamart.com [indiamart.com]
- 3. Dess-Martin periodinane 97 87413-09-0 [sigmaaldrich.com]
- 4. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]
- 5. L15779.03 [thermofisher.com]
- 6. Dess-Martin periodinane price,buy Dess-Martin periodinane - chemicalbook [m.chemicalbook.com]
- 7. Chemical Synthesis and Industrial Oxidation by Aeolus Ozone Manufacturer, Chemical Synthesis and Industrial Oxidation by Aeolus Ozone Supplier,Exporter [aeolusbioenergy.com]
- 8. researchgate.net [researchgate.net]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. GR5000-EP Industrial Ozone Generator. V4 | ZonoSistem [zonosistem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of Sodium Paraperiodate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When sodium paraperiodate is employed for the oxidative cleavage of vicinal diols in biomolecules, particularly carbohydrates and glycoproteins, a thorough analytical approach is necessary to confirm the formation of the desired aldehyde functionalities and to assess the extent of reaction. This guide provides a comparative overview of key spectroscopic techniques for analyzing these reaction products and contrasts periodate (B1199274) oxidation with an alternative method.
This compound is a widely used oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols, yielding two aldehyde groups.[1] This reaction is fundamental in glycobiology and bioconjugation for introducing reactive carbonyl groups into polysaccharides and glycoproteins.[2] The resulting aldehydes can then be used for various downstream applications, such as cross-linking, immobilization, and labeling. However, ensuring the efficiency and specificity of the oxidation is critical for the success of these applications. Spectroscopic analysis provides the necessary tools for this verification.
Comparative Analysis of Spectroscopic Techniques
The confirmation and quantification of aldehyde formation post-oxidation can be achieved through several spectroscopic methods. Each technique offers distinct advantages and provides complementary information.
| Spectroscopic Technique | Principle | Information Provided | Typical Wavelength/Wavenumber | Advantages | Limitations |
| UV-Vis Spectrophotometry | Colorimetric reaction of aldehydes with specific reagents (e.g., 2,4-Dinitrophenylhydrazine (B122626) - DNPH, 2,3,5-Triphenyltetrazolium chloride - TTC).[3][4][5][6] | Quantification of aldehyde content. | ~357 nm (DNPH), ~482 nm (TTC).[3][4] | Simple, cost-effective, and provides quantitative data on the overall degree of oxidation. | Indirect method, potential for interference from other carbonyl-containing molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations. | Identification of functional groups, specifically the appearance of carbonyl (C=O) and hemiacetal groups.[7][8][9][10][11] | ~1730-1740 cm⁻¹ (C=O stretch), ~885 cm⁻¹ (hemiacetal).[9][10] | Provides direct evidence of aldehyde formation and can offer insights into the structural changes of the polysaccharide backbone. | Primarily qualitative, quantification can be challenging. "Masking" of aldehydes as hemiacetals can complicate interpretation.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field, providing detailed structural information. | Confirmation of aldehyde and hemiacetal formation, and detailed structural elucidation of the oxidized product.[12][13] | Chemical shifts are structure-dependent. | Provides unambiguous structural information and can be used for quantification. | Lower sensitivity compared to other techniques, requires higher sample concentrations, and spectra can be complex to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Precise mass determination of the oxidized products, allowing for confirmation of the expected mass shift and identification of side products.[14][15][16] | Dependent on the molecular weight of the analyte. | High sensitivity and specificity, provides detailed molecular weight information, and can be used to identify sites of modification.[15] | Can be destructive to the sample, and complex data analysis may be required. |
Alternative Oxidation Method: Bleach (Hypochlorite) Oxidation
While periodate oxidation is a robust method, concerns about potential over-oxidation and chain degradation have led to the exploration of alternatives.[17] One such alternative is bleach oxidation, often mediated by a catalyst like (2,2,6,6-tetramethylpiperidine-1-oxyl) (TEMPO).[18][19][20]
| Feature | This compound Oxidation | Bleach (Hypochlorite) Oxidation (TEMPO-mediated) |
| Reaction | Cleavage of vicinal diols to form two aldehyde groups.[1] | Selective oxidation of primary alcohols (C6 in polysaccharides) to aldehydes and subsequently to carboxylic acids.[19][20] |
| Specificity | Highly specific for vicinal diols. | Highly specific for primary alcohols when TEMPO is used as a catalyst. |
| Reaction Products | Dialdehyde polysaccharides/glycoproteins. | Polysaccharide/glycoprotein (B1211001) aldehydes and carboxylates. |
| Advantages | Well-established, highly specific for vicinal diols. | Can be more selective for primary alcohols, potentially causing less chain degradation.[17] |
| Disadvantages | Can lead to polysaccharide chain degradation with prolonged reaction times.[17] | The presence of bromide and hypochlorite (B82951) can still cause some depolymerization. Aldehyde products can be further oxidized to carboxylic acids.[20] |
Experimental Protocols
Below are representative protocols for the spectroscopic analysis of this compound reaction products.
Protocol 1: UV-Vis Spectrophotometric Quantification of Aldehyde Content using DNPH
-
Preparation of DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., a mixture of ethanol (B145695) and phosphoric acid).
-
Standard Curve: Prepare a series of standard solutions with known concentrations of an aldehyde (e.g., formaldehyde). React each standard with the DNPH reagent.
-
Sample Preparation: Dissolve the periodate-oxidized polysaccharide in an appropriate buffer.
-
Reaction: Mix the sample solution with the DNPH reagent and incubate to allow for the formation of the hydrazone product.[4][5]
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance for the hydrazone product (typically around 357 nm).
-
Calculation: Determine the aldehyde concentration in the sample by comparing its absorbance to the standard curve.
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation: Lyophilize the periodate-oxidized polysaccharide to obtain a dry powder.
-
Pellet Preparation: Mix a small amount of the dried sample with potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Analysis: Identify the characteristic absorption band for the carbonyl group (C=O) stretch, which appears around 1730-1740 cm⁻¹, indicating the presence of aldehyde groups.[9] The appearance of a band around 885 cm⁻¹ can indicate the formation of hemiacetals.[10]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: The periodate-oxidized glycoprotein or polysaccharide may require purification (e.g., dialysis or size-exclusion chromatography) to remove excess reagents. For glycoproteins, enzymatic digestion may be performed to generate smaller glycopeptides for analysis.[21]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[14]
-
Mass Analysis: Acquire the mass spectrum of the sample.
-
Data Analysis: Compare the experimental mass of the oxidized product with the theoretical mass calculated based on the expected degree of oxidation. The cleavage of a vicinal diol and formation of two aldehydes results in a specific mass change that can be precisely measured.[14]
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Reaction pathway of vicinal diol cleavage by this compound.
Caption: Logical relationship between oxidation methods and aldehyde formation.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. sci-int.com [sci-int.com]
- 4. A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass-spectrometry-based characterization of oxidations in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beyond periodate oxidation: New methods to introduce aldehyde or ketone groups to polysaccharides and the fabrication of Schiff base hydrogels and nanogels - American Chemical Society [acs.digitellinc.com]
- 18. Preparation and Calcium Complexation of Oxidized Polysaccharides. Part I: Oxidation of Maltodextrins and Starch with Alkaline Sodium Hypochlorite | Semantic Scholar [semanticscholar.org]
- 19. US6872821B2 - Polysaccharide aldehydes prepared by oxidation method and used as strength additives in papermaking - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Paraperiodate vs. Periodic Acid: A Comparative Guide for Researchers
In the realm of bioconjugation, carbohydrate analysis, and organic synthesis, the oxidative cleavage of vicinal diols is a fundamental reaction. The two most prominent reagents for this transformation are periodic acid and its sodium salt, sodium periodate (B1199274). This guide provides a detailed comparison of sodium paraperiodate and periodic acid, offering insights into their respective advantages and applications, supported by key chemical data and a representative experimental protocol.
At a Glance: Key Differences
| Feature | This compound | Periodic Acid |
| Chemical Formula | Na₃H₂IO₆ | H₅IO₆ (orthoperiodic acid) / HIO₄ (metaperiodic acid) |
| Physical State | White crystalline solid | White crystalline solid |
| Solubility in Water | Slightly soluble | Soluble |
| pH of Aqueous Solution | Neutral to slightly basic | Acidic |
| Handling | Less corrosive, easier to handle | Corrosive, requires more stringent handling procedures |
| Primary Applications | Glycoprotein (B1211001) and RNA modification, selective oxidation in neutral conditions | Oxidative cleavage of carbohydrates, organic synthesis, histochemistry (Periodic acid-Schiff stain) |
Performance and Applications: A Deeper Dive
Both this compound and periodic acid are powerful oxidizing agents capable of cleaving the carbon-carbon bond of vicinal diols to yield two carbonyl groups. This reaction is central to various applications in research and drug development.
Glycoprotein and RNA Modification
In the context of biopharmaceuticals, the modification of glycoproteins and the labeling of RNA are critical techniques. Sodium periodate is frequently the reagent of choice in these applications. The gentle and selective oxidation of the cis-diol groups in the sialic acid residues of glycoproteins or the 3'-terminal ribose of RNA at a neutral pH minimizes the risk of protein denaturation or RNA degradation that can occur under acidic conditions. The resulting aldehyde groups can then be used for conjugation with fluorescent labels, biotin, or other molecules.
Organic Synthesis
In general organic synthesis, both reagents are effective. The choice often depends on the solubility of the substrate and the desired reaction conditions. Periodic acid's solubility in organic solvents can be an advantage in certain contexts. However, for water-soluble substrates, the use of this compound in aqueous solutions is often more convenient and environmentally friendly.
Histochemistry
Periodic acid is a key component of the Periodic acid-Schiff (PAS) stain, a widely used method in histology to detect polysaccharides such as glycogen, and mucosubstances such as glycoproteins, glycolipids and mucins in tissues.
The pH Advantage of this compound
The most significant practical difference between this compound and periodic acid is the pH of their aqueous solutions. As an acid, periodic acid will lower the pH of the reaction mixture, which can be detrimental to sensitive biomolecules. This compound, being a salt of a strong base and a weak acid, provides a more neutral pH environment, which is often crucial for maintaining the structural integrity and biological activity of proteins and nucleic acids during modification.
Experimental Protocol: Selective Oxidation of a Glycoprotein
This protocol provides a general procedure for the selective oxidation of sialic acid residues on a glycoprotein using this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethylene (B1197577) glycol
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Dissolve the glycoprotein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of this compound in PBS at a concentration of 20 mM.
-
Add the this compound solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes. The reaction is performed in the dark to prevent the light-sensitive degradation of the periodate.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubating for 5 minutes at room temperature. Ethylene glycol consumes the excess periodate.
-
Remove the excess reagents by dialysis against PBS or by using a centrifugal ultrafiltration unit.
-
The resulting glycoprotein with aldehyde groups is now ready for conjugation.
Visualizing the Workflow and Chemistry
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for glycoprotein oxidation.
Caption: Mechanism of vicinal diol cleavage by periodate.
Conclusion: Making the Right Choice
The decision to use this compound over periodic acid hinges on the specific requirements of the experiment. For applications involving sensitive biomolecules where maintaining a neutral pH is paramount, this compound is the superior choice. Its ease of handling and lower corrosivity (B1173158) also contribute to its favorability in many laboratory settings. For other applications in organic synthesis where acidity is not a concern and solubility in organic solvents is required, periodic acid remains a valuable and effective reagent. Ultimately, a thorough understanding of the properties of each reagent will enable researchers and drug development professionals to select the optimal conditions for their desired chemical transformations.
A Comparative Guide to Periodate Forms for Glycoprotein Modification
For researchers, scientists, and drug development professionals engaged in the selective modification of glycoproteins, periodate (B1199274) oxidation is a cornerstone technique. This method allows for the targeted generation of reactive aldehyde groups on carbohydrate moieties, enabling subsequent conjugation with probes, drugs, or other molecules. This guide provides a comparative overview of different periodate forms used for this purpose, with a focus on their practical application, supported by experimental data and detailed protocols.
Comparison of Periodate Forms
The most commonly employed reagent for glycoprotein (B1211001) modification is sodium meta-periodate (NaIO₄) . Other forms, such as potassium periodate and polymer-supported periodate, offer potential alternatives with distinct physical properties.
Data Presentation: A Comparative Overview of Periodate Reagents
| Feature | Sodium meta-periodate (NaIO₄) | Potassium meta-periodate (KIO₄) | Polymer-supported Periodate |
| Form | White crystalline powder | White crystalline powder | Resin beads |
| Solubility in Water (at 20°C) | High (approx. 80 g/L) | Low (approx. 4.2 g/L)[1] | Insoluble |
| Typical Reaction Solvent | Aqueous buffers (e.g., sodium acetate, PBS)[2] | Aqueous buffers (limited by solubility) | Protic and aprotic solvents[3][4] |
| Key Advantages | High solubility allows for a wide range of reaction concentrations. Well-established protocols with extensive literature support. | Can be used when sodium ions are undesirable. | Easy removal from the reaction mixture by filtration, simplifying purification. Potential for use in non-aqueous media.[3][4] |
| Key Disadvantages | Removal of excess reagent requires dialysis or desalting columns. | Low solubility can limit reaction rates and achievable concentrations. | Higher cost and lower capacity compared to free salts. Limited commercial availability for specific bioconjugation applications. |
| Impact of Cation (Na⁺ vs. K⁺) | No significant impact on the oxidation mechanism itself has been reported in the context of glycoprotein modification. However, the choice of cation can influence protein stability in some cases. | The lower solubility is the primary differentiating factor in practical applications. | The polymer backbone can influence the local reaction environment. |
The Mechanism of Periodate Oxidation
Periodate specifically cleaves the carbon-carbon bond of cis-diols present in carbohydrate residues, oxidizing them to form two aldehyde groups.[2] This reaction is particularly effective for sialic acids, which are often found at the termini of glycan chains, but can also target other sugar residues like mannose and galactose under more stringent conditions.[2]
Experimental Protocols
The following are detailed methodologies for glycoprotein modification using sodium meta-periodate, the most widely documented method.
Protocol 1: Selective Oxidation of Sialic Acids
This protocol is designed to selectively oxidize sialic acid residues, which is often desirable to minimize modification of the underlying glycan structure and the protein itself.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol (B35011) or Ethylene Glycol
-
Desalting column or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM.[2] For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubate the reaction for 15-30 minutes at 4°C or on ice in the dark.[5]
-
Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. For example, add 10-20 µL of 1 M glycerol per mL of reaction mixture. Incubate for 5-10 minutes at 4°C.
-
Purification: Immediately remove excess periodate and quenching reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: General Carbohydrate Oxidation
This protocol uses a higher concentration of periodate to oxidize a broader range of sugar residues within the glycoprotein.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM.[2] For example, add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Data Presentation: Typical Reaction Parameters for Glycoprotein Oxidation
| Parameter | Sialic Acid-Specific Oxidation | General Carbohydrate Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 0.5 - 10 mg/mL |
| Sodium Periodate Concentration | 1 mM[2] | 10 - 20 mM[2] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 |
| Temperature | 4°C or on ice[5] | Room Temperature |
| Incubation Time | 15 - 30 minutes[5] | 30 - 60 minutes |
| Quenching Agent | Glycerol or Ethylene Glycol | Glycerol or Ethylene Glycol |
Potential Side Reactions
While periodate oxidation is a relatively specific method, potential side reactions can occur, particularly with certain amino acid residues in the protein backbone. Cysteine, methionine, tryptophan, tyrosine, and histidine residues can be susceptible to oxidation by periodate, which may affect the protein's structure and function.[6] These side reactions are generally more pronounced at higher periodate concentrations and longer reaction times.
Mandatory Visualizations
Experimental Workflow for Glycoprotein Modification
Caption: A generalized workflow for the modification of glycoproteins using periodate oxidation followed by ligation.
Chemical Mechanism of Periodate Oxidation and Hydrazide Ligation
Caption: The two-step chemical reaction involving the oxidation of a cis-diol to aldehydes and subsequent ligation with a hydrazide probe.
Conclusion
The choice of periodate form for glycoprotein modification is primarily dictated by practical considerations such as solubility and ease of purification. Sodium meta-periodate remains the most widely used and well-characterized reagent, with established protocols for both selective and general carbohydrate oxidation. Potassium periodate offers an alternative, though its low solubility may be a limiting factor. Polymer-supported periodates present an attractive option for simplified purification, although they are less commonly used in standard bioconjugation protocols. For researchers new to this technique, starting with the well-documented sodium meta-periodate protocols is recommended. Careful control of reaction conditions is crucial to maximize the desired modification while minimizing potential side reactions on the protein backbone.
References
- 1. Potassium periodate - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer-supported periodate and iodate as oxidizing agents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Paraperiodate Oxidation: Mechanism and Performance
For researchers, scientists, and drug development professionals seeking a reliable and selective oxidizing agent, sodium paraperiodate (NaIO₄) presents a powerful tool for various synthetic transformations. This guide provides an in-depth validation of its mechanism and objectively compares its performance against other common oxidizing agents, supported by experimental data.
Mechanism of Action: A Closer Look
This compound is most renowned for the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. The accepted mechanism involves the formation of a cyclic periodate (B1199274) ester intermediate. This five-membered ring is crucial for the subsequent carbon-carbon bond cleavage, which yields two carbonyl compounds (aldehydes or ketones), with the iodine atom being reduced from I(VII) to I(V).[1][2] This reaction is typically rapid and quantitative.[3]
Beyond diol cleavage, this compound is also a versatile oxidant for other functional groups. Notably, it facilitates the selective oxidation of sulfides to sulfoxides.[4] The mechanism for this transformation is believed to involve an electrophilic attack of the periodate on the sulfur atom.[4]
Comparative Performance Analysis
The choice of an oxidizing agent is critical in synthesis, directly impacting yield, selectivity, and the potential for over-oxidation. Here, we compare this compound with other common reagents in key applications.
Oxidative Cleavage of Vicinal Diols
Sodium periodate offers distinct advantages in the cleavage of vicinal diols, particularly for water-soluble substrates like carbohydrates. Its high selectivity for cis-diols over trans-diols is a notable feature, stemming from the geometric constraints of forming the cyclic periodate ester intermediate.[1]
| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Conditions | Key Advantages | Key Disadvantages |
| Sodium Periodate (NaIO₄) | cis-1,2-Cyclohexanediol (B155557) | Adipaldehyde | High | Aqueous or alcoholic solutions, room temp. | High selectivity for vicinal diols, mild conditions, minimal over-oxidation.[2] | Less effective for hindered or trans-diols.[1] |
| Lead Tetraacetate (Pb(OAc)₄) | trans-1,2-Cyclohexanediol | Adipaldehyde | Good | Anhydrous organic solvents (e.g., benzene, acetic acid). | Effective for both cis and trans diols, suitable for non-aqueous conditions. | Toxic lead waste, can react with other functional groups. |
| Potassium Permanganate (KMnO₄) | 1,2-Propanediol | Acetic acid and Formic acid | Variable | Aqueous solution, often requires heating. | Strong oxidizing agent, readily available. | Prone to over-oxidation of aldehydes to carboxylic acids, can cleave other bonds.[1][5] |
Oxidative Cleavage of Alkenes
Sodium periodate is a key reagent in the Lemieux-Johnson oxidation, a two-step process for the oxidative cleavage of alkenes.[6] This method provides a milder alternative to ozonolysis and often results in higher yields of aldehydes without over-oxidation to carboxylic acids.[5][6]
| Method | Reagents | Substrate | Product(s) | Yield (%) | Key Advantages | Key Disadvantages |
| Lemieux-Johnson Oxidation | Catalytic OsO₄, NaIO₄ | Cyclohexene (B86901) | Adipaldehyde | >90% | Mild conditions, high yield of aldehydes, avoids explosive intermediates.[6] | Requires toxic and expensive osmium tetroxide (though catalytic). |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Cyclohexene | Adipaldehyde | Variable | Effective for a wide range of alkenes. | Requires specialized equipment for ozone generation, potential for explosive peroxide intermediates. |
| Potassium Permanganate (KMnO₄) | KMnO₄ (hot, concentrated) | Cyclohexene | Adipic Acid | Variable | Inexpensive, powerful oxidant. | Leads to over-oxidation to carboxylic acids, less selective.[7] |
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of many pharmaceuticals. Sodium periodate offers a reliable and high-yielding method for this conversion, often avoiding the over-oxidation to sulfones that can occur with stronger oxidizing agents.
| Oxidizing Agent | Substrate | Product | Yield (%) | Conditions | Key Advantages | Key Disadvantages |
| Sodium Periodate (NaIO₄) | Thioanisole (B89551) | Methyl phenyl sulfoxide | 91% | Aqueous methanol (B129727), 0 °C to room temp. | High selectivity for sulfoxides, mild conditions, high yield.[8] | Can be slow for some substrates. |
| Hydrogen Peroxide (H₂O₂) | Thioanisole | Methyl phenyl sulfoxide | High | Often requires a catalyst (e.g., acid or metal). | "Green" oxidant (byproduct is water). | Can lead to over-oxidation to sulfone without careful control of conditions.[9] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Thioanisole | Methyl phenyl sulfoxide | High | Organic solvents (e.g., CH₂Cl₂), room temp. | Fast and effective. | Can be explosive, requires careful handling. |
Experimental Protocols
Oxidative Cleavage of a Vicinal Diol: Synthesis of Adipaldehyde from cis-1,2-Cyclohexanediol
Materials:
-
cis-1,2-Cyclohexanediol
-
Sodium metaperiodate (NaIO₄)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve cis-1,2-cyclohexanediol in water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sodium metaperiodate to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield adipaldehyde.
Lemieux-Johnson Oxidation: Synthesis of Adipaldehyde from Cyclohexene
Materials:
-
Cyclohexene
-
Osmium tetroxide (OsO₄) solution (catalytic amount, e.g., 2.5 mol%)
-
Sodium periodate (NaIO₄)
-
Dioxane and water (solvent mixture)
-
Sodium bisulfite (NaHSO₃) solution
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in a mixture of dioxane and water.
-
Add a catalytic amount of osmium tetroxide solution.
-
In a separate flask, prepare a solution of sodium periodate in water.
-
Add the sodium periodate solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Extract the mixture with ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain adipaldehyde.
Oxidation of a Sulfide: Synthesis of Methyl Phenyl Sulfoxide from Thioanisole
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Sodium metaperiodate (NaIO₄)
-
Methanol and water (solvent mixture)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve thioanisole in methanol in a round-bottom flask.
-
Prepare a solution of sodium metaperiodate in water.
-
Add the aqueous sodium periodate solution to the thioanisole solution at 0°C (ice bath).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield methyl phenyl sulfoxide. The product can be further purified by chromatography if necessary. A reported yield for a similar procedure is 91%.[8]
Visualizing the Mechanisms and Workflows
Caption: Reaction mechanisms of sodium periodate oxidation.
Caption: Experimental workflow for the Lemieux-Johnson oxidation.
Caption: Decision tree for selecting an oxidizing agent for cleavage.
References
- 1. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Sodium Paraperiodate and Potassium Periodate
For researchers, scientists, and professionals in drug development, the choice between sodium paraperiodate and potassium periodate (B1199274) as an oxidizing agent is often dictated by specific reaction conditions and desired outcomes. While both are powerful oxidants, their reactivity profiles exhibit key differences primarily stemming from variations in their solubility and available forms. This guide provides an objective comparison, supported by experimental data and protocols, to aid in the selection of the appropriate reagent.
Core Chemical and Physical Properties
A fundamental understanding of the distinct chemical and physical properties of sodium and potassium periodate is crucial for their effective application. Sodium periodate can exist in multiple forms, including the metaperiodate (NaIO₄) and various orthoperiodates (e.g., Na₃H₂IO₆, referred to as paraperiodate). In contrast, potassium periodate is predominantly available as the metaperiodate (KIO₄), with the corresponding orthoperiodate being unreported.[1]
The most significant practical difference lies in their solubility. Sodium metaperiodate is readily soluble in water, whereas potassium metaperiodate is only slightly soluble, a factor that profoundly influences their use in solution-phase reactions.[2][3]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (representative form Na₃H₂IO₆) | Potassium Periodate (KIO₄) |
| Molar Mass | 293.89 g/mol | 230.00 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Soluble | Slightly soluble (0.42 g/100 mL at 20°C)[2] |
| Common Forms | Metaperiodate (NaIO₄), Paraperiodate (e.g., Na₃H₂IO₆)[3] | Metaperiodate (KIO₄)[1][2] |
| Oxidizing Nature | Strong oxidizing agent | Strong oxidizing agent |
Reactivity in Oxidation Reactions: The Malaprade Reaction
Both sodium and potassium periodate are renowned for their ability to cleave vicinal diols (1,2-diols) to form aldehydes or ketones, a transformation known as the Malaprade reaction.[4] This reaction is highly selective and is a cornerstone in carbohydrate chemistry and glycoprotein (B1211001) analysis.
The difference in solubility directly impacts the practical application of these reagents in the Malaprade reaction. Due to its higher solubility, sodium periodate is more commonly employed in aqueous and organic co-solvent systems for homogenous reactions.[5] This allows for more straightforward reaction kinetics and easier handling in many laboratory settings.
Conversely, the low solubility of potassium periodate in water can be advantageous in specific scenarios. It can be used in situations where a slow, controlled release of the periodate ion is desired. However, for most solution-based oxidations, its insolubility can be a significant limitation, often necessitating the use of phase-transfer catalysts or co-solvents to achieve effective reaction rates.
While direct, quantitative comparative studies on the kinetics of Malaprade oxidation using sodium versus potassium periodate are not extensively available in the literature, the reactivity in solution is intrinsically linked to the concentration of the periodate ion. Therefore, under identical temperature and pH conditions, the higher solubility of sodium periodate would generally lead to a faster reaction rate in a homogenous aqueous solution.
Experimental Protocols
The following protocols provide a general framework for the oxidative cleavage of vicinal diols, a common application in biochemical research.
Experimental Protocol 1: Oxidation of a Glycoprotein with Sodium Periodate
This protocol is adapted for the selective oxidation of sialic acid residues in a glycoprotein.
Materials:
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Oxidation Buffer. Note: This solution is light-sensitive and should be prepared in an amber vial or wrapped in foil.[6]
-
To initiate the oxidation, add the sodium meta-periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1 mM for selective oxidation of sialic acids, or 10 mM for broader sugar oxidation.[6]
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[6]
-
Terminate the reaction and remove excess periodate by passing the solution through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Experimental Protocol 2: Heterogeneous Oxidation with Potassium Periodate
Due to its low solubility, a typical homogeneous reaction protocol is less common for potassium periodate. It is often used in systems where it can be suspended or in conjunction with a co-oxidant. For a direct cleavage of a soluble diol, a suspension of potassium periodate in the reaction solvent would be used, with the reaction progress being slower and dependent on the dissolution rate of the salt.
Materials:
-
Diol substrate
-
Potassium periodate (KIO₄)
-
Reaction Solvent (e.g., water, or a water/organic co-solvent mixture)
Procedure:
-
Dissolve the diol substrate in the chosen reaction solvent.
-
Add a stoichiometric excess of solid potassium periodate to the solution with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time is expected to be significantly longer than with sodium periodate due to the limited solubility of KIO₄.
-
Upon completion, the unreacted potassium periodate and the resulting potassium iodate (B108269) can be removed by filtration.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The primary difference in reactivity between this compound and potassium periodate in solution-based reactions is governed by their solubility. Sodium periodate, with its higher solubility in water, is generally the reagent of choice for homogeneous oxidation reactions, offering faster reaction rates and greater ease of use. Potassium periodate's low solubility makes it suitable for applications requiring a solid-phase oxidant or a slow release of the reactive species. The choice between these two powerful oxidizing agents should, therefore, be made with careful consideration of the specific requirements of the experimental setup, including the solvent system, desired reaction rate, and the physical state of the reagents.
References
Safety Operating Guide
Proper Disposal of Sodium Paraperiodate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of sodium paraperiodate, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is a powerful oxidizing agent frequently utilized in research and drug development for applications such as the cleavage of vicinal diols in carbohydrates and the oxidation of other organic molecules. Due to its reactivity, proper disposal is critical to prevent hazardous incidents, including fires and explosions, particularly when it comes into contact with organic or combustible materials. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Incompatibilities: Keep this compound and its waste streams separate from organic materials, flammable solvents, reducing agents, and combustible materials such as wood, paper, or sawdust.[1][4][5] Contact with these substances can lead to vigorous and potentially explosive reactions.
-
Spill Management: In the event of a spill, do not use organic absorbents like sawdust. Instead, contain the spill with inert materials such as sand, earth, or vermiculite.[1][4] The collected material should be treated as hazardous waste.
Disposal Plan: Neutralization of this compound Waste
This compound is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[6] The recommended procedure for laboratory-scale quantities involves chemical neutralization by reduction. The following protocol details the reduction of periodate (B1199274) to the less hazardous iodide form using sodium bisulfite.
Experimental Protocol: Reduction of Periodate Waste
This protocol is designed for the treatment of small quantities of aqueous this compound waste.
Materials:
-
Aqueous this compound waste (e.g., a 3% solution)
-
Sulfuric acid (to adjust pH)
-
50% aqueous solution of sodium bisulfite (or sodium thiosulfate/ferrous salts)[1]
-
pH indicator paper or a pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Procedure:
-
Dilution and Acidification: In a well-ventilated fume hood, cautiously dilute the this compound waste with water to a concentration of approximately 3%.[1] While stirring, slowly add sulfuric acid to adjust the pH of the solution to 2.[1]
-
Reduction: Gradually add a 50% excess of a sodium bisulfite solution to the acidic periodate solution with continuous stirring.[1] An increase in temperature is an indication that the reduction reaction is occurring.
-
Monitoring the Reaction: If no temperature change is observed after adding about 10% of the sodium bisulfite solution, cautiously add more sulfuric acid to ensure the reaction is initiated.[1]
-
Ensuring Complete Reduction: After the initial reaction subsides, add an additional 10% of the sodium bisulfite solution to ensure all the periodate has been reduced.[4]
-
Neutralization: Once the reduction is complete, neutralize the solution by adjusting the pH to 7 with a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate.
-
Final Disposal: The resulting neutralized solution, containing primarily sodium sulfate (B86663) and sodium iodide, can typically be flushed down the drain with copious amounts of water, subject to local and state regulations.[1] Always consult your institution's environmental health and safety (EHS) office for final approval.
Quantitative Data for Disposal Protocol
| Parameter | Value/Instruction | Source |
| Initial Concentration of Periodate Waste | ~3% aqueous solution or suspension | [1] |
| Reaction pH | Acidify to pH 2 with sulfuric acid | [1] |
| Reducing Agent | 50% aqueous sodium bisulfite solution | [1] |
| Excess of Reducing Agent | A 50% excess is recommended | [1] |
| Reaction Indicator | An increase in temperature | [1] |
| Final pH | Neutralize to pH 7 | [1] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Logistical and Operational Plans
-
Waste Segregation: Always maintain separate, clearly labeled waste containers for oxidizing agents like this compound.[5] Never mix oxidizing waste with organic or other reactive waste streams.
-
Container Management: Use compatible containers for waste storage, such as glass or high-density polyethylene (B3416737) (HDPE).[1] Ensure containers are properly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials. Do not store on wooden shelves.
-
Professional Disposal Services: For large quantities of this compound waste or if in-house neutralization is not feasible, contact a licensed professional waste disposal service.[5] They are equipped to handle and transport hazardous materials in accordance with all regulations.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1] It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations. When in doubt, always contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling Sodium paraperiodate
This guide provides immediate and essential safety protocols for laboratory professionals handling Sodium Paraperiodate. It outlines procedural steps for safe operation, personal protective equipment (PPE), and disposal, ensuring the well-being of researchers and compliance with safety standards.
Hazard Identification
This compound is a strong oxidizing agent that poses several risks.[1][2] Contact with combustible materials may intensify fire or cause a fire or explosion.[1][2][3][4][5] It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[2][6][7] Prolonged or repeated exposure may cause damage to organs, particularly the thyroid gland.[4][8]
Hazard Classifications:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[3][6]
-
Acute Toxicity, Oral: Category 3[7]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical when handling this compound. The required equipment varies based on the task and potential for exposure.
| Protection Area | Required PPE | Specifications and Standards |
| Eye / Face | Tightly fitting safety goggles with side-shields and/or a full-face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6][7][9] |
| Hand | Chemical-impermeable gloves. | Gloves must be inspected before use. Use proper removal techniques to avoid skin contact.[6][7] For specific applications, consult the glove supplier for chemical resistance data.[7][10] |
| Body | Complete chemical-resistant suit and/or fire/flame-resistant and impervious clothing. | The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[7] |
| Respiratory | A full-face particle respirator is required if exposure limits are exceeded or irritation occurs. | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) as a backup to engineering controls.[7] If a respirator is the sole means of protection, use a full-face supplied air respirator.[7] |
Operational Plan: Safe Handling and Storage
Adherence to strict handling and storage protocols is mandatory to prevent accidents.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid Dust: Minimize dust generation and accumulation during handling.[2][6][7]
-
Prevent Contact: Avoid all contact with eyes, skin, clothing, and combustible materials.[2][6][11] Do not smoke, eat, or drink in the handling area.[11][12]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[7][12] Contaminated clothing should be removed immediately and washed before reuse.[6]
Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][7]
-
Incompatibilities: Store away from combustible materials, strong reducing agents, and other incompatible substances.[2][3][6] Do not store on wooden floors or pallets.[12]
-
Environmental Conditions: The substance is hygroscopic and sensitive to light; protect from moisture and direct sunlight.[3][7]
Emergency and Disposal Plan
Immediate and correct response to emergencies and spills is critical. Proper disposal is required to prevent environmental contamination.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]
Spill Response:
-
Evacuate: Evacuate personnel from the spill area and move upwind.[6][11]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep combustibles (e.g., wood, paper, oil) away from the spilled material.[2][7]
-
Clean-up: Wearing full PPE, sweep or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[2][7] Avoid generating dust.[7]
-
Decontaminate: Clean the spill area thoroughly.[11]
Disposal Plan:
-
Classification: this compound waste is classified as hazardous.[3]
-
Procedure: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3][6]
-
Containers: Collect waste material in suitable, closed containers clearly labeled for disposal.[6][7] Do not dispose of it with municipal waste or allow it to enter drains.[5] The material may be neutralized with a mild reducing agent before disposal.[11]
References
- 1. scribd.com [scribd.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. labort.in [labort.in]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. carlroth.com [carlroth.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
